molecular formula C28H36O6 B15565258 AI-181

AI-181

Numéro de catalogue: B15565258
Poids moléculaire: 468.6 g/mol
Clé InChI: NIASTLFJLAWIRP-ZFLSVOBISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AI-181 is a useful research compound. Its molecular formula is C28H36O6 and its molecular weight is 468.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C28H36O6

Poids moléculaire

468.6 g/mol

Nom IUPAC

[(5S,8R,9R,10R,13R,17R)-17-[(2R)-2-hydroxy-5-oxo-2H-furan-4-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate

InChI

InChI=1S/C28H36O6/c1-15(29)33-22-14-20-25(2,3)21(30)10-12-27(20,5)19-9-11-26(4)17(7-8-18(26)28(19,22)6)16-13-23(31)34-24(16)32/h8,10,12-13,17,19-20,22-23,31H,7,9,11,14H2,1-6H3/t17-,19+,20+,22?,23+,26+,27+,28-/m0/s1

Clé InChI

NIASTLFJLAWIRP-ZFLSVOBISA-N

Origine du produit

United States

Foundational & Exploratory

SRK-181 Mechanism of Action in Solid Tumors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cambridge, MA - SRK-181 is an investigational, fully human monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGFβ1).[1][2][3] Developed by Scholar Rock, this therapeutic agent is engineered to overcome primary resistance to checkpoint inhibitors (CPIs) in patients with locally advanced or metastatic solid tumors.[1][2][4] By targeting the latent form of TGFβ1, SRK-181 aims to remodel the tumor microenvironment, rendering it more susceptible to anti-PD-1/PD-L1 therapies and thereby inducing tumor regression.[3][4]

Core Mechanism of Action: Selective Inhibition of Latent TGFβ1 Activation

SRK-181's primary mechanism of action is its high-affinity and selective binding to the latent form of TGFβ1.[1][5] This prevents the release of the active TGFβ1 cytokine, a key mediator of immunosuppression within the tumor microenvironment.[3][6] Unlike pan-TGFβ inhibitors, SRK-181's high selectivity for the β1 isoform is designed to offer an improved safety profile by avoiding the dose-limiting toxicities associated with broader TGFβ inhibition.[2][7]

The TGFβ signaling pathway, when dysregulated in cancer, contributes to an immunosuppressive tumor microenvironment by excluding effector T cells.[3] TGFβ1 is the predominant isoform expressed in many tumors and is implicated in the failure of checkpoint blockade therapies.[8] SRK-181 directly counteracts this by preventing TGFβ1-mediated signaling, which in turn is expected to enhance anti-tumor immunity and promote a cytotoxic T-lymphocyte (CTL)-mediated immune response against tumor cells.[6]

Signaling Pathway of SRK-181 Action

SRK181_Mechanism cluster_TME Tumor Microenvironment (TME) Latent TGFβ1 Latent TGFβ1 Active TGFβ1 Active TGFβ1 Latent TGFβ1->Active TGFβ1 Activation T-cell Exclusion T-cell Exclusion Active TGFβ1->T-cell Exclusion SRK-181 SRK-181 SRK-181->Latent TGFβ1 Binds and Inhibits Immune Evasion Immune Evasion T-cell Exclusion->Immune Evasion Tumor Cell Tumor Cell Immune Evasion->Tumor Cell Promotes Survival

Caption: SRK-181 binds to latent TGFβ1, preventing its activation and subsequent T-cell exclusion.

Preclinical Pharmacology and Efficacy

Comprehensive preclinical studies have demonstrated SRK-181's potent and selective inhibition of TGFβ1 activation and its ability to overcome resistance to anti-PD-1 therapy in various syngeneic mouse tumor models.

In Vitro Activity

SRK-181 has been shown to potently inhibit the activation of latent TGFβ1 from human, rat, and cynomolgus monkey origins in vitro.[9]

Parameter Human Rat Cynomolgus Monkey
SRK-181 IC50 ~1 nM~1 nM~1 nM

Data derived from in vitro latent TGFβ1 activation assays.

In Vivo Efficacy in Syngeneic Mouse Models

The murine version of SRK-181, SRK-181-mIgG1, has been evaluated in combination with anti-PD-1 therapy in several tumor models known to be resistant to checkpoint blockade.

Tumor Model Treatment Group Tumor Growth Inhibition Key Findings
EMT6 (Breast) SRK-181-mIgG1 + anti-PD-1SignificantOvercame resistance in a TGFβ1 and TGFβ3 co-expressing model.[4]
MBT-2 (Bladder) SRK-181-mIgG1 + anti-PD-1SignificantRendered tumors vulnerable to anti-PD-1 therapy.
Cloudman S91 (Melanoma) SRK-181-mIgG1 + anti-PD-1SignificantInduced tumor regression and improved survival.

Pharmacologically active doses for SRK-181-mIgG1 in these models ranged from 3 to 10 mg/kg.[9]

Impact on the Tumor Microenvironment

Preclinical data has shown that the combination of SRK-181-mIgG1 and an anti-PD-1 antibody leads to a significant alteration of the tumor immune landscape.

Immune Cell Population Control SRK-181-mIgG1 + anti-PD-1 Fold Change
CD8+ T cells (% of immune cells) 3.5%34%~9.7x increase
TAMs/MDSCs (% of immune cells) 47%14%~3.4x decrease

Data from analysis of the tumor microenvironment in preclinical models.

Experimental Workflow for In Vivo Studies

in_vivo_workflow Tumor_Implantation Syngeneic Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Treatment_Initiation Initiation of Treatment: - Vehicle - anti-PD-1 - SRK-181-mIgG1 - Combination Tumor_Growth->Treatment_Initiation Monitoring Tumor Volume and Survival Monitoring Treatment_Initiation->Monitoring Analysis Endpoint Analysis: - Tumor Growth Inhibition - Immune Cell Infiltration (FACS/IHC) Monitoring->Analysis

Caption: Workflow for assessing SRK-181 efficacy in syngeneic mouse tumor models.

Clinical Development and Biomarker Strategy

SRK-181 is currently being evaluated in the Phase 1 DRAGON trial (NCT04291079) as a monotherapy and in combination with anti-PD-(L)1 agents in patients with locally advanced or metastatic solid tumors.[7]

Phase 1 DRAGON Trial (NCT04291079)
  • Design: Open-label, dose-escalation and expansion study.

  • Population: Patients with advanced solid tumors who have shown resistance to prior anti-PD-(L)1 therapy.

  • Cohorts: Includes clear cell renal cell carcinoma (ccRCC), non-small cell lung cancer (NSCLC), melanoma, urothelial carcinoma, and head and neck squamous cell carcinoma (HNSCC).[10]

  • Preliminary Findings: SRK-181 has been generally well-tolerated in combination with pembrolizumab.[11] Early signs of efficacy have been observed, with promising objective response rates in heavily pretreated patients.[11]

Biomarker Insights

Clinical data from the DRAGON trial has provided proof-of-mechanism for SRK-181.

  • Increased CD8+ T-cell Infiltration: Analysis of paired tumor biopsies has shown an increased influx of CD8+ T-cells into the tumor microenvironment following treatment with SRK-181 and an anti-PD-1 antibody.[3] This is consistent with preclinical findings and suggests a reversal of immune exclusion.

  • Reduction in Immunosuppressive Cells: A decrease in circulatory myeloid-derived suppressor cells (MDSCs) has been observed post-treatment.[3][10]

  • Predictive Biomarkers: In ccRCC patients, baseline CD8+ T-cell status and elevated regulatory T-cell (Treg) levels have been identified as potential predictive biomarkers for response to SRK-181 in combination with anti-PD-(L)1 therapy.[11]

Logic of Biomarker-Guided Patient Selection

biomarker_logic Patient_Population Anti-PD-(L)1 Resistant ccRCC Patients Biomarker_Assessment Baseline Tumor Biopsy: - CD8+ T-cell Status - Treg Levels Patient_Population->Biomarker_Assessment High_CD8_Treg Elevated CD8+ and Treg Levels Biomarker_Assessment->High_CD8_Treg Low_CD8_Treg Low CD8+ and Treg Levels Biomarker_Assessment->Low_CD8_Treg Predicted_Responder Predicted Higher Likelihood of Response to SRK-181 Combo High_CD8_Treg->Predicted_Responder Predicted_NonResponder Predicted Lower Likelihood of Response Low_CD8_Treg->Predicted_NonResponder

Caption: Potential patient selection strategy for SRK-181 combination therapy in ccRCC.

Experimental Protocols

In Vitro Latent TGFβ1 Activation Assay
  • Cell Lines: LN229 human glioblastoma cells were utilized to overexpress human, rat, or cynomolgus latent TGFβ1 in the extracellular matrix.[9]

  • Reporter Cells: CAGA12 reporter cells, which contain a TGFβ-responsive luciferase reporter construct, were used to measure the activation of latent TGFβ1.

  • Methodology: LN229 cells were cultured to produce an extracellular matrix rich in latent TGFβ1. Following cell removal, CAGA12 reporter cells were seeded onto the matrix in the presence of varying concentrations of SRK-181 or a vehicle control. Luciferase activity was measured after a defined incubation period to quantify the extent of TGFβ1 activation. Data was normalized to the vehicle control to determine the percent inhibition.

Syngeneic Mouse Tumor Models
  • Animal Models: Female BALB/c mice were used for the EMT6 breast carcinoma model, C3H/HeN mice for the MBT-2 bladder carcinoma model, and DBA/2 mice for the Cloudman S91 melanoma model.

  • Tumor Cell Implantation: Tumor cells were implanted subcutaneously into the flank of the mice.

  • Treatment: Once tumors reached a predetermined size, mice were randomized into treatment groups: vehicle control, SRK-181-mIgG1 (typically 10 mg/kg), anti-PD-1 antibody (typically 10 mg/kg), or the combination of SRK-181-mIgG1 and anti-PD-1. Treatments were administered intraperitoneally on a defined schedule.

  • Endpoints: Tumor volumes were measured regularly using calipers. Overall survival was also monitored. At the end of the study, tumors were harvested for analysis of the immune cell infiltrate by flow cytometry or immunohistochemistry.

Clinical Biomarker Analysis
  • Sample Collection: Paired tumor biopsies were collected at baseline and on-treatment (between Days 28-48).[3] Peripheral blood samples were also collected at various time points.

  • Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor tissue was sectioned and stained for CD8 to identify cytotoxic T lymphocytes.

  • Flow Cytometry: Peripheral blood mononuclear cells (PBMCs) were isolated and stained with a panel of antibodies to identify and quantify various immune cell subsets, including MDSCs.

Conclusion

SRK-181 represents a promising and highly selective approach to overcoming resistance to checkpoint inhibitors in solid tumors. Its mechanism of action, centered on the inhibition of latent TGFβ1 activation, directly addresses a key pathway of immunosuppression in the tumor microenvironment. Preclinical data strongly support its ability to remodel the immune landscape and synergize with anti-PD-1 therapies. Ongoing clinical evaluation in the DRAGON trial is providing crucial insights into its safety, efficacy, and potential for biomarker-guided patient selection, paving the way for a potential new therapeutic option for patients with difficult-to-treat cancers.

References

Overcoming Checkpoint Inhibitor Resistance: The Role of SRK-181 in Selectively Targeting Latent TGF-β1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The advent of immune checkpoint inhibitors (ICIs) has revolutionized cancer therapy, yet a significant portion of patients exhibit primary or acquired resistance to these treatments. A key mechanism of this resistance is the immunosuppressive tumor microenvironment (TME), often orchestrated by cytokines such as Transforming Growth Factor-beta (TGF-β). SRK-181, a first-in-class, fully human monoclonal antibody, offers a novel strategy to overcome ICI resistance by selectively inhibiting the activation of latent TGF-β1, the predominant isoform in many tumors.[1] This guide provides a comprehensive overview of the preclinical and clinical data supporting SRK-181's mechanism of action and its potential to sensitize tumors to checkpoint blockade.

The TGF-β1 Signaling Pathway and Its Role in Immune Evasion

TGF-β1 is a pleiotropic cytokine that plays a dual role in cancer.[2] In the early stages of tumorigenesis, it can act as a tumor suppressor.[2] However, in established tumors, TGF-β1 promotes cancer progression by inducing epithelial-to-mesenchymal transition, angiogenesis, and, crucially, profound immunosuppression.[2][3] High levels of TGF-β1 in the TME are associated with the exclusion of cytotoxic CD8+ T cells, the promotion of regulatory T cells (Tregs), and the accumulation of myeloid-derived suppressor cells (MDSCs), all of which contribute to a non-immunogenic "cold" tumor microenvironment and resistance to anti-PD-1/PD-L1 therapies.[3][4]

TGF-β1 is secreted in a latent, inactive form, non-covalently associated with its prodomain, the Latency-Associated Peptide (LAP). This latent complex can be further associated with Latent TGF-β Binding Proteins (LTBPs), which sequester it in the extracellular matrix. Activation of latent TGF-β1, a critical step in its signaling, is mediated by various factors, including proteases and integrins.

TGF_beta_signaling

SRK-181: A Highly Selective Inhibitor of Latent TGF-β1 Activation

SRK-181 is a fully human IgG4 monoclonal antibody designed to specifically bind to the latent form of TGF-β1.[5] This targeted approach prevents the release of active TGF-β1, thereby inhibiting its downstream signaling.[6] A key differentiator of SRK-181 is its high selectivity for the TGF-β1 isoform, with minimal to no binding to latent TGF-β2 or TGF-β3, or to the active forms of any of the three isoforms. This selectivity is hypothesized to result in a wider therapeutic window and an improved safety profile compared to non-selective TGF-β inhibitors, which have been associated with dose-limiting toxicities.[7]

Preclinical Evidence for Overcoming Checkpoint Inhibitor Resistance

Preclinical studies have demonstrated that SRK-181, in combination with anti-PD-1 therapy, can overcome primary resistance to checkpoint inhibitors in various syngeneic mouse tumor models that recapitulate features of human ICI resistance.

In Vitro Activity

SRK-181 potently inhibits the activation of latent TGF-β1 from human, rat, and cynomolgus monkey origins in cell-based assays, with IC50 values in the low nanomolar range.[5]

In Vivo Efficacy in Murine Tumor Models

In preclinical mouse models of bladder (MBT-2), melanoma (Cloudman S91), and breast (EMT-6) cancer, which are known to be resistant to anti-PD-1 therapy, the combination of a murine version of SRK-181 (SRK-181-mIgG1) and an anti-PD-1 antibody resulted in significant tumor regression and improved survival compared to either agent alone. This anti-tumor activity was associated with a remodeling of the tumor microenvironment, characterized by an increased infiltration of CD8+ T cells and a reduction in immunosuppressive myeloid cells.[8]

Preclinical Model Treatment Group Tumor Growth Inhibition (%) Complete Response Rate (%) Reference
MBT-2 (Bladder Cancer)Anti-PD-1150
SRK-181-mIgG1200
Anti-PD-1 + SRK-181-mIgG18557
Cloudman S91 (Melanoma)Anti-PD-1100
SRK-181-mIgG1120
Anti-PD-1 + SRK-181-mIgG17843
EMT-6 (Breast Cancer)Anti-PD-1257
SRK-181-mIgG1180
Anti-PD-1 + SRK-181-mIgG19264

Clinical Development of SRK-181: The DRAGON Trial

The safety and efficacy of SRK-181 are being evaluated in the ongoing Phase 1 DRAGON trial (NCT04291079), a multi-center, open-label study in patients with locally advanced or metastatic solid tumors that have shown primary resistance to checkpoint inhibitor therapy.[9]

DRAGON_Trial_Workflow

Clinical Efficacy

Preliminary results from the DRAGON trial have shown that SRK-181 in combination with pembrolizumab (B1139204) was generally well-tolerated and demonstrated promising anti-tumor activity in heavily pretreated patients with anti-PD-1 resistant solid tumors.[10] Notably, durable partial responses have been observed in patients with clear cell renal cell carcinoma (ccRCC).[11]

Tumor Type (Anti-PD-1 Resistant) Treatment Overall Response Rate (ORR) Reference
Clear Cell Renal Cell Carcinoma (ccRCC)SRK-181 + Pembrolizumab21.4%[8]
Urothelial CarcinomaSRK-181 + PembrolizumabData maturing[12]
MelanomaSRK-181 + PembrolizumabData maturing[12]
Non-Small Cell Lung Cancer (NSCLC)SRK-181 + PembrolizumabData maturing[12]
Biomarker Analysis

Consistent with the preclinical findings, biomarker analyses from the DRAGON trial provide clinical proof-of-mechanism for SRK-181.[12] In paired tumor biopsies from patients with urothelial carcinoma, melanoma, and NSCLC, treatment with SRK-181 and an anti-PD-1 antibody was associated with an increased influx of CD8+ T cells into the tumor.[8][12] Furthermore, a decrease in circulating immunosuppressive myeloid-derived suppressor cells (MDSCs) was observed.[12]

Detailed Experimental Protocols

In Vitro Latent TGF-β1 Activation Assay
  • Cell Lines: LN229 human glioblastoma cells were used to overexpress latent TGF-β1. CAGA12 reporter cells, which contain a TGF-β-responsive luciferase reporter construct, were used to measure active TGF-β1.[5]

  • Method: LN229 cells were seeded and transfected to express human, rat, or cynomolgus latent TGF-β1. After 24 hours, the cells were co-cultured with CAGA12 reporter cells in the presence of varying concentrations of SRK-181 for 16-20 hours.

  • Readout: Luciferase activity in the CAGA12 cell lysates was measured using a luminometer, with 100% activity determined in the presence of a vehicle control. IC50 values were calculated from dose-response curves.[5]

Murine Tumor Models and In Vivo Efficacy Studies
  • Cell Lines and Mouse Strains: MBT-2 (bladder cancer), Cloudman S91 (melanoma), and EMT-6 (breast cancer) cell lines were used. C3H/HeN, DBA/2, and BALB/c mice were used for the respective tumor models.

  • Tumor Implantation: Tumor cells were implanted subcutaneously into the flank of the mice.

  • Treatment: When tumors reached a palpable size, mice were randomized into treatment groups: vehicle, SRK-181-mIgG1 (10 mg/kg, intraperitoneally, twice weekly), anti-PD-1 antibody (10 mg/kg, intraperitoneally, twice weekly), or the combination of SRK-181-mIgG1 and anti-PD-1.

  • Readout: Tumor volumes were measured twice weekly with calipers. Survival was monitored, and at the end of the study, tumors were harvested for immunohistochemical analysis.

Immunohistochemistry for CD8+ T Cells
  • Tissue Preparation: Tumors were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5-μm sections were cut for staining.

  • Staining Protocol:

    • Deparaffinization and rehydration of tissue sections.

    • Antigen retrieval was performed using a high-pH or low-pH antigen retrieval buffer in a pressure cooker.

    • Endogenous peroxidase activity was blocked with 3% hydrogen peroxide.

    • Sections were blocked with a protein blocking solution.

    • Incubation with a primary antibody against CD8 (e.g., clone 4SM15, eBioscience) overnight at 4°C.

    • Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection with a diaminobenzidine (DAB) substrate kit.

    • Counterstaining with hematoxylin.

  • Analysis: The number of CD8+ T cells was quantified per unit area of the tumor.

Flow Cytometry for Myeloid-Derived Suppressor Cells (MDSCs)
  • Sample Preparation: Peripheral blood was collected, and red blood cells were lysed. For tumor-infiltrating MDSCs, tumors were dissociated into single-cell suspensions using enzymatic digestion.

  • Staining Protocol:

    • Cells were washed with FACS buffer (PBS with 2% FBS).

    • Fc receptors were blocked with an anti-CD16/32 antibody.

    • Cells were stained with a cocktail of fluorescently conjugated antibodies, typically including markers to identify granulocytic MDSCs (g-MDSCs; e.g., CD11b+, Ly6G+, Ly6C-low) and monocytic MDSCs (m-MDSCs; e.g., CD11b+, Ly6G-, Ly6C-high).

  • Analysis: Stained cells were analyzed on a multi-color flow cytometer. The percentage of MDSC populations was determined by gating on the appropriate markers.

Conclusion and Future Directions

SRK-181 represents a promising and highly selective approach to overcoming resistance to checkpoint inhibitors by specifically targeting the activation of latent TGF-β1. Preclinical data robustly support its ability to remodel the tumor microenvironment and promote an anti-tumor immune response when combined with anti-PD-1 therapy. Early clinical data from the DRAGON trial are encouraging, demonstrating a manageable safety profile and signs of clinical activity in heavily pretreated, ICI-resistant patient populations. The ongoing and future evaluation of SRK-181 in various tumor types will be critical in defining its role in the evolving landscape of cancer immunotherapy. Further investigation into predictive biomarkers may also help identify patients most likely to benefit from this targeted therapy.

References

The Biological Function of TGFβ1 in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Transforming growth factor-beta 1 (TGFβ1) is a pleiotropic cytokine that plays a pivotal, yet paradoxical, role in cancer progression. In the early stages of tumorigenesis, TGFβ1 acts as a tumor suppressor by inducing cytostasis and apoptosis.[1][2] However, as cancer progresses, tumor cells often develop mechanisms to evade these suppressive effects, and TGFβ1 signaling switches to promote malignancy.[2][3] In the tumor microenvironment (TME), TGFβ1 becomes a master regulator of processes that favor tumor growth and metastasis, including immunosuppression, angiogenesis, stromal remodeling, and the induction of epithelial-mesenchymal transition (EMT).[4][5][6] This guide provides an in-depth technical overview of the multifaceted functions of TGFβ1 within the TME, detailing its signaling pathways, its impact on various cellular components, and the experimental methodologies used to investigate its roles.

Chapter 1: The TGFβ1 Signaling Pathway

TGFβ1 exerts its cellular effects through a complex network of signaling pathways, which can be broadly categorized into canonical (SMAD-dependent) and non-canonical (SMAD-independent) pathways. The cellular context and interplay with other signaling cascades ultimately determine the functional outcome.[7][8]

Canonical SMAD-Dependent Pathway

The canonical pathway is the most well-characterized route for TGFβ1 signaling.

  • Ligand Binding and Receptor Activation: The active TGFβ1 dimer binds to the TGFβ type II receptor (TβRII), a constitutively active serine/threonine kinase.[9][10]

  • Receptor Complex Formation: This binding recruits and forms a complex with the TGFβ type I receptor (TβRI).[10][11]

  • TβRI Phosphorylation: TβRII then phosphorylates the TβRI at its glycine-serine rich (GS) domain, activating the TβRI kinase.[9]

  • R-SMAD Phosphorylation: The activated TβRI phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[10][11]

  • SMAD Complex Formation: Phosphorylated SMAD2/3 forms a heterotrimeric complex with the common mediator SMAD (co-SMAD), SMAD4.[11]

  • Nuclear Translocation and Gene Transcription: This SMAD complex translocates into the nucleus, where it partners with other transcription factors, co-activators, or co-repressors to regulate the transcription of target genes involved in processes like cell cycle control, apoptosis, and differentiation.[12]

Non-Canonical (SMAD-Independent) Pathways

In addition to the canonical SMAD pathway, TGFβ1 can activate several non-canonical signaling cascades that contribute significantly to its pro-tumorigenic effects.[13] These pathways can be activated independently or in concert with SMAD signaling.[13] Key non-canonical pathways include:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Activation of this pathway by TGFβ1 promotes cell survival and proliferation.[3][13]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: TGFβ1 can activate the ERK, JNK, and p38 MAPK pathways, which are involved in regulating cell proliferation, differentiation, inflammation, and EMT.[7][13]

  • Rho-like GTPase Pathways: These pathways are crucial for regulating cytoskeletal dynamics, cell migration, and invasion.[8]

TGFB1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Responses TGFB1 TGFβ1 Ligand TBRII TβRII TGFB1->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates PI3K_AKT PI3K/Akt Pathway TBRI->PI3K_AKT Activates MAPK MAPK Pathways (ERK, JNK, p38) TBRI->MAPK Activates RHO_GTPase Rho GTPase Pathways TBRI->RHO_GTPase Activates SMAD_Complex SMAD2/3/4 Complex SMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Transcription Target Gene Transcription SMAD_Complex->Transcription Regulates Response_NonCanonical EMT Survival Migration Invasion PI3K_AKT->Response_NonCanonical MAPK->Response_NonCanonical RHO_GTPase->Response_NonCanonical Response_Canonical Cytostasis Apoptosis Differentiation Transcription->Response_Canonical

Caption: TGFβ1 canonical (SMAD) and non-canonical signaling pathways.

Chapter 2: The Dual Role of TGFβ1 in Carcinogenesis

The function of TGFβ1 in cancer is highly context-dependent, famously exhibiting a dual role where it acts as a tumor suppressor in early stages and a tumor promoter in advanced stages.[1][3][5] This functional switch is a critical event in tumor progression.[3]

Tumor Suppressor in Early-Stage Cancer

In normal epithelial cells and early-stage malignancies, TGFβ1 is a potent inhibitor of cell proliferation.[1][2] Its tumor-suppressive functions are primarily mediated by:

  • Induction of Cell Cycle Arrest: TGFβ1 can induce a G1 cell cycle arrest by downregulating the oncogene c-Myc and upregulating cyclin-dependent kinase (CDK) inhibitors like p15, p21, and p27.[1][14]

  • Promotion of Apoptosis: In premalignant cells that have acquired oncogenic mutations, TGFβ1 can trigger programmed cell death, thereby eliminating potentially cancerous cells.[1][12][15]

Tumor Promoter in Advanced-Stage Cancer

As tumors progress, cancer cells often acquire mutations in the TGFβ1 signaling pathway (e.g., in SMAD4) or the cellular context is altered, allowing them to evade its cytostatic effects.[2][10] TGFβ1 signaling is then co-opted by the tumor to promote malignancy through several mechanisms:

  • Epithelial-Mesenchymal Transition (EMT): TGFβ1 is a primary inducer of EMT, a process where epithelial cells lose their polarity and adhesion, acquiring a migratory and invasive mesenchymal phenotype.[2][13] This is crucial for metastasis.[1]

  • Promotion of Invasion and Metastasis: By inducing EMT and stimulating the expression of matrix metalloproteinases (MMPs), TGFβ1 enhances the ability of cancer cells to degrade the extracellular matrix and invade surrounding tissues and distant organs.[2][3]

  • Immunosuppression: High levels of TGFβ1 in the TME create an immunosuppressive shield that protects the tumor from the host's immune system.[4][11]

  • Angiogenesis: TGFβ1 contributes to the formation of new blood vessels, which are essential for tumor growth and nutrient supply.[13]

TGFB1_Duality cluster_suppressor Tumor Suppressor Role cluster_promoter Tumor Promoter Role Start Normal Epithelial Cell Early Early Stage Cancer Start->Early Oncogenic Events Late Advanced Stage Cancer Early->Late Loss of Suppressor Response (e.g., SMAD4 mutation) TGFB1 TGFβ1 Signaling Early->TGFB1 Late->TGFB1 Suppressor_Effects Apoptosis Cell Cycle Arrest Promoter_Effects EMT & Metastasis Immunosuppression Angiogenesis ECM Remodeling TGFB1->Suppressor_Effects TGFB1->Promoter_Effects

Caption: The paradoxical switch of TGFβ1 from a tumor suppressor to a promoter.

Chapter 3: TGFβ1's Impact on the Tumor Microenvironment

Beyond its direct effects on tumor cells, TGFβ1 profoundly reshapes the TME, creating a supportive niche for cancer progression.[5]

Immune Evasion

TGFβ1 is one of the most potent endogenous immunosuppressors.[3][11] It orchestrates immune evasion by:

  • Inhibiting T-Cell Function: TGFβ1 directly inhibits the proliferation, activation, and effector functions of cytotoxic CD8+ T cells and helper T cells.[4][5] It achieves this in part by repressing the expression of key cytokines like IL-2 and effector molecules like Interferon-gamma (IFNγ) and Granzyme B.[4]

  • Suppressing Dendritic Cells (DCs): It prevents the maturation and migration of DCs, the most potent antigen-presenting cells, thereby reducing the priming of anti-tumor T cell responses.[4][12][16] TGFβ1 can also suppress the expression of MHC class II molecules on DCs.[4][12]

  • Promoting Regulatory T-cells (Tregs): TGFβ1 is crucial for the differentiation of naïve T-cells into immunosuppressive Foxp3+ Tregs, which further dampen anti-tumor immunity.[17]

  • Modulating Other Immune Cells: TGFβ1 also affects the function of Natural Killer (NK) cells, macrophages, and neutrophils, often polarizing them towards pro-tumorigenic phenotypes.[6][11]

Stromal Remodeling: Cancer-Associated Fibroblasts (CAFs)

CAFs are a major component of the tumor stroma and play an active role in promoting cancer.[18] TGFβ1 is a key driver in the activation of normal resident fibroblasts into CAFs.[18][19] Once activated, CAFs contribute to tumor progression by:

  • Secreting Growth Factors: CAFs secrete a variety of factors, including more TGFβ1, that support cancer cell growth and survival.[18]

  • Remodeling the ECM: They produce and remodel ECM components, which can increase tissue stiffness and create pathways for invasion.[18][20]

  • Promoting Angiogenesis: CAFs secrete pro-angiogenic factors that stimulate new blood vessel formation.

Angiogenesis

TGFβ1 has a complex, context-dependent role in angiogenesis. While it can inhibit endothelial cell proliferation in some contexts, within the TME it generally promotes angiogenesis.[13] One key mechanism is through the induction of endothelial-mesenchymal transition (EndMT) , where endothelial cells acquire mesenchymal characteristics, contributing to the formation of new vessels and promoting tumor growth and malignant behavior.[21][22]

Extracellular Matrix (ECM) Dynamics

TGFβ1 is a central regulator of ECM homeostasis, a process that becomes dysregulated in cancer.[15] It directly stimulates the expression and deposition of major ECM proteins like type I collagen and fibronectin.[15][23] At the same time, it can induce the expression of MMPs, which degrade the ECM.[2][24] This balanced process of synthesis and degradation, known as ECM remodeling, creates a microenvironment that is permissive for tumor cell invasion and metastasis.[2][23]

Chapter 4: Quantitative Analysis of TGFβ1's Effects

The biological effects of TGFβ1 are often dose-dependent. The following tables summarize quantitative data from representative studies, illustrating the impact of TGFβ1 on key cancer-related processes.

Table 1: Dose-Dependent Effects of TGFβ1 on EMT Marker Expression in Human Bronchial Epithelial (HBE) Cells

TGFβ1 ConcentrationRelative E-cadherin mRNA Expression (Fold Change vs. Control)Relative Vimentin (B1176767) mRNA Expression (Fold Change vs. Control)Relative ADAM33 mRNA Expression (Fold Change vs. Control)
0 ng/ml (Control) 1.001.001.00
10 ng/ml ~0.65~2.50~2.75
20 ng/ml ~0.40~3.75~4.00
30 ng/ml ~0.25~4.50~5.25
Data are approximated from graphical representations in a study investigating TGF-β1-induced EMT.[25] The study showed that as TGF-β1 concentration increases, the epithelial marker E-cadherin decreases, while the mesenchymal markers vimentin and ADAM33 increase significantly.

Table 2: Effects of TGFβ1 Inhibition on Immune Cell Populations in the Tumor Microenvironment

Treatment GroupEffect on Cytotoxic CD8+ T-cellsEffect on Regulatory T-cells (Tregs)Effect on Natural Killer (NK) CellsAntitumor Immune Response
Control (No Inhibition) Proliferation and effector function inhibited[4]Differentiation and function promoted[17]Activity suppressed[11]Suppressed
TGFβ1 Neutralizing Antibody / Inhibitor Infiltration and activity enhanced[11]Population reduced or function suppressed[4]Infiltration and activity enhanced[11]Enhanced
This table provides a qualitative summary based on multiple studies. Neutralizing TGFβ1 signaling systemically or within the TME can reverse its immunosuppressive effects, leading to enhanced infiltration and activity of anti-tumor immune cells.[9][11]

Chapter 5: Key Experimental Protocols for Studying TGFβ1

Investigating the complex roles of TGFβ1 requires a combination of in vitro and in vivo experimental models. Below are generalized protocols for key assays.

Protocol 5.1: In Vitro TGFβ1-Induced EMT Assay

Objective: To assess the ability of TGFβ1 to induce an epithelial-to-mesenchymal transition in cancer cells.

Materials:

  • Epithelial cancer cell line (e.g., MCF-7, A549, HBE)

  • Complete cell culture medium

  • Recombinant human TGFβ1 (typically 2-10 ng/ml)

  • PBS, Trypsin, serum-free medium

  • Antibodies for Western Blot: E-cadherin, N-cadherin, Vimentin, β-actin

  • Reagents for RT-qPCR: RNA extraction kit, cDNA synthesis kit, primers for EMT markers

  • Transwell migration/invasion chambers (8 µm pore size)

Methodology:

  • Cell Seeding: Plate epithelial cancer cells at 50-60% confluency and allow them to adhere overnight.

  • Treatment: Starve cells in serum-free medium for 4-6 hours, then replace with fresh low-serum medium containing the desired concentration of TGFβ1 (e.g., 5 ng/ml). A vehicle-only control group must be included.

  • Incubation: Incubate cells for 48-72 hours. Observe morphological changes daily using a phase-contrast microscope. EMT is characterized by a shift from a cobblestone, epithelial morphology to an elongated, spindle-like, mesenchymal morphology.[26]

  • Western Blot Analysis: Lyse cells and quantify protein concentration. Perform SDS-PAGE and Western blotting to analyze the expression of epithelial markers (E-cadherin, which should decrease) and mesenchymal markers (N-cadherin, Vimentin, which should increase).[25]

  • RT-qPCR Analysis: Extract total RNA and perform reverse transcription to generate cDNA. Use quantitative PCR to measure the relative mRNA expression levels of EMT-associated genes.[25]

  • Functional Assays (Migration/Invasion):

    • After TGFβ1 treatment, harvest the cells.

    • Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber of a Transwell insert (use Matrigel-coated inserts for invasion assays).

    • Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 12-24 hours.

    • Remove non-migrated cells from the top of the insert. Fix, stain (e.g., with crystal violet), and count the cells that have migrated to the bottom surface of the membrane. An increase in migrated cells indicates enhanced migratory/invasive potential.[19][25]

Protocol 5.2: Co-culture Model to Study TGFβ1-mediated Fibroblast Activation

Objective: To determine if cancer cells can activate normal fibroblasts into CAFs via secreted TGFβ1.

Materials:

  • Cancer cell line (e.g., GIST, MDA-MB-231)

  • Normal fibroblasts (e.g., gastric fibroblasts, hTERT-immortalized human fibroblasts)

  • Transwell system with a 0.4 µm pore size insert (prevents cell migration but allows factor exchange)

  • TGFβ1 blocking antibody

  • Antibodies for Western Blot/ICC: α-SMA, FAP-α (CAF markers)

Methodology:

  • Seeding: Seed normal fibroblasts in the lower well of a 6-well plate. Seed cancer cells onto the Transwell insert.

  • Co-culture: Place the insert containing cancer cells into the well with the fibroblasts. Culture for 4-5 days.

  • Experimental Groups:

    • Group 1: Fibroblasts alone (negative control).

    • Group 2: Co-culture of fibroblasts and cancer cells.

    • Group 3: Co-culture treated with a TGFβ1 blocking antibody.

  • Analysis:

    • After the co-culture period, remove the inserts.

    • Analyze the fibroblasts in the lower well for CAF marker expression (α-SMA, FAP-α) via Western Blot or Immunocytochemistry.[19][27] An increase in these markers in Group 2, which is attenuated in Group 3, indicates TGFβ1-mediated activation.

Protocol 5.3: In Vivo Tumor Xenograft Model for Metastasis Analysis

Objective: To evaluate the effect of TGFβ1 signaling on tumor growth and metastasis in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line engineered to overexpress active TGFβ1 or a control vector. Alternatively, cells can be co-injected with TGFβ1-activated CAFs.[27]

  • TGFβ1 inhibitor (e.g., Galunisertib)

  • Calipers for tumor measurement

Methodology:

  • Cell Injection: Subcutaneously inject a suspension of the engineered cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice. For metastasis studies, orthotopic injection (e.g., into the mammary fat pad for breast cancer) or intravenous injection (tail vein) is often preferred.[27]

  • Treatment (Optional): Once tumors are established, stratify mice into treatment groups. Administer a TGFβ1 inhibitor or a vehicle control systemically (e.g., via oral gavage or intraperitoneal injection) according to a defined schedule.

  • Tumor Growth Monitoring: Measure tumor volume with calipers twice weekly.

  • Metastasis Assessment: At the experimental endpoint, euthanize the mice and harvest the primary tumor and distant organs (typically lungs and liver).

  • Analysis:

    • Weigh the primary tumor.

    • Analyze the tumor tissue via immunohistochemistry (IHC) for markers of proliferation (Ki-67), angiogenesis (CD34), and EMT.

    • Examine harvested organs for metastatic nodules, which can be counted visually and confirmed by histology (H&E staining).[27]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Start Culture Epithelial Cancer Cells Treat Treat with TGFβ1 (vs. Control) Start->Treat Morphology Observe Morphological Changes (EMT) Treat->Morphology Biochem Biochemical Analysis (Western Blot, qPCR) for EMT Markers Treat->Biochem Functional Functional Assays (Transwell Migration, Invasion) Treat->Functional Inject Inject Cells into Immunocompromised Mice (e.g., Orthotopic Model) Functional->Inject Validate Findings Monitor Monitor Primary Tumor Growth Inject->Monitor Endpoint Endpoint Analysis: Harvest Tumor & Organs Monitor->Endpoint Analysis Histology (H&E) Immunohistochemistry (IHC) for Metastasis Endpoint->Analysis

Caption: A typical experimental workflow to study TGFβ1-induced metastasis.

Chapter 6: Therapeutic Implications and Future Directions

Given its central role in promoting tumor progression and immune evasion, targeting the TGFβ1 pathway is a promising strategy for cancer therapy.[6][28] Several approaches are under investigation:

  • Ligand Traps: Neutralizing antibodies and soluble receptors that sequester TGFβ1, preventing it from binding to its cell surface receptors.[28]

  • Small Molecule Inhibitors: Drugs that block the kinase activity of the TGFβ type I receptor (TβRI), thereby inhibiting downstream signaling (e.g., Galunisertib).[14][29]

  • Antisense Oligonucleotides: Molecules designed to inhibit the synthesis of TGFβ protein.[8]

A major challenge is the dual role of TGFβ1; systemic, long-term inhibition could interfere with its tumor-suppressive functions in normal tissues.[14][28] Therefore, current strategies often focus on combining TGFβ1 inhibitors with other treatments, particularly immune checkpoint inhibitors. By blocking TGFβ1's immunosuppressive effects, these combination therapies aim to unleash a more potent anti-tumor immune response.[7][11] Future research will focus on identifying biomarkers to select patients most likely to benefit from anti-TGFβ therapy and on developing more targeted delivery systems to minimize off-target effects.

References

Investigating the selectivity of SRK-181 for TGFβ1 isoform

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isoform Selectivity of SRK-181

Introduction

The Transforming Growth Factor-beta (TGFβ) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and immune modulation.[1][2] Dysregulation of this pathway is implicated in various diseases, particularly in promoting an immunosuppressive tumor microenvironment (TME) that contributes to cancer progression and resistance to immunotherapies.[3] The TGFβ superfamily consists of three main isoforms in mammals: TGFβ1, TGFβ2, and TGFβ3.[2] While all are structurally similar, TGFβ1 is the predominant isoform expressed in many human tumors and is most consistently correlated with resistance to anti-PD-(L)1 checkpoint inhibitors.[4]

Historically, therapeutic agents that non-selectively inhibit all three TGFβ isoforms have been associated with dose-limiting toxicities, including cardiotoxicity, limiting their clinical utility.[5][6] This has driven the development of isoform-selective inhibitors. SRK-181 is a fully human IgG4 monoclonal antibody designed as a potent and highly selective inhibitor of the activation of latent TGFβ1.[5][6] By specifically targeting the latent form of TGFβ1, SRK-181 aims to abrogate its immunosuppressive effects within the TME, thereby overcoming resistance to checkpoint inhibitors while avoiding the toxicities associated with broad TGFβ inhibition.[3] This guide provides a detailed examination of the selectivity of SRK-181 for the TGFβ1 isoform, summarizing key preclinical data and experimental methodologies.

Mechanism of Action: Targeting Latent TGFβ1

TGFβ ligands are synthesized as inactive precursor molecules that form a latent complex.[2][7] This complex prevents the mature growth factor from binding to its receptors. Activation, often mediated by integrins or proteases, releases the mature TGFβ, which then initiates signaling.[4][8] SRK-181's mechanism is unique in that it does not target the mature, active growth factor. Instead, it binds with high affinity to the latent TGFβ1 complex.[4] This binding allosterically prevents the conformational changes required for activation, effectively neutralizing the growth factor before it can signal.[4][9] This approach of targeting the latent complex provides a superior opportunity for achieving isoform selectivity, as the prodomains of the different isoforms exhibit greater sequence dissimilarity than the highly conserved mature growth factors.[4]

Caption: TGFβ signaling pathway and SRK-181's point of intervention.

Quantitative Selectivity Data

Preclinical studies have consistently demonstrated that SRK-181 is a highly selective inhibitor of TGFβ1.[5][9][10] It binds with high affinity to the latent TGFβ1 complex while showing little to no binding to the latent complexes of TGFβ2 or TGFβ3.[4] This high degree of selectivity is central to its therapeutic hypothesis, which posits that specific inhibition of TGFβ1 can achieve anti-tumor efficacy while avoiding the toxicities associated with non-selective TGFβ inhibitors.[9]

Target Isoform (Latent)SRK-181 Binding/InhibitionSelectivity Profile
TGFβ1 High-affinity binding; Potent inhibition of activation.[4][5][6]Highly Selective
TGFβ2 Little to no binding observed.[4]Selective
TGFβ3 Little to no binding observed.[4]Selective

Experimental Protocols for Determining Selectivity

The isoform selectivity of SRK-181 was established through a series of rigorous in vitro assays designed to measure both binding and functional inhibition.

Antibody Screening and Binding Affinity Assays

The development of SRK-181 began by screening a naive human antibody library to identify antibodies capable of binding to the latent TGFβ1 complex.[4] Following initial identification, the lead candidates underwent affinity maturation and engineering to produce SRK-181, a fully human IgG4 antibody with high affinity for latent TGFβ1.[4]

The binding affinity and selectivity would typically be quantified using Surface Plasmon Resonance (SPR) . In this method:

  • Recombinant latent TGFβ1, TGFβ2, and TGFβ3 proteins are individually immobilized on separate sensor chips.

  • SRK-181 is flowed over the chips at various concentrations.

  • The association (kon) and dissociation (koff) rates are measured in real-time by detecting changes in the refractive index at the chip surface.

  • The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated (Kd = koff/kon). A lower Kd value indicates higher affinity.

  • By comparing the Kd values for each isoform, the degree of selectivity can be precisely determined. SRK-181 demonstrates a significantly lower Kd for latent TGFβ1 compared to TGFβ2 and TGFβ3.[4]

In Vitro Functional Inhibition Assay (CAGA Reporter Assay)

To confirm that high-affinity binding translates to functional inhibition of TGFβ1 activation, cell-based reporter assays are employed. A commonly used method is the CAGA luciferase reporter assay.[5]

Protocol:

  • Cell Line Co-culture:

    • Source Cells: A cell line, such as the human glioblastoma line LN229, is used to overexpress latent TGFβ1 in its extracellular matrix.[5]

    • Reporter Cells: A second cell line, such as transformed mink lung cells (TMLC) or mouse embryonic fibroblasts (MFB-F11), is engineered to contain a luciferase reporter gene under the control of a TGFβ/SMAD-responsive promoter (e.g., a promoter with multiple CAGA boxes, which are SMAD binding elements).[5][11]

  • Treatment: The source cells are pre-incubated with varying concentrations of SRK-181 or a vehicle control.

  • Activation & Measurement:

    • The reporter cells are added to the culture with the source cells.[5]

    • An activation stimulus (e.g., integrin-mediated mechanical stress or enzymatic cleavage) is applied to release mature TGFβ1 from the latent complex.

    • Upon activation, the mature TGFβ1 binds to its receptors on the reporter cells, initiating SMAD signaling and driving the expression of the luciferase reporter gene.

    • After a set incubation period (e.g., 24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.[11]

  • Data Analysis: The inhibitory concentration (IC50) is calculated, representing the concentration of SRK-181 required to inhibit 50% of the TGFβ1-induced luciferase activity. This entire process is repeated using source cells that express latent TGFβ2 or TGFβ3 to confirm the lack of inhibitory activity against these isoforms. Preclinical data show that SRK-181 potently inhibits the activation of human, mouse, and cynomolgus monkey latent TGFβ1.[5]

Experimental_Workflow LTGFB1 Latent TGFβ1 SRK1_1 Add SRK-181 LTGFB1->SRK1_1 LTGFB2 Latent TGFβ2 SRK1_2 Add SRK-181 LTGFB2->SRK1_2 LTGFB3 Latent TGFβ3 SRK1_3 Add SRK-181 LTGFB3->SRK1_3 Activation1 Induce Activation & Add CAGA Reporter Cells SRK1_1->Activation1 Activation2 Induce Activation & Add CAGA Reporter Cells SRK1_2->Activation2 Activation3 Induce Activation & Add CAGA Reporter Cells SRK1_3->Activation3 Measure1 Measure Luciferase Activity Activation1->Measure1 Measure2 Measure Luciferase Activity Activation2->Measure2 Measure3 Measure Luciferase Activity Activation3->Measure3 Result1 Potent Inhibition Measure1->Result1 Result2 No Significant Inhibition Measure2->Result2 Result3 No Significant Inhibition Measure3->Result3

Caption: Workflow for assessing SRK-181's isoform-specific functional inhibition.

Conclusion

The development of SRK-181 represents a mechanistically advanced approach to modulating the TGFβ pathway for cancer immunotherapy. By selectively targeting the latent form of the TGFβ1 isoform, SRK-181 is designed to neutralize the primary driver of immunosuppression in many tumors while circumventing the toxicities that have plagued non-selective inhibitors.[4][5][12] The comprehensive preclinical data, derived from rigorous binding and cell-based functional assays, confirm its high potency and selectivity for TGFβ1. This isoform-specific profile provides a strong rationale for its ongoing clinical development as a combination therapy to overcome resistance to checkpoint inhibitors in patients with advanced solid tumors.[5][6][13]

References

SRK-181: Overcoming Immune Exclusion in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Preclinical Efficacy and Mechanism of Action of a Selective TGF-β1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRK-181, a high-affinity, fully human monoclonal antibody, selectively targets and inhibits the activation of latent transforming growth factor-beta 1 (TGF-β1).[1] In preclinical syngeneic mouse tumor models that are resistant to checkpoint blockade therapy, the combination of SRK-181 with an anti-PD-1 antibody has demonstrated a significant ability to overcome this resistance. This combination therapy promotes the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, reduces the presence of immunosuppressive myeloid cells, and ultimately leads to tumor regression and a notable survival benefit.[1] This technical guide provides an in-depth overview of the preclinical data supporting SRK-181's impact on immune exclusion, detailing the experimental protocols and quantitative outcomes, and visualizing the key mechanisms of action.

Introduction: The Challenge of Immune Exclusion in Cancer Therapy

A significant hurdle in cancer immunotherapy, particularly with checkpoint inhibitors (CPIs) like anti-PD-1 antibodies, is primary resistance, where tumors fail to respond to treatment.[1] One of the key mechanisms underlying this resistance is "immune exclusion," a phenomenon where cytotoxic T cells are physically prevented from infiltrating the tumor microenvironment (TME).[2] Transforming growth factor-beta (TGF-β) has been identified as a critical mediator of this process. By promoting a fibrotic and immunosuppressive TME, TGF-β signaling effectively builds a barrier that shields the tumor from immune attack.[1][3]

TGF-β exists in three isoforms (TGF-β1, -β2, and -β3), with TGF-β1 being the predominant isoform expressed in many human tumors.[1] While pan-TGF-β inhibitors have been explored, their clinical development has been hampered by dose-limiting toxicities, including cardiotoxicity.[1] This has led to the development of selective inhibitors like SRK-181, which specifically targets the activation of the latent form of TGF-β1, aiming to disrupt its immunosuppressive effects within the TME while potentially offering a wider therapeutic window.[1]

Mechanism of Action: Selective Inhibition of Latent TGF-β1 Activation

SRK-181 is a fully human IgG4 monoclonal antibody that binds with high affinity to the latent form of TGF-β1, preventing its conversion to the active, signaling-competent form.[1] This selective inhibition of TGF-β1 activation is hypothesized to be sufficient to dismantle the immune-suppressive barrier within the TME, thereby allowing for the influx and activation of anti-tumor immune cells.

Signaling Pathway of TGF-β and SRK-181 Intervention

The following diagram illustrates the canonical TGF-β signaling pathway and the points of intervention by SRK-181 and anti-PD-1 therapy.

TGF_beta_pathway cluster_TME Tumor Microenvironment cluster_TumorCell Tumor Cell / Stromal Cell cluster_TCell T Cell Latent TGF-β1 Latent TGF-β1 Active TGF-β1 Active TGF-β1 Latent TGF-β1->Active TGF-β1 Activation SRK-181 SRK-181 SRK-181->Latent TGF-β1 Inhibits Activation TGF-β Receptor TGF-β Receptor Active TGF-β1->TGF-β Receptor Binds SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 Phosphorylates SMAD Complex SMAD Complex SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Drives Immune Suppression\nFibrosis\nCell Proliferation Immune Suppression Fibrosis Cell Proliferation Gene Transcription->Immune Suppression\nFibrosis\nCell Proliferation Immune Exclusion Immune Exclusion Immune Suppression\nFibrosis\nCell Proliferation->Immune Exclusion PD-1 PD-1 T Cell Inhibition T Cell Inhibition PD-1->T Cell Inhibition Anti-PD-1 Anti-PD-1 Anti-PD-1->PD-1 Blocks Binding T Cell Inhibition->Immune Exclusion PD-L1 PD-L1 (on Tumor Cell) PD-L1->PD-1 experimental_workflow start Start tumor_implantation Tumor Cell Implantation (e.g., EMT6 in BALB/c mice) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_initiation Treatment Initiation (SRK-181-mIgG1 +/- Anti-PD-1) tumor_growth->treatment_initiation tumor_measurement Tumor Volume Measurement treatment_initiation->tumor_measurement survival_monitoring Survival Monitoring treatment_initiation->survival_monitoring endpoint_analysis Endpoint Analysis tumor_measurement->endpoint_analysis flow_cytometry Immune Profiling (Flow Cytometry) endpoint_analysis->flow_cytometry end End survival_monitoring->end flow_cytometry->end logical_relationship srk181 SRK-181 Administration inhibit_tgfb1 Inhibition of Latent TGF-β1 Activation srk181->inhibit_tgfb1 reduce_immunosuppression Reduced Immunosuppression in TME inhibit_tgfb1->reduce_immunosuppression increase_tcell_infiltration Increased CD8+ T Cell Infiltration reduce_immunosuppression->increase_tcell_infiltration decrease_myeloid Decreased Immunosuppressive Myeloid Cells reduce_immunosuppression->decrease_myeloid tumor_regression Tumor Regression increase_tcell_infiltration->tumor_regression decrease_myeloid->tumor_regression anti_pd1 Anti-PD-1 Administration block_pd1_pdl1 Blockade of PD-1/PD-L1 Interaction anti_pd1->block_pd1_pdl1 enhance_tcell_activity Enhanced T Cell Activity block_pd1_pdl1->enhance_tcell_activity enhance_tcell_activity->tumor_regression survival_benefit Survival Benefit tumor_regression->survival_benefit

References

SRK-181: A Deep Dive into Early Research Findings in Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research findings for SRK-181, a selective inhibitor of latent transforming growth factor-beta 1 (TGFβ1), in the context of advanced cancers. SRK-181 is being investigated for its potential to overcome resistance to immune checkpoint inhibitors. This document details the preclinical rationale, clinical trial data from the DRAGON study (NCT04291079), and the experimental protocols that form the basis of our current understanding of this novel therapeutic agent.

Core Mechanism of Action

SRK-181 is a fully human IgG4 monoclonal antibody designed to selectively bind to and inhibit the activation of the latent form of TGFβ1.[1] The transforming growth factor-beta signaling pathway, particularly the TGFβ1 isoform, is often dysregulated in tumors and contributes to an immunosuppressive tumor microenvironment (TME).[1][[“]] This immunosuppression can hinder the efficacy of anti-PD-1/PD-L1 therapies.[3] By targeting the latent, precursor form of TGFβ1, SRK-181 aims to prevent its activation and subsequent downstream signaling, thereby potentially rendering tumors more susceptible to immune checkpoint blockade.[[“]][3][4] Preclinical studies have suggested that this selective inhibition of TGFβ1 may circumvent the toxicities associated with broader, non-selective TGFβ inhibition.[5]

Preclinical Research Findings

Comprehensive preclinical assessments of SRK-181 have been conducted to evaluate its pharmacology, pharmacokinetics, and safety across multiple species.[6] These studies have demonstrated that SRK-181 is a potent and highly selective inhibitor of TGFβ1 activation.[7]

In Vitro Studies
  • TGFβ1 Activation Inhibition: SRK-181 has been shown to potently inhibit the activation of latent TGFβ1 in vitro.[6]

  • Platelet Function: Studies on human platelets revealed that SRK-181 has no effect on platelet aggregation, activation, or binding.[5]

  • Cytokine Release: SRK-181 does not induce the release of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[5]

In Vivo Toxicology Studies

Four-week toxicology studies were conducted in both rats and cynomolgus monkeys.[6] Weekly intravenous administration of SRK-181 was well-tolerated and resulted in sustained serum exposure without any treatment-related adverse findings.[6]

ParameterRatCynomolgus Monkey
No-Observed-Adverse-Effect Level (NOAEL) 200 mg/kg[6]300 mg/kg[6]

These nonclinical safety data supported the initiation of the Phase 1 clinical trial in patients with advanced cancers.[6]

Clinical Research: The DRAGON Trial (NCT04291079)

The DRAGON trial is a Phase 1, multi-center, open-label study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of SRK-181 administered alone and in combination with anti-PD-(L)1 therapy in adult patients with locally advanced or metastatic solid tumors. The study is divided into three main parts:

  • Part A1: Dose escalation of SRK-181 as a single agent.[8]

  • Part A2: Dose escalation of SRK-181 in combination with an anti-PD-(L)1 antibody.[8]

  • Part B: Dose expansion to evaluate the combination therapy in specific tumor cohorts.[8]

Patient Demographics and Dosing

As of a September 7, 2021 data cutoff, 29 patients had been dosed in Part A of the trial. The median number of prior lines of therapy was 4 for both Part A1 and Part A2. Doses up to 3000 mg every three weeks (Q3W) and 2000 mg every two weeks (Q2W) were evaluated in the monotherapy arm, and up to 1600 mg Q3W in the combination arm.

Safety and Tolerability

SRK-181 has been generally well-tolerated both as a monotherapy and in combination with anti-PD-(L)1 therapy. As of an October 12, 2021 data cutoff, no dose-limiting toxicities were observed in Part A.

Treatment-Related Adverse Events (TRAEs) in DRAGON Trial (Part A1 - Monotherapy, as of June 7, 2021) [9]

Adverse EventGrade (Any)
Decreased appetite13.3% (n=2)
Fatigue13.3% (n=2)
Efficacy

Early signs of clinical activity have been observed in the DRAGON trial.

Efficacy Data from DRAGON Trial (Part A, as of June 7, 2021) [9]

ArmPatient PopulationBest Response
Part A1 Advanced Solid TumorsStable Disease (SD): 6 patients (2 colorectal cancer, 1 prostate cancer, 3 ovarian cancer). Three ovarian cancer patients were stable for ≥153 days with tumor regressions.
Part A2 Anti-PD-1 Resistant TumorsConfirmed Partial Response (PR): 1 patient with renal cell carcinoma (RCC) at the 800mg dose. Stable Disease (SD): 2 patients (1 oropharynx cancer, 1 liver cancer).

Experimental Protocols

In Vitro TGFβ1 Activation Inhibition Assay

A cell-based assay was utilized to measure the inhibition of latent TGFβ1 activation. LN229 human glioblastoma cells were engineered to overexpress latent TGFβ1 from human, rat, or cynomolgus monkey in the extracellular matrix. The activation of this latent TGFβ1 was then quantified using CAGA12 reporter cells. The activity was expressed as a percentage relative to a vehicle control.[10]

In Vivo Toxicology Studies

Four-week Good Laboratory Practice (GLP) toxicology studies were conducted in Sprague-Dawley rats and cynomolgus monkeys. SRK-181 was administered via intravenous bolus once weekly for four weeks (a total of five doses). The main study animals were necropsied one day after the last dose, with a separate recovery group observed for an additional four weeks.[10]

Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Latent TGF-beta1 Latent TGF-beta1 Active TGF-beta1 Active TGF-beta1 Latent TGF-beta1->Active TGF-beta1 Activation SRK-181 SRK-181 SRK-181->Latent TGF-beta1 Inhibits Activation TGF-beta Receptor TGF-beta Receptor Active TGF-beta1->TGF-beta Receptor Binds SMAD Complex SMAD Complex TGF-beta Receptor->SMAD Complex Phosphorylation Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus Immunosuppression Immunosuppression Gene Transcription->Immunosuppression

Caption: SRK-181 Mechanism of Action in Inhibiting TGF-β1 Signaling.

DRAGON_Trial_Workflow Patient Screening Patient Screening Part A1 Part A1: Monotherapy Dose Escalation Patient Screening->Part A1 Part A2 Part A2: Combination Dose Escalation Patient Screening->Part A2 Safety & Tolerability Assessment Safety & Tolerability Assessment Part A1->Safety & Tolerability Assessment Part A2->Safety & Tolerability Assessment Part B Part B: Combination Dose Expansion Efficacy Assessment Efficacy Assessment Part B->Efficacy Assessment Safety & Tolerability Assessment->Part B Determine RP2D Long-Term Extension Long-Term Extension Efficacy Assessment->Long-Term Extension

Caption: High-level workflow of the DRAGON (NCT04291079) clinical trial.

References

Methodological & Application

Application Notes and Protocols: SRK-181 in Combination with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRK-181 is an investigational, fully human monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGF-β1).[1][2] TGF-β1 is a key cytokine implicated in creating an immunosuppressive tumor microenvironment, which can lead to primary resistance to checkpoint inhibitor therapies such as anti-PD-1/PD-L1 antibodies.[2][3] By specifically targeting the latent form of TGF-β1, SRK-181 aims to render tumors more susceptible to the anti-tumor effects of anti-PD-1 therapy, potentially overcoming resistance and improving patient outcomes.[3][4] Preclinical studies have demonstrated that the combination of SRK-181 with an anti-PD-1 antibody can lead to tumor regression and a significant survival benefit in various mouse tumor models.[5][6][7] A Phase 1 clinical trial, known as the DRAGON study (NCT04291079), is currently evaluating the safety, tolerability, and efficacy of SRK-181 alone and in combination with anti-PD-(L)1 therapy in patients with advanced solid tumors.[1][7][8][9]

These application notes provide a detailed overview of the preclinical and clinical protocols for utilizing SRK-181 in combination with anti-PD-1 therapy.

Signaling Pathway and Mechanism of Action

SRK-181 functions by binding with high affinity to the latent form of TGF-β1, preventing its activation and subsequent signaling.[7][8][9] This targeted inhibition is crucial, as non-selective inhibition of multiple TGF-β isoforms has been associated with dose-limiting toxicities.[7][9] In the tumor microenvironment, active TGF-β1 promotes immunosuppression by inhibiting the function of various immune cells, including cytotoxic T lymphocytes (CTLs), and by promoting the accumulation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5][8] By blocking TGF-β1 activation, SRK-181 is hypothesized to reverse this immunosuppression, leading to increased infiltration and activation of CTLs within the tumor, thereby synergizing with the action of anti-PD-1 antibodies which block the T-cell inhibitory PD-1/PD-L1 axis.[3][8]

SRK181_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) Tumor Cell Tumor Cell Latent TGF-β1 Latent TGF-β1 Tumor Cell->Latent TGF-β1 Secretes PD-L1 PD-L1 Tumor Cell->PD-L1 Active TGF-β1 Active TGF-β1 Latent TGF-β1->Active TGF-β1 Activation T-Cell T-Cell Active TGF-β1->T-Cell Suppresses SRK-181 SRK-181 SRK-181->Latent TGF-β1 Inhibits Activation T-Cell->Tumor Cell Kills PD-1 PD-1 PD-L1->PD-1 Binds to PD-1->T-Cell Inhibits Anti-PD-1 Anti-PD-1 Anti-PD-1->PD-1 Blocks Binding

Figure 1: Mechanism of action of SRK-181 in combination with anti-PD-1 therapy.

Preclinical Data Summary

Preclinical studies using syngeneic mouse tumor models have demonstrated the potential of SRK-181 to overcome resistance to anti-PD-1 therapy. The combination treatment has shown significant survival benefits and favorable changes in the tumor immune microenvironment.[5][6]

Preclinical Model Treatment Groups Key Findings Reference
EMT6 Breast Cancer Control, Anti-PD-1, SRK-181-mIgG1, CombinationCombination therapy led to tumor regression and a significant survival benefit.[5]
MBT-2 Bladder Cancer Control, Anti-PD-1, SRK-181-mIgG1 (3 & 10 mg/kg), CombinationStatistically significant survival benefit with the combination compared to anti-PD-1 monotherapy.[5]
Cloudman S91 Melanoma Control, Anti-PD-1, SRK-181-mIgG1 (3, 10, 30 mg/kg), CombinationStatistically significant survival benefit with the combination compared to anti-PD-1 monotherapy.[5]
Immune Cell Infiltration (EMT6) Control, Anti-PD-1, SRK-181-mIgG1, CombinationCombination treatment increased CD8+ T-cell infiltration from 3.5% to 34% of tumor immune cells.[5]
Immunosuppressive Cells (EMT6) Control, Anti-PD-1, SRK-181-mIgG1, CombinationCombination treatment decreased tumor-associated macrophages/myeloid-derived suppressor cells (TAMs/MDSCs) by ~70%.[5]

Experimental Protocols: Preclinical Studies

Syngeneic Mouse Tumor Model Protocol (EMT6)

This protocol outlines the establishment and treatment of the EMT6 syngeneic breast cancer model in BALB/c mice.

Materials:

  • EMT6 murine mammary carcinoma cells[10][11]

  • BALB/c mice (female, 6-8 weeks old)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • SRK-181-mIgG1 (murine surrogate of SRK-181)

  • Anti-mouse PD-1 antibody (or isotype control)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture EMT6 cells in the recommended complete medium until they reach 70-80% confluency.

  • Cell Preparation: Wash cells with sterile PBS, detach with trypsin-EDTA, and neutralize with complete medium. Centrifuge the cells and resuspend the pellet in sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.[12]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank or orthotopically into the mammary fat pad of female BALB/c mice.[10][11][13]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., ~100 mm³), randomize mice into treatment groups.[11]

  • Drug Administration:

    • Administer SRK-181-mIgG1 at the desired dose (e.g., 10 mg/kg) via intraperitoneal (IP) or intravenous (IV) injection.

    • Administer anti-PD-1 antibody at the desired dose (e.g., 10-12.5 mg/kg) via IP injection.[11]

    • The dosing schedule should be optimized for the specific study (e.g., twice weekly for anti-PD-1).[11]

  • Endpoint Analysis: Monitor mice for tumor growth and overall health. At the end of the study (e.g., when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for further analysis.[12]

Preclinical_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture EMT6 Cell Culture Tumor_Implantation Tumor Implantation (BALB/c mice) Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Groups Treatment Groups: - Vehicle - SRK-181 - Anti-PD-1 - Combination Randomization->Treatment_Groups Administration Drug Administration Treatment_Groups->Administration Endpoint Endpoint Determination Administration->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision FACS Flow Cytometry (TILs) Tumor_Excision->FACS IHC Immunohistochemistry (CD8+) Tumor_Excision->IHC DRAGON_Trial_Design cluster_partA Part A: Dose Escalation cluster_partB Part B: Dose Expansion Start Start Part_A1 Part A1: SRK-181 Monotherapy Start->Part_A1 Part_A2 Part A2: SRK-181 + Anti-PD-(L)1 Start->Part_A2 Part_B Part B: SRK-181 + Anti-PD-(L)1 in Specific Cohorts Part_A1->Part_B Determine RP2D Part_A2->Part_B Determine RP2D

References

Application Notes and Protocols: SRK-181 Dosing and Administration in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing and administration schedule of SRK-181, a selective inhibitor of latent TGFβ1 activation, as investigated in the DRAGON (NCT04291079) clinical trial. The information is intended to guide researchers and professionals in understanding the clinical application of this investigational agent.

Introduction

SRK-181 is a fully human monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGFβ1).[1][2] TGFβ1 is a key cytokine implicated in creating an immunosuppressive tumor microenvironment, which can lead to primary resistance to checkpoint inhibitors like anti-PD-(L)1 therapies.[3][4] By targeting the latent form of TGFβ1, SRK-181 aims to overcome this resistance and enhance the efficacy of immunotherapy.[3][4] The Phase 1 DRAGON trial was a multi-center, open-label study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of SRK-181 both as a monotherapy and in combination with an anti-PD-(L)1 antibody in patients with locally advanced or metastatic solid tumors.[5]

Dosing and Administration

SRK-181 is administered via intravenous (IV) infusion.[1][4] The DRAGON trial was conducted in three main parts: Part A1 (SRK-181 monotherapy dose escalation), Part A2 (SRK-181 in combination with an anti-PD-(L)1 antibody dose escalation), and Part B (dose expansion of SRK-181 in combination with an anti-PD-(L)1 antibody).[5]

SRK-181 Monotherapy Dosing (Part A1)

The dose escalation for SRK-181 as a single agent followed a standard 3+3 design.[1]

Dose LevelDosing Schedule
80 mgEvery 3 weeks (Q3W)
240 mgEvery 3 weeks (Q3W)
800 mgEvery 3 weeks (Q3W)
1600 mgEvery 3 weeks (Q3W)
2400 mgEvery 3 weeks (Q3W)
3000 mgEvery 3 weeks (Q3W)
2000 mgEvery 2 weeks (Q2W)

Table 1: SRK-181 Monotherapy Dose Escalation Schedule (Part A1).[2]

SRK-181 Combination Therapy Dosing (Part A2 & Part B)

In the combination arms of the study, SRK-181 was administered with the anti-PD-1 antibody pembrolizumab (B1139204).[6]

Trial PartSRK-181 DoseDosing ScheduleCombination Agent
Part A2 (Dose Escalation) 240 mgEvery 3 weeks (Q3W)Pembrolizumab
800 mgEvery 3 weeks (Q3W)Pembrolizumab
1600 mgEvery 3 weeks (Q3W)Pembrolizumab
Part B (Dose Expansion) 1500 mg (RP2D)Every 3 weeks (Q3W)Pembrolizumab
1000 mg (RP2D)Every 2 weeks (Q2W)Pembrolizumab

Table 2: SRK-181 Combination Therapy Dose Schedule (Parts A2 and B).[2][6] RP2D: Recommended Phase 2 Dose.

Experimental Protocols

Drug Administration Protocol

SRK-181: Administered as an intravenous (IV) infusion.[1] While the precise infusion rate and duration for SRK-181 are not detailed in the available public documents, nonclinical toxicology studies in rats and monkeys utilized weekly IV injections.[4]

Pembrolizumab: The standard administration for pembrolizumab is a 200 mg intravenous infusion over 30 minutes every three weeks.[7][8] It is typically diluted in 0.9% sodium chloride and administered through a low-protein binding in-line filter.[3][9]

Patient Monitoring and Response Assessment

Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) .[5]

  • Baseline Assessment: All measurable lesions (up to a maximum of five total, and two per organ) were identified as target lesions.[10] All other lesions were identified as non-target lesions.[10]

  • Follow-up Assessments: Tumor assessments were performed at regular intervals, typically every 6-8 weeks for Phase 2 studies, though the exact schedule for the DRAGON trial is not specified in the available literature.[11]

  • Response Categories:

    • Complete Response (CR): Disappearance of all target lesions.[10]

    • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.[10]

    • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, with an absolute increase of at least 5 mm, or the appearance of new lesions.[10]

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[10]

Biomarker Analysis Protocols

A comprehensive biomarker strategy was employed to understand the mechanism of action of SRK-181.[6]

  • Immunohistochemistry (IHC):

    • Objective: To assess the infiltration of immune cells and TGFβ pathway activation in the tumor microenvironment.[1]

    • Markers:

      • CD8: To quantify cytotoxic T cell infiltration. A novel digital pathology analysis was used to identify CD8-positive T cells in different tumor compartments (tumor nests, stroma, and tumor-stromal margins).[1]

      • Phospho-Smad2 (p-Smad2): As a downstream marker of TGFβ pathway activation.[1]

    • Methodology: While specific antibody clones and staining protocols are not publicly available, the analysis involved quantitative assessment of these markers in tumor biopsies taken before and during treatment.

  • Flow Cytometry:

    • Objective: To analyze circulating immune cell populations.[6]

    • Cell Types of Interest: Myeloid-derived suppressor cells (MDSCs) were a key population of interest, with reductions in circulating MDSCs being a potential indicator of SRK-181 activity.[6]

    • Methodology: Specific details of the flow cytometry panels and gating strategies used in the DRAGON trial are not available in the public domain.

Visualizations

TGFB1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Latent TGFB1 Latent TGFB1 Active TGFB1 Active TGFB1 Latent TGFB1->Active TGFB1 Activation TGFBR1/2 TGFβ Receptor I/II Active TGFB1->TGFBR1/2 Binds p-SMAD2/3 p-SMAD2/3 TGFBR1/2->p-SMAD2/3 Phosphorylates SRK-181 SRK-181 SRK-181->Latent TGFB1 Inhibits Activation SMAD Complex SMAD2/3/4 Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Immune Suppression Immune Suppression SMAD Complex->Immune Suppression Promotes T-Cell T-Cell Immune Suppression->T-Cell Inhibits Tumor Cell Tumor Cell T-Cell->Tumor Cell Recognizes PD-1 PD-1 PD-L1 PD-L1 PD-1->PD-L1 Binds Checkpoint Blockade Checkpoint Blockade Checkpoint Blockade->PD-1 Blocks

Caption: SRK-181 Mechanism of Action.

DRAGON_Trial_Workflow cluster_PartA Part A: Dose Escalation (3+3 Design) cluster_PartB Part B: Dose Expansion Patient Screening Patient Screening Enrollment Enrollment Patient Screening->Enrollment Part A1 SRK-181 Monotherapy Enrollment->Part A1 Part A2 SRK-181 + Pembrolizumab Enrollment->Part A2 Determine RP2D Determine Recommended Phase 2 Dose (RP2D) Part A1->Determine RP2D Part A2->Determine RP2D Expansion Cohorts SRK-181 (RP2D) + Pembrolizumab in various tumor types Determine RP2D->Expansion Cohorts Efficacy & Safety Analysis Efficacy & Safety Analysis Expansion Cohorts->Efficacy & Safety Analysis

Caption: DRAGON Clinical Trial Workflow.

Disclaimer: SRK-181 is an investigational product candidate and its efficacy and safety have not been established. It has not been approved for any use by the FDA or any other regulatory agency. The information provided in these notes is based on publicly available data from clinical trials and is for informational purposes only. For detailed and up-to-date information, please refer to the official clinical trial records and publications.

References

Application Notes and Protocols for Biomarker Analysis of SRK-181 Treatment Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRK-181 is an investigational, fully human monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGF-β1).[1] TGF-β1 is a key cytokine that contributes to an immunosuppressive tumor microenvironment, often leading to resistance to checkpoint inhibitor therapies.[1] By selectively targeting the latent form of TGF-β1, SRK-181 aims to overcome this resistance and enhance anti-tumor immunity, particularly when used in combination with anti-PD-1/PD-L1 therapies.[2][3] Preclinical and clinical data from the DRAGON trial (NCT04291079) suggest that SRK-181 can modulate the tumor microenvironment, leading to increased T-cell infiltration and anti-tumor activity.[2][3][4]

This document provides detailed application notes and protocols for the analysis of key biomarkers to assess the pharmacodynamic effects and potential predictors of response to SRK-181 treatment. The assays described herein are based on methodologies employed in the clinical development of SRK-181 and other TGF-β inhibitors.

Key Biomarkers and Rationale

The biomarker strategy for SRK-181 focuses on elucidating its mechanism of action, which involves the reversal of TGF-β1-mediated immunosuppression. The key biomarkers for assessing treatment response include:

  • Circulating Transforming Growth Factor-Beta 1 (TGF-β1): To measure the systemic levels of the target ligand.

  • Phosphorylated SMAD2 (pSMAD2): As a downstream indicator of TGF-β pathway activation in tumor tissue.

  • CD8+ Tumor-Infiltrating Lymphocytes (TILs): To assess the infiltration of cytotoxic T cells into the tumor microenvironment, a key indicator of a productive anti-tumor immune response.

  • Myeloid-Derived Suppressor Cells (MDSCs): To quantify a key immunosuppressive cell population that is influenced by TGF-β signaling.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on findings from preclinical and clinical studies of SRK-181 to illustrate expected trends following treatment.

Table 1: Changes in Circulating TGF-β1 Levels

TimepointMean Circulating TGF-β1 (pg/mL)Standard Deviation
Baseline25,0008,000
Post-treatment (Cycle 2, Day 1)23,5007,500

Table 2: Modulation of Tumor Microenvironment Markers

BiomarkerBaselinePost-treatmentFold Change
pSMAD2+ Cells/mm²15075-2.0
CD8+ T Cells/mm²50150+3.0

Table 3: Changes in Circulating Immunosuppressive Cells

Cell TypeBaseline (% of PBMCs)Post-treatment (% of PBMCs)Fold Change
Granulocytic MDSCs (gMDSCs)5.02.5-2.0
Monocytic MDSCs (mMDSCs)2.01.0-2.0

Signaling Pathway and Experimental Workflows

TGF-β Signaling Pathway

TGF_beta_signaling TGF-β Signaling Pathway and SRK-181 Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Latent TGF-β1 Latent TGF-β1 Active TGF-β1 Active TGF-β1 Latent TGF-β1->Active TGF-β1 Activation SRK-181 SRK-181 SRK-181->Latent TGF-β1 Inhibition TGF-β Receptor II TGF-β Receptor II Active TGF-β1->TGF-β Receptor II TGF-β Receptor I TGF-β Receptor I TGF-β Receptor II->TGF-β Receptor I Recruitment & Phosphorylation SMAD2/3 SMAD2/3 TGF-β Receptor I->SMAD2/3 Phosphorylation pSMAD2/3 pSMAD2/3 SMAD2/3->pSMAD2/3 SMAD Complex SMAD Complex pSMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Nuclear Translocation Immunosuppression\nEMT, Fibrosis Immunosuppression EMT, Fibrosis Gene Transcription->Immunosuppression\nEMT, Fibrosis

Caption: TGF-β signaling pathway and SRK-181's inhibitory action.

Experimental Workflow: Circulating TGF-β1 Measurement

ELISA_Workflow Workflow for Circulating TGF-β1 Measurement by ELISA Blood Collection Blood Collection Plasma Separation Plasma Separation Blood Collection->Plasma Separation Centrifugation Sample Activation Sample Activation Plasma Separation->Sample Activation Acid Treatment & Neutralization Sample Incubation Sample Incubation Sample Activation->Sample Incubation ELISA Plate Coating ELISA Plate Coating ELISA Plate Coating->Sample Incubation Detection Antibody Detection Antibody Sample Incubation->Detection Antibody Substrate Addition Substrate Addition Detection Antibody->Substrate Addition Data Analysis Data Analysis Substrate Addition->Data Analysis Plate Reading

Caption: Workflow for measuring circulating TGF-β1 via ELISA.

Experimental Workflow: pSMAD2 Immunohistochemistry

IHC_Workflow Workflow for pSMAD2 Immunohistochemistry Tumor Biopsy Tumor Biopsy Fixation & Embedding Fixation & Embedding Tumor Biopsy->Fixation & Embedding Sectioning Sectioning Fixation & Embedding->Sectioning Antigen Retrieval Antigen Retrieval Sectioning->Antigen Retrieval Primary Antibody\n(anti-pSMAD2) Primary Antibody (anti-pSMAD2) Antigen Retrieval->Primary Antibody\n(anti-pSMAD2) Secondary Antibody\n& Detection Secondary Antibody & Detection Primary Antibody\n(anti-pSMAD2)->Secondary Antibody\n& Detection Counterstaining Counterstaining Secondary Antibody\n& Detection->Counterstaining Imaging & Analysis Imaging & Analysis Counterstaining->Imaging & Analysis

Caption: Workflow for pSMAD2 analysis by immunohistochemistry.

Experimental Workflow: CD8+ TIL and MDSC Flow Cytometry

Flow_Workflow Workflow for Immune Cell Profiling by Flow Cytometry cluster_sample_prep Sample Preparation cluster_staining_acquisition Staining and Acquisition cluster_analysis Data Analysis Tumor Biopsy Tumor Biopsy Single Cell Suspension Single Cell Suspension Tumor Biopsy->Single Cell Suspension Digestion Blood Sample Blood Sample PBMC Isolation PBMC Isolation Blood Sample->PBMC Isolation Density Gradient Centrifugation Antibody Staining Antibody Staining Single Cell Suspension->Antibody Staining CD8+ TILs PBMC Isolation->Antibody Staining MDSCs Flow Cytometry\nAcquisition Flow Cytometry Acquisition Antibody Staining->Flow Cytometry\nAcquisition Gating Strategy Gating Strategy Flow Cytometry\nAcquisition->Gating Strategy Quantification Quantification Gating Strategy->Quantification

Caption: Workflow for immune cell analysis via flow cytometry.

Detailed Experimental Protocols

Protocol 1: Quantification of Circulating TGF-β1 by ELISA

1.1. Principle: This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of active TGF-β1 in human plasma. Latent TGF-β1 is activated to its immunoreactive form by acidification followed by neutralization.

1.2. Materials:

  • Human TGF-β1 ELISA Kit (e.g., R&D Systems, Cat# DY240)

  • 1N HCl

  • 1.2N NaOH / 0.5M HEPES

  • Microplate reader capable of measuring absorbance at 450 nm

  • Polypropylene tubes

  • Deionized or distilled water

1.3. Sample Preparation:

  • Collect whole blood in EDTA or citrate (B86180) tubes.

  • Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Aliquot platelet-poor plasma and store at -80°C until use. Avoid repeated freeze-thaw cycles.

1.4. Sample Activation:

  • To 40 µL of plasma, add 20 µL of 1N HCl.

  • Mix well and incubate for 10 minutes at room temperature.

  • Neutralize the acidified sample by adding 20 µL of 1.2N NaOH / 0.5M HEPES.

  • Mix well and assay immediately. The final dilution factor is 1.4.

1.5. Assay Procedure:

  • Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Add 100 µL of standard or activated sample to each well of the antibody-coated microplate.

  • Incubate for 2 hours at room temperature.

  • Aspirate each well and wash three times with 300 µL of wash buffer.

  • Add 100 µL of the detection antibody to each well.

  • Incubate for 2 hours at room temperature.

  • Repeat the aspiration and wash step.

  • Add 100 µL of Streptavidin-HRP to each well.

  • Incubate for 20 minutes at room temperature in the dark.

  • Repeat the aspiration and wash step.

  • Add 100 µL of substrate solution to each well.

  • Incubate for 20 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

1.6. Data Analysis:

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Use a four-parameter logistic (4-PL) curve fit.

  • Determine the concentration of TGF-β1 in the samples from the standard curve and multiply by the dilution factor (1.4).

Protocol 2: Immunohistochemical Staining for pSMAD2 in Tumor Tissue

2.1. Principle: This protocol details the detection of phosphorylated SMAD2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections using immunohistochemistry (IHC).

2.2. Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)

  • Peroxidase blocking solution (e.g., 3% H₂O₂)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-phospho-SMAD2 (Ser465/467) (e.g., Cell Signaling Technology, Cat# 3108)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

2.3. Staining Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval:

    • Immerse slides in citrate buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature for 20 minutes.

  • Peroxidase Block:

    • Incubate sections in 3% H₂O₂ in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (2 x 5 minutes).

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-pSMAD2 antibody (e.g., 1:200) in antibody diluent.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with running tap water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Coverslip with mounting medium.

2.4. Image Analysis:

  • Scan the stained slides using a whole-slide scanner.

  • Use digital pathology software to quantify the number of pSMAD2-positive nuclei within defined tumor and stromal compartments.

  • Express the results as the number of positive cells per mm².

Protocol 3: Flow Cytometric Analysis of CD8+ TILs and MDSCs

3.1. Principle: This protocol describes the preparation of single-cell suspensions from tumor biopsies and peripheral blood for the quantification of CD8+ T cells and MDSCs by multi-color flow cytometry.

3.2. Materials:

  • Tumor dissociation kit (e.g., Miltenyi Biotec, Cat# 130-095-929)

  • Ficoll-Paque PLUS

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies:

    • For TILs: CD45, CD3, CD8

    • For MDSCs: CD45, CD11b, CD33, HLA-DR, CD14, CD15

  • Viability dye (e.g., Zombie Aqua™)

  • Flow cytometer

3.3. Sample Preparation:

  • Tumor Biopsies:

    • Mechanically dissociate the tumor tissue and enzymatically digest using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Wash the cells with FACS buffer.

  • Peripheral Blood:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Collect the peripheral blood mononuclear cell (PBMC) layer.

    • Wash the PBMCs with FACS buffer.

3.4. Staining Procedure:

  • Resuspend up to 1 x 10⁶ cells in 100 µL of FACS buffer.

  • Add the viability dye and incubate for 15 minutes at room temperature in the dark.

  • Wash the cells with FACS buffer.

  • Add Fc block and incubate for 10 minutes at 4°C.

  • Add the antibody cocktail for either TILs or MDSCs and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300 µL of FACS buffer for acquisition.

3.5. Flow Cytometry and Data Analysis:

  • Acquire the samples on a calibrated flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo).

  • Gating Strategy:

    • Gate on single, viable cells.

    • For TILs: Gate on CD45+ hematopoietic cells, then CD3+ T cells, and finally CD8+ cytotoxic T cells.

    • For MDSCs: Gate on CD45+ cells. From the CD45+ population, gate on CD11b+CD33+HLA-DR-/low cells to identify total MDSCs. Further delineate granulocytic MDSCs (gMDSCs) as CD15+ and monocytic MDSCs (mMDSCs) as CD14+.

  • Quantify the percentage of each cell population.

Protocol 4: RNA Sequencing for Gene Expression Profiling

4.1. Principle: This protocol provides a general workflow for RNA sequencing (RNA-seq) of tumor biopsies to identify gene expression changes in response to SRK-181 treatment, with a focus on TGF-β pathway-related genes.

4.2. Materials:

  • RNAlater or flash-freezing supplies for sample preservation

  • RNA extraction kit (e.g., Qiagen RNeasy Kit)

  • RNA quality assessment system (e.g., Agilent Bioanalyzer)

  • RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)

  • Next-generation sequencer (e.g., Illumina NovaSeq)

4.3. Procedure:

  • Sample Collection and Preservation:

    • Collect tumor biopsies and immediately stabilize in RNAlater or flash-freeze in liquid nitrogen.

    • Store at -80°C.

  • RNA Extraction:

    • Extract total RNA from the tissue using an appropriate kit, including a DNase treatment step.

  • RNA Quality Control:

    • Assess RNA integrity using an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 7 are recommended.

    • Quantify RNA concentration using a Qubit fluorometer.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from 100-1000 ng of total RNA using a stranded mRNA library preparation kit.

    • Perform sequencing on an Illumina platform to a depth of at least 20 million paired-end reads per sample.

4.4. Data Analysis Pipeline:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Salmon.

  • Differential Expression Analysis: Use packages such as DESeq2 or edgeR in R to identify differentially expressed genes between baseline and post-treatment samples.

  • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like Ingenuity Pathway Analysis (IPA) to identify enriched pathways and biological functions associated with the differentially expressed genes, with a particular focus on the TGF-β signaling pathway and immune-related pathways.

Disclaimer

These protocols are intended for research use only and should be adapted and validated for specific experimental conditions. The exact methodologies used in the SRK-181 clinical trials may differ. Always refer to the manufacturer's instructions for specific reagents and kits.

References

Application Notes and Protocols for Measuring SRK-181 Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the bioactivity of SRK-181, a selective inhibitor of latent transforming growth factor-beta 1 (TGF-β1) activation. SRK-181 is a monoclonal antibody that targets the latent form of TGF-β1, preventing its conversion to the active form, which is implicated in creating an immunosuppressive tumor microenvironment.[1][2] The following protocols are designed to enable researchers to assess the potency and selectivity of SRK-181 and similar molecules.

Mechanism of Action of SRK-181

SRK-181 is a fully human IgG4 monoclonal antibody that specifically binds to the latent form of TGF-β1.[3][4] This binding prevents the release of the active TGF-β1 cytokine, thereby inhibiting its signaling cascade. The TGF-β signaling pathway, when dysregulated in cancer, can promote tumor growth, invasion, and suppression of the anti-tumor immune response.[1] By selectively targeting the activation of latent TGF-β1, SRK-181 aims to overcome resistance to checkpoint inhibitor therapies and enhance anti-tumor immunity.[5]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Latent TGF-β1 Latent TGF-β1 Active TGF-β1 Active TGF-β1 Latent TGF-β1->Active TGF-β1 Activation SRK-181 SRK-181 SRK-181->Latent TGF-β1 Inhibition TGF-β Receptor TGF-β Receptor Complex Active TGF-β1->TGF-β Receptor Binding SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 Phosphorylation p-SMAD2/3 Phosphorylated SMAD2/3 SMAD2/3->p-SMAD2/3 Gene Transcription Gene Transcription (e.g., immunosuppression, cell growth) p-SMAD2/3->Gene Transcription

Diagram 1: SRK-181 Mechanism of Action.

Quantitative Data Summary

The following table summarizes the in vitro activity of SRK-181 from preclinical studies.

Assay TypeCell Line/SystemSpeciesReadoutSRK-181 Activity (IC50)Reference
Latent TGF-β1 Activation AssayLN229 and CAGA12 cellsHumanLuciferase Reporter1.11 nM[3]
Latent TGF-β1 Activation AssayLN229 and CAGA12 cellsRatLuciferase Reporter1.02 nM[3]
Latent TGF-β1 Activation AssayLN229 and CAGA12 cellsCynomolgus MonkeyLuciferase Reporter1.08 nM[3]

Experimental Protocols

Latent TGF-β1 Activation Reporter Assay

This cell-based assay measures the ability of SRK-181 to inhibit the activation of latent TGF-β1.[3] It utilizes a co-culture system with one cell line engineered to overexpress latent TGF-β1 and a reporter cell line that expresses luciferase in response to active TGF-β1.

Materials:

  • LN229 human glioblastoma cells (ATCC)

  • CAGA12 reporter cells (luciferase reporter under the control of a TGF-β responsive promoter)

  • Transfection reagent (e.g., PolyFect)

  • Expression vectors for human, rat, or cynomolgus monkey latent TGF-β1

  • SRK-181 antibody

  • DMEM with 0.1% BSA

  • 96-well plates

  • Luciferase assay reagent (e.g., BrightGlo)

  • Luminometer

Protocol:

  • Transfection of LN229 Cells:

    • Seed LN229 cells in a 6-well plate.

    • Transfect the cells with the desired latent TGF-β1 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours to allow for protein expression.

  • Co-culture Setup:

    • Harvest the transfected LN229 cells and seed them into a 96-well plate at a density of approximately 15,000 cells per well.

    • Immediately add CAGA12 reporter cells to the same wells at a density of 15,000 cells per well.

    • Add serial dilutions of SRK-181 or a vehicle control to the co-culture wells.

  • Incubation and Measurement:

    • Incubate the co-culture plate for 16-24 hours at 37°C in a CO2 incubator.

    • After incubation, measure the luciferase activity in the cell lysates using a luciferase assay system and a luminometer.

  • Data Analysis:

    • Determine the percent inhibition of TGF-β1 activity for each concentration of SRK-181 relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response inhibition curve.

Latent_TGF_beta_Activation_Assay cluster_workflow Assay Workflow A Transfect LN229 cells with latent TGF-β1 expression vector B Co-culture transfected LN229 cells with CAGA12 reporter cells A->B C Add SRK-181 at varying concentrations B->C D Incubate for 16-24 hours C->D E Measure luciferase activity D->E F Calculate IC50 E->F

Diagram 2: Latent TGF-β1 Activation Assay Workflow.
ELISA for Total TGF-β1

This protocol describes a sandwich ELISA to measure the total concentration of TGF-β1 in a sample, which is crucial for understanding the baseline levels before assessing the effect of inhibitors.[6][7]

Materials:

  • 96-well microtiter plates coated with a polyclonal anti-TGF-β1 antibody

  • Human TGF-β1 standards

  • Samples containing TGF-β1 (e.g., cell culture supernatant, serum)

  • Assay buffer

  • 1N HCl

  • 1.2N NaOH / 0.5M HEPES

  • Biotinylated monoclonal anti-TGF-β1 antibody

  • Streptavidin-HRP conjugate

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer

  • Microplate reader

Protocol:

  • Sample Preparation (Acid Activation):

    • To activate latent TGF-β1 to the immunoreactive form, add 20 µL of 1N HCl to 40 µL of sample or standard.

    • Incubate for 10 minutes at room temperature.

    • Neutralize the sample by adding 20 µL of 1.2N NaOH / 0.5M HEPES.

  • ELISA Procedure:

    • Add 100 µL of the acid-treated and neutralized standards and samples to the antibody-coated wells.

    • Incubate for 2 hours at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of biotinylated anti-TGF-β1 antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the wells three times.

    • Add 100 µL of substrate solution and incubate for 15-30 minutes, protected from light.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and determine the concentration of TGF-β1 in the samples.

Western Blot for Phospho-SMAD2/3

This assay assesses the downstream signaling of TGF-β1 by measuring the phosphorylation of SMAD2 and SMAD3. Inhibition of latent TGF-β1 activation by SRK-181 should lead to a decrease in p-SMAD2/3 levels.

Materials:

  • Cells responsive to TGF-β1 (e.g., primary human OA chondrocytes)[8]

  • SRK-181 antibody

  • Recombinant active TGF-β1

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Pre-incubate the cells with varying concentrations of SRK-181 for 1-2 hours.

    • Stimulate the cells with a known concentration of active TGF-β1 for 30-60 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-SMAD2/3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total-SMAD2/3 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-SMAD2/3 signal to the total-SMAD2/3 signal.

    • Compare the levels of p-SMAD2/3 in SRK-181 treated samples to the control.

Western_Blot_Workflow cluster_workflow Western Blot for p-SMAD2/3 Workflow A Treat cells with SRK-181 and stimulate with TGF-β1 B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE and transfer to membrane B->C D Probe with anti-p-SMAD2/3 and secondary antibodies C->D E Detect chemiluminescent signal D->E F Normalize to total SMAD2/3 E->F

References

Application Notes and Protocols for Studying SRK-181 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to study the efficacy of SRK-181, a selective inhibitor of latent TGFβ1 activation. SRK-181 is under investigation for its potential to overcome resistance to immune checkpoint inhibitors, such as anti-PD-(L)1 therapy, in various solid tumors.

Introduction

Transforming growth factor-beta 1 (TGFβ1) is a key cytokine that promotes an immunosuppressive tumor microenvironment, often leading to primary resistance to anti-PD-(L)1 therapies.[1][2] SRK-181 is a fully human monoclonal antibody that specifically targets and inhibits the activation of latent TGFβ1, thereby aiming to restore anti-tumor immunity.[3][4][5] Preclinical studies have demonstrated that a murine version of SRK-181 (SRK-181-mIgG1) in combination with anti-PD-1 therapy can overcome this resistance, leading to tumor regression and improved survival in various syngeneic mouse tumor models.[1]

These notes provide detailed methodologies for in vivo efficacy studies using established tumor models, as well as protocols for relevant in vitro and ex vivo assays to assess the mechanism of action and safety profile of SRK-181.

Signaling Pathway and Mechanism of Action

SRK-181 prevents the conversion of latent TGFβ1 into its active form. This blockade inhibits downstream signaling through both the canonical SMAD-dependent and non-canonical pathways, which are implicated in creating an immunosuppressive tumor microenvironment. By inhibiting TGFβ1, SRK-181 is designed to enhance the infiltration and activity of cytotoxic T lymphocytes (CTLs) within the tumor, thereby rendering tumors more susceptible to anti-PD-1 therapy.

TGFB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_effects Tumor Microenvironment Latent TGFβ1 Latent TGFβ1 Active TGFβ1 Active TGFβ1 Latent TGFβ1->Active TGFβ1 Activation TGFβ Receptor TGFβ Receptor Active TGFβ1->TGFβ Receptor Binds SRK-181 SRK-181 SRK-181->Latent TGFβ1 Inhibits SMAD2/3 SMAD2/3 TGFβ Receptor->SMAD2/3 Phosphorylates pSMAD2/3 pSMAD2/3 SMAD2/3->pSMAD2/3 SMAD Complex SMAD Complex pSMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates Immune Suppression Immune Suppression Gene Transcription->Immune Suppression Tumor Growth Tumor Growth Gene Transcription->Tumor Growth T-Cell Exclusion T-Cell Exclusion Gene Transcription->T-Cell Exclusion In_Vivo_Workflow Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation Subcutaneous Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Calipers Treatment Initiation Treatment Initiation Tumor Growth Monitoring->Treatment Initiation Tumor Volume Reaches ~100-200 mm³ Treatment Period Treatment Period Treatment Initiation->Treatment Period SRK-181-mIgG1 + Anti-PD-1 Efficacy Readouts Efficacy Readouts Treatment Period->Efficacy Readouts Tumor Volume Analysis Tumor Volume Analysis Efficacy Readouts->Tumor Volume Analysis Survival Analysis Survival Analysis Efficacy Readouts->Survival Analysis Ex Vivo Analysis Ex Vivo Analysis Efficacy Readouts->Ex Vivo Analysis Immunohistochemistry\n(pSMAD2, CD8) Immunohistochemistry (pSMAD2, CD8) Ex Vivo Analysis->Immunohistochemistry\n(pSMAD2, CD8) Flow Cytometry\n(Immune Cell Infiltration) Flow Cytometry (Immune Cell Infiltration) Ex Vivo Analysis->Flow Cytometry\n(Immune Cell Infiltration)

References

Application Notes and Protocols: Cell-based Assays for SRK-181 Potency Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRK-181 is a fully human monoclonal antibody designed as a selective inhibitor of latent transforming growth factor-beta 1 (TGF-β1) activation.[1][2] By targeting the latent form of TGF-β1, SRK-181 aims to prevent its conversion into the active form, a key mediator of immunosuppression in the tumor microenvironment.[3][4] This mechanism is intended to overcome primary resistance to checkpoint inhibitor therapies, such as anti-PD-(L)1 antibodies.[2][4] Accurate and reproducible measurement of SRK-181's biological activity, or potency, is critical for ensuring product quality, consistency, and clinical efficacy.

Cell-based assays are essential tools for determining the potency of therapeutic antibodies like SRK-181 because they measure the drug's effect on a relevant biological pathway in a cellular context. This document provides detailed protocols for two recommended cell-based assays for quantifying SRK-181 potency: a TGF-β induced luciferase reporter assay and a pSMAD2 phosphorylation Western blot assay.

Mechanism of Action: SRK-181 in the TGF-β Signaling Pathway

TGF-β1 is a pleiotropic cytokine that regulates numerous cellular processes.[5] It signals through a receptor complex of type I and type II serine/threonine kinases.[6] The binding of active TGF-β1 to its receptor initiates a downstream signaling cascade, primarily through the phosphorylation of SMAD2 and SMAD3.[5][7] These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[7] SRK-181 specifically binds to the latent form of TGF-β1, preventing its activation and thereby inhibiting this entire signaling cascade.[1][3]

SRK-181_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell Latent_TGFB1 Latent TGF-β1 Activation Activation Latent_TGFB1->Activation e.g., MMPs SRK181 SRK-181 SRK181->Latent_TGFB1 Inhibits Active_TGFB1 Active TGF-β1 Activation->Active_TGFB1 TGFBR TGF-β Receptor (Type I/II) Active_TGFB1->TGFBR Binds SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD23->pSMAD23 SMAD_Complex SMAD Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Target Gene Transcription SMAD_Complex->Gene_Transcription Translocates & Regulates Nucleus Nucleus

Caption: SRK-181 inhibits the activation of latent TGF-β1, preventing downstream SMAD signaling.

Experimental Protocols

TGF-β Induced Luciferase Reporter Assay

This assay quantifies the potency of SRK-181 by measuring its ability to inhibit the activation of latent TGF-β1, which in turn reduces the expression of a luciferase reporter gene under the control of SMAD-responsive elements. A co-culture system is a highly relevant method for this purpose.[8]

Materials:

  • LN229 human glioblastoma cells (or other suitable cells for overexpressing latent TGF-β1)

  • HEK293T cells stably expressing a CAGA12-luciferase reporter construct (CAGA12 reporter cells).[8][9]

  • Transient transfection reagents and expression vector for human latent TGF-β1.

  • SRK-181 antibody (test article) and a negative control antibody (e.g., human IgG4 isotype control).

  • Cell culture medium (DMEM), Fetal Bovine Serum (FBS), and Penicillin-Streptomycin.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).[8]

  • White, opaque 96-well microplates.

Protocol:

  • Transfection of LN229 Cells:

    • Seed LN229 cells in a suitable culture vessel.

    • Transfect the cells with a plasmid encoding human latent TGF-β1 using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for protein expression.[8]

  • Co-culture Setup:

    • Harvest the transfected LN229 cells and seed them into a 96-well white plate.

    • Prepare serial dilutions of SRK-181 and the control antibody in assay medium (e.g., DMEM with low serum).

    • Add the diluted antibodies to the respective wells containing the transfected LN229 cells.

    • Immediately after, add a suspension of CAGA12 reporter cells to each well.[8]

  • Incubation:

    • Incubate the co-culture plate for 16-20 hours at 37°C in a 5% CO2 incubator.[8]

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.[8]

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Calculate the percent inhibition of luciferase activity for each SRK-181 concentration relative to the vehicle-treated control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) curve.

pSMAD2 Phosphorylation Western Blot Assay

This assay provides a direct measure of the inhibition of the TGF-β signaling cascade by quantifying the levels of phosphorylated SMAD2 (pSMAD2) in cells stimulated with active TGF-β1.

Materials:

  • A549 human lung carcinoma cells (a TGF-β responsive cell line).[1][10]

  • SRK-181 antibody and a negative control antibody.

  • Recombinant human TGF-β1.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: rabbit anti-pSMAD2 (Ser465/467) and mouse or rabbit anti-total SMAD2 or GAPDH as a loading control.

  • HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse).

  • Chemiluminescent substrate (ECL).

  • SDS-PAGE gels and Western blot equipment.

Protocol:

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 18-24 hours to reduce basal phosphorylation levels.[5]

    • Pre-incubate cells with serial dilutions of SRK-181 or control antibody for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.[1][5] Include an unstimulated control and a TGF-β1-only positive control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.[5]

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or similar protein assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[5]

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[5]

    • Incubate the membrane with the primary anti-pSMAD2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody for total SMAD2 or a loading control (e.g., GAPDH) to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for pSMAD2 and the loading control.

    • Normalize the pSMAD2 signal to the loading control.

    • Calculate the percent inhibition of pSMAD2 levels for each SRK-181 concentration relative to the TGF-β1 stimulated control.

    • Determine the IC50 value using a 4PL curve fit.

Experimental Workflow Overview

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells (e.g., A549 or LN229/HEK293T) Reagent_Prep Prepare SRK-181 Dilutions & TGF-β1 Stimulus Pre_incubation Pre-incubate cells with SRK-181 Cell_Seeding->Pre_incubation Reagent_Prep->Pre_incubation Stimulation Stimulate with TGF-β1 (or co-culture) Pre_incubation->Stimulation Endpoint_Measurement Endpoint Measurement (Luminescence or Western Blot) Stimulation->Endpoint_Measurement Data_Processing Data Processing & Normalization Endpoint_Measurement->Data_Processing IC50_Determination IC50 Calculation (4PL Curve Fit) Data_Processing->IC50_Determination

Caption: A generalized workflow for cell-based potency testing of SRK-181.

Data Presentation

Quantitative results from potency assays should be documented clearly to allow for comparison between different lots of SRK-181 and to monitor product consistency over time. The half-maximal inhibitory concentration (IC50) is the key parameter derived from these assays.

Table 1: Example Potency Data for SRK-181

Assay Type Cell Line(s) Parameter SRK-181 (Lot A) SRK-181 (Lot B) Control Antibody
Luciferase ReporterLN229 / HEK293T-CAGA12IC50 (nM)0.450.51>1000
pSMAD2 Western BlotA549IC50 (nM)1.82.1>1000

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The cell-based assays detailed in these application notes provide robust and biologically relevant methods for determining the potency of SRK-181. The luciferase reporter assay is particularly well-suited for a higher-throughput format, while the pSMAD2 Western blot offers a direct confirmation of the inhibition of a key downstream signaling event. The selection and consistent application of these protocols are fundamental to the quality control and successful clinical development of SRK-181.

References

Application Notes and Protocols for SRK-181 in Overcoming Checkpoint Blockade Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SRK-181, a selective inhibitor of latent TGF-β1 activation, and its application in overcoming resistance to checkpoint blockade therapies in cancer. Detailed protocols for key preclinical and clinical research methodologies are provided to guide further investigation.

Introduction to SRK-181

SRK-181 is an investigational, fully human IgG4 monoclonal antibody that selectively targets and inhibits the activation of the latent form of Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3] TGF-β1 is a key cytokine implicated in creating an immunosuppressive tumor microenvironment, which is a major cause of primary resistance to anti-PD-1/PD-L1 checkpoint inhibitors. By preventing the release of active TGF-β1, SRK-181 aims to remodel the tumor microenvironment, enhance anti-tumor immunity, and restore sensitivity to checkpoint blockade.[3] Preclinical and clinical studies have shown that SRK-181, particularly in combination with anti-PD-1 therapy, can lead to tumor regression and has a manageable safety profile.[4][5]

Mechanism of Action: Targeting Latent TGF-β1

Unlike pan-TGF-β inhibitors that have been associated with dose-limiting toxicities, SRK-181 exhibits high selectivity for the latent form of the TGF-β1 isoform.[6][7] This specificity is hypothesized to widen the therapeutic window and avoid off-target effects.[8][9] The TGF-β1 signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and immune evasion in advanced disease.[10] In the tumor microenvironment, active TGF-β1 suppresses the function of various immune cells, including CD8+ T cells, and promotes the accumulation of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs).[1][11] SRK-181 binds to the latent TGF-β1 complex, preventing its activation and subsequent signaling through the TGF-β receptor complex, thereby abrogating its immunosuppressive effects.[3]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Latent TGF-β1 Latent TGF-β1 Active TGF-β1 Active TGF-β1 Latent TGF-β1->Active TGF-β1 Activation SRK-181 SRK-181 SRK-181->Latent TGF-β1 Inhibition TGF-β Receptor II TGF-β Receptor II Active TGF-β1->TGF-β Receptor II TGF-β Receptor I TGF-β Receptor I TGF-β Receptor II->TGF-β Receptor I Recruitment & Phosphorylation SMAD2/3 SMAD2/3 TGF-β Receptor I->SMAD2/3 Phosphorylation p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Immunosuppression Immunosuppression Gene Transcription->Immunosuppression

Caption: SRK-181 Inhibition of the TGF-β1 Signaling Pathway.

Preclinical Data Summary

Preclinical studies in various syngeneic mouse tumor models that are resistant to anti-PD-1 therapy have demonstrated the efficacy of SRK-181 in combination with checkpoint inhibitors.[4][6]

In Vitro Activity of SRK-181
Assay TypeCell LineSpeciesIC50 (nM)Reference
Latent TGF-β1 ActivationLN229Human1.02 - 1.11[12]
Latent TGF-β1 ActivationLN229Rat1.02 - 1.11[12]
Latent TGF-β1 ActivationLN229Cynomolgus Monkey1.02 - 1.11[12]
In Vivo Efficacy in Anti-PD-1 Resistant Mouse Models
Tumor ModelTreatment GroupOutcomeReference
MBT-2 (Bladder)SRK-181 + anti-PD-1Significant increase in effector T cells, decrease in immunosuppressive myeloid cells, and survival benefit.
EMT6 (Breast)SRK-181 + anti-PD-1Tumor regression and survival benefit.[4]
Cloudman S91 (Melanoma)SRK-181 + anti-PD-1Tumor regression and survival benefit.[5]

Clinical Data Summary

The Phase 1 DRAGON trial (NCT04291079) evaluated the safety and efficacy of SRK-181 alone and in combination with anti-PD-(L)1 therapy in patients with advanced solid tumors resistant to checkpoint inhibitors.[1][5]

Phase 1 DRAGON Trial (Part B) Efficacy in Anti-PD-1 Resistant Patients
Tumor TypeNumber of Evaluable PatientsObjective Response Rate (ORR)Clinical Benefit RateReference
Clear Cell Renal Cell Carcinoma (ccRCC)1625%69%[13]

Note: As of May 26, 2023, the combination of SRK-181 and pembrolizumab (B1139204) was generally well-tolerated.[13]

Experimental Protocols

In Vitro TGF-β1 Activation Assay

This protocol is a representative method for assessing the inhibitory activity of SRK-181 on latent TGF-β1 activation.

Objective: To determine the IC50 of SRK-181 in inhibiting the activation of latent TGF-β1.

Materials:

  • LN229 human glioblastoma cells[12]

  • CAGA12 reporter cells (containing a SMAD-responsive luciferase reporter)[12]

  • SRK-181 antibody

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Culture: Culture LN229 and CAGA12 cells according to standard protocols.

  • Overexpression of Latent TGF-β1: Transfect LN229 cells to overexpress human, rat, or cynomolgus monkey latent TGF-β1.[12]

  • Co-culture and Treatment:

    • Seed the transfected LN229 cells in a 96-well plate.

    • Once adherent, add CAGA12 reporter cells to each well.

    • Add serial dilutions of SRK-181 or a vehicle control to the co-culture.

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and perform a luciferase assay according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to a positive control (no SRK-181).

    • Plot the dose-response curve and calculate the IC50 value.

in_vitro_assay_workflow Transfect LN229 cells Transfect LN229 cells Seed LN229 cells Seed LN229 cells Transfect LN229 cells->Seed LN229 cells Add CAGA12 reporter cells Add CAGA12 reporter cells Seed LN229 cells->Add CAGA12 reporter cells Add SRK-181 dilutions Add SRK-181 dilutions Add CAGA12 reporter cells->Add SRK-181 dilutions Incubate Incubate Add SRK-181 dilutions->Incubate Luciferase assay Luciferase assay Incubate->Luciferase assay Data analysis Data analysis Luciferase assay->Data analysis

Caption: Workflow for the in vitro TGF-β1 activation assay.
In Vivo Murine Tumor Model for Checkpoint Resistance

This protocol outlines a general procedure for establishing a syngeneic tumor model to evaluate the efficacy of SRK-181 in overcoming resistance to anti-PD-1 therapy.

Objective: To assess the anti-tumor activity of SRK-181 in combination with an anti-PD-1 antibody in a checkpoint-resistant tumor model.

Materials:

  • MBT-2, EMT6, or other suitable murine cancer cell line

  • Female C57BL/6 or BALB/c mice (strain dependent on the cell line)

  • SRK-181-mIgG1 (murine version of SRK-181)

  • Anti-mouse PD-1 antibody

  • Vehicle control and isotype control antibodies

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Harvest and prepare a single-cell suspension of the chosen cancer cell line.

    • Subcutaneously inject the cells into the flank of the mice.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring with calipers every 2-3 days.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, anti-PD-1 alone, SRK-181 alone, SRK-181 + anti-PD-1).

  • Treatment Administration:

    • Administer treatments (e.g., intraperitoneal injection) according to the desired dosing schedule and concentration.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight.

    • At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immunohistochemistry, flow cytometry).

    • Monitor survival as a primary or secondary endpoint.

  • Data Analysis:

    • Compare tumor growth inhibition and survival rates between the different treatment groups.

in_vivo_workflow Tumor cell implantation Tumor cell implantation Tumor growth monitoring Tumor growth monitoring Tumor cell implantation->Tumor growth monitoring Randomization into groups Randomization into groups Tumor growth monitoring->Randomization into groups Treatment administration Treatment administration Randomization into groups->Treatment administration Efficacy assessment Efficacy assessment Treatment administration->Efficacy assessment Tumor volume & survival Tumor volume & survival Efficacy assessment->Tumor volume & survival Ex vivo analysis Ex vivo analysis Efficacy assessment->Ex vivo analysis

Caption: Workflow for in vivo efficacy studies.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This representative protocol describes the analysis of immune cell populations within the tumor microenvironment following treatment.

Objective: To quantify the changes in tumor-infiltrating immune cell populations (e.g., CD8+ T cells, MDSCs) after treatment with SRK-181 and anti-PD-1.

Materials:

  • Freshly excised tumors

  • Tumor dissociation kit

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD8, CD11b, Gr-1)

  • Flow cytometer

Protocol:

  • Tumor Dissociation:

    • Mince the tumor tissue and digest it into a single-cell suspension using a tumor dissociation kit or enzymatic digestion.

    • Filter the cell suspension to remove debris.

  • Cell Staining:

    • Count the cells and resuspend them in flow cytometry buffer.

    • Incubate the cells with a cocktail of fluorescently conjugated antibodies targeting the immune cell populations of interest.

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Acquisition:

    • Acquire the stained cells on a flow cytometer.

    • Use appropriate compensation controls to correct for spectral overlap.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Identify and quantify the different immune cell subsets based on their marker expression.

    • Compare the percentages and absolute numbers of immune cells between treatment groups.

Safety and Toxicology

Nonclinical toxicology studies of SRK-181 have been conducted in rats and cynomolgus monkeys.[12]

Summary of 4-Week GLP Toxicology Studies
SpeciesDoses Administered (mg/kg/week)FindingsNo-Observed-Adverse-Effect Level (NOAEL) (mg/kg/week)Reference
Sprague-Dawley Rat30, 100, 200Well-tolerated, no treatment-related adverse findings.200[12]
Cynomolgus Monkey30, 100, 300Well-tolerated, no treatment-related adverse findings.300[12]

Importantly, no cardiotoxicities, which have been a concern with pan-TGF-β inhibitors, were observed in these studies.[8] In the Phase 1 DRAGON trial, SRK-181 was generally well-tolerated both as a monotherapy and in combination with anti-PD-(L)1 therapy.[9]

Conclusion

SRK-181 represents a promising therapeutic strategy to overcome resistance to checkpoint blockade by selectively targeting latent TGF-β1. The preclinical and clinical data to date support its continued development. The protocols outlined in these application notes provide a framework for researchers to further investigate the mechanism and efficacy of SRK-181 and similar therapeutic agents.

References

Application of SRK-181 in Specific Cancer Types: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRK-181 is an investigational, fully human monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGF-β1).[1][2][3] TGF-β1 is a key cytokine implicated in promoting an immunosuppressive tumor microenvironment, which can lead to primary resistance to checkpoint inhibitor therapies such as anti-PD-1/PD-L1 antibodies.[3][4] By targeting the latent form of TGF-β1, SRK-181 aims to render tumors more susceptible to immune-mediated destruction, particularly in combination with checkpoint inhibitors.[4]

These application notes provide a comprehensive overview of the preclinical and clinical applications of SRK-181 in various cancer types, along with detailed protocols for key experiments to facilitate further research and development.

Mechanism of Action

SRK-181 specifically binds to the latent form of TGF-β1, preventing its release and subsequent activation. This targeted approach is designed to avoid the toxicities associated with non-selective TGF-β inhibition.[5] The inhibition of TGF-β1 activation is hypothesized to overcome immune exclusion in the tumor microenvironment, leading to increased infiltration and activation of cytotoxic T cells and subsequent tumor regression.

Signaling Pathway

The following diagram illustrates the TGF-β signaling pathway and the mechanism of action of SRK-181.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Latent TGF-β1 Latent TGF-β1 Active TGF-β1 Active TGF-β1 Latent TGF-β1->Active TGF-β1 Activation TGF-β Receptor TGF-β Receptor Active TGF-β1->TGF-β Receptor Binds SRK-181 SRK-181 SRK-181->Latent TGF-β1 Inhibits Activation SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates Immunosuppression\nTumor Progression Immunosuppression Tumor Progression Gene Transcription->Immunosuppression\nTumor Progression

Caption: TGF-β1 signaling pathway and SRK-181 mechanism.

Preclinical Applications and Efficacy

Preclinical studies have demonstrated the potential of SRK-181 to overcome resistance to checkpoint inhibitors in various syngeneic mouse tumor models.

In Vitro Efficacy

SRK-181 has been shown to potently and selectively inhibit the activation of latent TGF-β1 from various species.

Assay ComponentDescriptionResult
Cell Line for Overexpression LN229 human glioblastoma cellsN/A
Reporter Cell Line CAGA12 luciferase reporter cellsN/A
IC50 (Human latent TGF-β1) Concentration for 50% inhibition~1.02 nM
IC50 (Rat latent TGF-β1) Concentration for 50% inhibition~1.11 nM
IC50 (Cynomolgus monkey latent TGF-β1) Concentration for 50% inhibition~1.05 nM
In Vivo Efficacy in Syngeneic Mouse Models

SRK-181, in combination with anti-PD-1 therapy, has demonstrated significant anti-tumor activity in mouse models of breast cancer (EMT6), bladder cancer (MBT-2), and melanoma (Cloudman S91) that are resistant to anti-PD-1 monotherapy. While specific tumor growth inhibition data is not publicly available, studies report synergistic anti-tumor efficacy, leading to tumor regression or control and a significant survival benefit.

Clinical Applications and Efficacy: The DRAGON Trial (NCT04291079)

The DRAGON trial is a Phase 1, open-label, multicenter study evaluating the safety, tolerability, and efficacy of SRK-181 alone and in combination with anti-PD-(L)1 therapy in patients with locally advanced or metastatic solid tumors.[3][6]

Efficacy Data from the DRAGON Trial (Part B)

The following table summarizes the efficacy of SRK-181 in combination with pembrolizumab (B1139204) in patients resistant to prior anti-PD-1 therapy, as of January 12, 2024.[7]

Cancer TypeNumber of Evaluable PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)
Clear Cell Renal Cell Carcinoma (ccRCC) 3020%73.3%
Head and Neck Squamous Cell Carcinoma (HNSCC) 633.3%50%
Melanoma (MEL) 1020%50%
Urothelial Carcinoma (UC) 119.1%45.5%
Non-Small Cell Lung Cancer (NSCLC) 110%45.5%
Pharmacodynamic Biomarkers

Treatment with SRK-181 in combination with anti-PD-1 therapy has been shown to modulate the tumor microenvironment and systemic immune responses.[7]

BiomarkerChange ObservedImplication
CD8+ T Cell Infiltration Increased in tumorsEnhanced anti-tumor immune response
Circulating Myeloid-Derived Suppressor Cells (MDSCs) DecreasedReduction in immunosuppressive cell populations

Experimental Protocols

Protocol 1: In Vitro Latent TGF-β1 Activation Assay

This protocol describes a cell-based assay to measure the inhibitory activity of SRK-181 on the activation of latent TGF-β1.

Materials:

  • LN229 human glioblastoma cells

  • CAGA12 luciferase reporter cells

  • Transfection reagent

  • Expression vectors for latent TGF-β1 (human, rat, or cynomolgus monkey)

  • SRK-181 antibody

  • Bright-Glo™ Luciferase Assay System

  • Luminometer

Procedure:

  • Transfection: Transfect LN229 cells with the desired latent TGF-β1 expression vector using a suitable transfection reagent.

  • Co-culture: Approximately 24 hours post-transfection, add SRK-181 at various concentrations to the transfected LN229 cells along with the CAGA12 reporter cells.

  • Incubation: Co-culture the cells for 16-20 hours.

  • Luminescence Reading: Develop the assay using the Bright-Glo™ reagent and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of latent TGF-β1 activation for each SRK-181 concentration and determine the IC50 value.

Experimental Workflow: In Vitro Assay

in_vitro_workflow A Transfect LN229 cells with latent TGF-β1 expression vector B Add SRK-181 and CAGA12 reporter cells A->B C Co-culture for 16-20 hours B->C D Measure luminescence C->D E Calculate IC50 D->E

Caption: In vitro latent TGF-β1 activation assay workflow.

Protocol 2: Syngeneic Mouse Tumor Model for In Vivo Efficacy

This protocol provides a general framework for evaluating the in vivo efficacy of SRK-181 in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

  • Appropriate mouse strain (e.g., BALB/c for 4T1 or EMT6, C57BL/6 for B16F10 or MC38)[8][9]

  • Syngeneic tumor cells (e.g., EMT6, MBT-2, Cloudman S91)

  • SRK-181 (murine surrogate)

  • Anti-PD-1 antibody

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to establish to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups (e.g., vehicle, anti-PD-1 alone, SRK-181 alone, SRK-181 + anti-PD-1). Administer treatments as per the desired schedule.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Endpoint: Continue treatment and monitoring until tumors reach a predetermined endpoint or for a specified duration.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups.

Experimental Workflow: In Vivo Study

in_vivo_workflow A Implant syngeneic tumor cells B Monitor tumor growth A->B C Randomize and treat mice B->C D Measure tumor volume regularly C->D E Analyze tumor growth inhibition D->E

Caption: In vivo syngeneic mouse model workflow.

Conclusion

SRK-181 represents a promising therapeutic strategy to overcome resistance to checkpoint inhibitors by selectively targeting the activation of latent TGF-β1. The preclinical and clinical data gathered to date support its continued development in a range of solid tumors. The protocols and data presented in these application notes are intended to serve as a valuable resource for the scientific community to further explore the potential of SRK-181 in cancer therapy.

References

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies of SRK-181

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRK-181 is a fully human monoclonal antibody designed as a selective inhibitor of latent transforming growth factor-beta 1 (TGFβ1) activation.[1][2] By specifically targeting the latent form of TGFβ1, SRK-181 aims to overcome primary resistance to immune checkpoint inhibitors, such as anti-PD-(L)1 therapies, in various solid tumors.[3][4][5] Non-selective inhibition of multiple TGFβ isoforms has been associated with dose-limiting toxicities, and the high selectivity of SRK-181 for latent TGFβ1 is a key feature intended to provide a wider therapeutic window.[1][2] These application notes provide an overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of SRK-181 based on preclinical and clinical data, along with detailed protocols for key experimental assays.

Pharmacokinetics of SRK-181

Preclinical studies in mice, rats, and cynomolgus monkeys have demonstrated that SRK-181 exhibits a pharmacokinetic profile supportive of clinical development.[1][2] Furthermore, a Phase 1 clinical trial (DRAGON, NCT04291079) in patients with locally advanced or metastatic solid tumors has provided initial human pharmacokinetic data.[4]

Preclinical Pharmacokinetic Parameters

Four-week toxicology studies with weekly intravenous administration of SRK-181 were conducted in rats and cynomolgus monkeys. These studies established the No-Observed-Adverse-Effect Levels (NOAEL) and provided insights into the safety margin of the antibody.[1][2]

SpeciesDose RouteNOAELKey Findings
RatIntravenous (weekly)200 mg/kgWell-tolerated with sustained serum exposure. No treatment-related adverse findings.
Cynomolgus MonkeyIntravenous (weekly)300 mg/kgWell-tolerated with sustained serum exposure. No treatment-related adverse findings.
Clinical Pharmacokinetics

In the Phase 1 DRAGON trial, SRK-181 was administered intravenously every 3 weeks (Q3W) or every 2 weeks (Q2W) as a monotherapy and in combination with an anti-PD-(L)1 inhibitor.[4]

PopulationDosing RegimenHalf-life (t½)
Patients with advanced solid tumors80 mg to 3000 mg Q3W3.9 to 19.3 days

Pharmacodynamics of SRK-181

The primary pharmacodynamic effect of SRK-181 is the inhibition of latent TGFβ1 activation, which in turn is expected to enhance anti-tumor immunity.[3] Key in vitro and in vivo assays have been utilized to characterize these effects.

Signaling Pathway

SRK-181 selectively binds to the latent form of TGFβ1, preventing its conversion to the active form. Active TGFβ1 signals through a receptor complex, leading to the phosphorylation of SMAD proteins and subsequent regulation of target gene expression involved in immunosuppression within the tumor microenvironment. By inhibiting this activation, SRK-181 is designed to reduce immunosuppressive signals and promote an anti-tumor immune response.

TGFB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Latent TGFB1 Latent TGFB1 Active TGFB1 Active TGFB1 Latent TGFB1->Active TGFB1 Activation SRK-181 SRK-181 SRK-181->Latent TGFB1 Binds and Inhibits Activation TGFBR1/2 TGFβ Receptor I/II Active TGFB1->TGFBR1/2 Binds pSMAD2/3 pSMAD2/3 TGFBR1/2->pSMAD2/3 Phosphorylates SMAD Complex pSMAD2/3 + SMAD4 pSMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Gene Transcription Target Gene Transcription Nucleus->Gene Transcription Immunosuppression Immunosuppression Gene Transcription->Immunosuppression

SRK-181 Mechanism of Action

Experimental Protocols

Latent TGFβ1 Activation Assay

This cell-based reporter assay is designed to measure the inhibitory activity of SRK-181 on the activation of latent TGFβ1.[1]

Objective: To quantify the dose-dependent inhibition of latent TGFβ1 activation by SRK-181.

Materials:

  • LN229 human glioblastoma cells

  • CAGA12 luciferase reporter cells

  • Transfection reagent

  • Expression vectors for human, rat, or cynomolgus monkey latent TGFβ1

  • SRK-181

  • Cell culture medium and supplements

  • Luciferase assay reagent (e.g., BrightGlo)

  • Luminometer

Protocol:

  • Transfection:

    • Seed LN229 cells in a suitable culture plate.

    • Transfect the cells with the expression vector for the desired species of latent TGFβ1 using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours to allow for protein expression.

  • Co-culture and Treatment:

    • Prepare serial dilutions of SRK-181 in cell culture medium.

    • Add the SRK-181 dilutions to the transfected LN229 cells.

    • Immediately add the CAGA12 reporter cells to the wells containing the transfected LN229 cells and SRK-181.

    • Include a vehicle control (medium with no SRK-181) to determine 100% activity.

    • Incubate the co-culture for 16-20 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase signal to the vehicle control.

    • Plot the percent inhibition against the concentration of SRK-181 and determine the IC50 value using a dose-response inhibition model.

Latent_TGFB1_Activation_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 d1_step1 Seed LN229 cells d1_step2 Transfect with latent TGFβ1 expression vector d1_step1->d1_step2 d2_step1 Prepare SRK-181 dilutions d2_step2 Add SRK-181 and CAGA12 reporter cells to LN229 cells d2_step1->d2_step2 d2_step3 Incubate for 16-20 hours d2_step2->d2_step3 d3_step1 Measure luciferase activity d3_step2 Analyze data and determine IC50 d3_step1->d3_step2

Latent TGFβ1 Activation Assay Workflow
Cytokine Release Assay

This in vitro assay assesses the potential of SRK-181 to induce cytokine release from human peripheral blood mononuclear cells (PBMCs).[1]

Objective: To determine if SRK-181 induces the release of pro-inflammatory cytokines from human PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • SRK-181

  • Isotype control IgG

  • Positive control (e.g., anti-CD3/anti-CD28 antibody cocktail)

  • Cell culture plates

  • Cell culture medium

  • Cytokine detection assay (e.g., ELISA or multiplex bead-based assay) for IFNγ, IL-2, IL-1β, TNFα, IL-6, and CCL-2.

Protocol:

  • Plate Coating:

    • Coat wells of a tissue culture plate with SRK-181, isotype control IgG, or positive control at desired concentrations.

    • Incubate the plate to allow for protein adhesion.

    • Wash the wells to remove unbound protein.

  • PBMC Culture:

    • Isolate PBMCs from healthy human donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

    • Resuspend PBMCs in cell culture medium.

    • Add the PBMC suspension to the coated wells.

    • Incubate for up to 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection:

    • After incubation, centrifuge the plates to pellet the cells.

    • Carefully collect the supernatant from each well.

  • Cytokine Measurement:

    • Measure the concentration of cytokines in the supernatants using a validated assay.

  • Data Analysis:

    • Compare the cytokine levels in the SRK-181 treated wells to the isotype control wells. A response greater than 2.5-fold over the isotype control may be considered positive.

Cytokine_Release_Assay_Workflow step1 Coat plate with SRK-181, IgG control, and positive control step3 Add PBMCs to coated wells step1->step3 step2 Isolate human PBMCs step2->step3 step4 Incubate for up to 48 hours step3->step4 step5 Collect supernatant step4->step5 step6 Measure cytokine levels step5->step6 step7 Analyze data step6->step7

Cytokine Release Assay Workflow
In Vivo Murine Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of SRK-181 in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.[4]

Objective: To assess the ability of SRK-181 to overcome resistance to anti-PD-1 therapy in a preclinical tumor model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Murine tumor cell line (e.g., MC38 colon adenocarcinoma)

  • SRK-181 (murine surrogate, SRK-181-mIgG1)

  • Anti-PD-1 antibody

  • Isotype control antibodies

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Inject a suspension of tumor cells subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment Administration:

    • Administer SRK-181, anti-PD-1 antibody, the combination of both, or control antibodies/vehicle via the appropriate route (e.g., intraperitoneal injection) and schedule.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight regularly.

    • The primary endpoint is typically tumor growth inhibition or overall survival.

    • At the end of the study, tumors and other tissues can be harvested for further pharmacodynamic analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

  • Data Analysis:

    • Compare tumor growth and survival between the different treatment groups.

In_Vivo_Tumor_Model_Workflow step1 Implant tumor cells in mice step2 Monitor tumor growth step1->step2 step3 Randomize mice into treatment groups step2->step3 step4 Administer SRK-181, anti-PD-1, combination, or controls step3->step4 step5 Monitor tumor volume and survival step4->step5 step6 Analyze anti-tumor efficacy step5->step6

In Vivo Murine Tumor Model Workflow

References

Troubleshooting & Optimization

SRK-181 In Vivo Studies Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRK-181 in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during preclinical experiments with SRK-181, a selective inhibitor of latent transforming growth factor-beta 1 (TGF-β1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SRK-181?

A1: SRK-181 is a fully human monoclonal antibody that selectively binds to the latent form of TGF-β1, preventing its activation.[1][2][3] By inhibiting TGF-β1, which is a key driver of immunosuppression in the tumor microenvironment, SRK-181 aims to overcome resistance to checkpoint inhibitors (e.g., anti-PD-1/PD-L1 therapies).[4][5] This leads to an increased influx of cytotoxic T-lymphocytes (CTLs) into the tumor, promoting an anti-tumor immune response.[1][4][6]

Q2: Why is targeting the latent form of TGF-β1 important?

A2: Targeting the latent form of TGF-β1 allows for a highly selective inhibition of this specific isoform, which is the predominant form expressed in many tumors. This selectivity is hypothesized to increase the therapeutic window and avoid toxicities, such as cardiotoxicity, that have been associated with non-selective inhibition of all TGF-β isoforms.[3][7][8]

Q3: What is the appropriate animal model for in vivo efficacy studies with SRK-181?

A3: For efficacy studies, particularly those investigating the combination of SRK-181 with checkpoint inhibitors, it is crucial to use immunocompetent mouse models with tumors known to be resistant to anti-PD-1/PD-L1 therapy.[5] Preclinical studies have successfully utilized mouse models for bladder, melanoma, and breast cancer to demonstrate the ability of SRK-181 to overcome this resistance.[5]

Q4: Should I use the human SRK-181 antibody in my mouse studies?

A4: For mouse pharmacology and efficacy studies, it is recommended to use the murine chimeric version of the antibody, SRK-181-mIgG1.[2] This version consists of the human variable domains of SRK-181 fused to mouse IgG1 constant domains to minimize the potential for an immunogenic response in the mice.[2]

Q5: What are the recommended dosing and administration routes for SRK-181 in preclinical models?

A5: In preclinical mouse models demonstrating efficacy, SRK-181-mIgG1 has been administered intravenously.[2] Effective doses in combination with anti-PD-1 therapy have been reported in the range of 3 mg/kg to 10 mg/kg per week.[5] For toxicology studies in rats and cynomolgus monkeys, weekly intravenous administration was also used.[2][3]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High variability in tumor growth between animals. Inconsistent tumor cell implantation; variability in immune response.Ensure consistent cell numbers and injection volumes during tumor implantation. Use age- and sex-matched animals. Increase group sizes to improve statistical power.
Lack of efficacy with SRK-181 and anti-PD-1 combination. Suboptimal dosing or scheduling; inappropriate tumor model.Optimize the dose and timing of both SRK-181 and the anti-PD-1 antibody. Confirm that the chosen tumor model is indeed resistant to anti-PD-1 monotherapy and expresses TGF-β1.
Unexpected toxicity or adverse events. Off-target effects or issues with the formulation.Although SRK-181 has shown a favorable safety profile, it is crucial to monitor animals closely.[2][3][5] Ensure proper formulation and sterile administration. If unexpected toxicity is observed, consider reducing the dose or consulting the manufacturer's guidelines.
Difficulty in assessing target engagement. Inadequate methods for measuring latent vs. active TGF-β1.To confirm target engagement, consider measuring levels of circulatory TGF-β1, which have been shown to increase with SRK-181 treatment.[9] For a more direct assessment, immunohistochemistry on tumor biopsies can be used to evaluate the influx of CD8+ T cells, a downstream effect of SRK-181's mechanism of action.[4]

Quantitative Data Summary

Table 1: Preclinical Toxicology of SRK-181

SpeciesDurationAdministration RouteNo-Observed-Adverse-Effect Level (NOAEL)Reference
Rat4 weeksIntravenous (weekly)200 mg/kg[2][3]
Cynomolgus Monkey4 weeksIntravenous (weekly)300 mg/kg[2][3]

Table 2: In Vitro IC50 Values of SRK-181 for Inhibition of Latent TGF-β1 Activation

SpeciesIC50Reference
HumanNot specified, but potent inhibition demonstrated[2]
RatNot specified, but potent inhibition demonstrated[2]
Cynomolgus MonkeyNot specified, but potent inhibition demonstrated[2]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model of Anti-PD-1 Resistant Cancer

  • Animal Model: Utilize an appropriate immunocompetent mouse strain (e.g., C57BL/6) and a syngeneic tumor cell line known to be resistant to anti-PD-1 therapy (e.g., certain models of bladder, melanoma, or breast cancer).

  • Tumor Implantation: Subcutaneously implant a defined number of tumor cells into the flank of each mouse.

  • Treatment Groups: Once tumors reach a predetermined size, randomize mice into the following treatment groups:

    • Vehicle control

    • SRK-181-mIgG1 alone

    • Anti-PD-1 antibody alone

    • SRK-181-mIgG1 in combination with anti-PD-1 antibody

  • Dosing and Administration: Administer SRK-181-mIgG1 and the anti-PD-1 antibody intravenously according to the optimized dosing schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study, collect tumors for downstream analysis, such as immunohistochemistry for CD8+ T cell infiltration.

Visualizations

SRK_181_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Response Latent TGF-β1 Latent TGF-β1 Active TGF-β1 Active TGF-β1 Latent TGF-β1->Active TGF-β1 Activation TGF-β Receptor TGF-β Receptor Active TGF-β1->TGF-β Receptor Binds to Immune Suppression Immune Suppression TGF-β Receptor->Immune Suppression Promotes Tumor Cell Tumor Cell Immune Suppression->Tumor Cell Protects CTL Infiltration CD8+ T Cell Infiltration Immune Suppression->CTL Infiltration Prevents SRK-181 SRK-181 SRK-181->Latent TGF-β1 Inhibits Activation Anti-Tumor Immunity Anti-Tumor Immunity CTL Infiltration->Anti-Tumor Immunity Leads to Experimental_Workflow A Select Anti-PD-1 Resistant Tumor Model B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth and Randomization B->C D Treatment Initiation (Vehicle, SRK-181, Anti-PD-1, Combo) C->D E Monitor Tumor Volume and Body Weight D->E F Endpoint Analysis (e.g., IHC for CD8+) E->F Logical_Relationship cluster_Problem Challenge cluster_Mechanism Underlying Cause cluster_Solution Therapeutic Strategy cluster_Outcome Desired Outcome Resistance Primary Resistance to Checkpoint Inhibitors TGFb1 TGF-β1 Mediated Immune Exclusion Resistance->TGFb1 is caused by SRK181 SRK-181 (Selective Latent TGF-β1 Inhibition) TGFb1->SRK181 is targeted by Response Enhanced Anti-Tumor Immune Response SRK181->Response leads to

References

Optimizing SRK-181 Dosage for Synergistic Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing SRK-181 dosage to achieve synergistic effects in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SRK-181?

A1: SRK-181 is a fully human monoclonal antibody that selectively targets and inhibits the activation of latent transforming growth factor-beta 1 (TGF-β1).[1][2] By preventing the release of active TGF-β1, SRK-181 aims to counteract the immunosuppressive tumor microenvironment, thereby enhancing the efficacy of immunotherapies such as anti-PD-(L)1 checkpoint inhibitors.[3]

Q2: What is the rationale for combining SRK-181 with other anti-cancer agents?

A2: Elevated TGF-β1 activity is a key driver of resistance to checkpoint inhibitor therapies.[4] It promotes an immunosuppressive tumor microenvironment that limits the infiltration and activity of effector T cells.[5] By selectively inhibiting TGF-β1, SRK-181 is designed to render tumors more susceptible to the anti-tumor effects of checkpoint inhibitors, leading to a synergistic therapeutic outcome.[6]

Q3: What are the recommended starting doses for SRK-181 in preclinical and clinical studies?

A3: In preclinical mouse models, SRK-181 has been investigated at doses up to 10 mg/kg. The Phase 1 DRAGON clinical trial (NCT04291079) evaluated SRK-181 as a monotherapy at doses up to 3000 mg every 3 weeks (q3w) or 2000 mg every 2 weeks (q2w).[7][8][9] In combination with anti-PD-(L)1 therapy, doses up to 2400 mg q3w have been explored.[7][8] The recommended Phase 2 dose for SRK-181 in combination with pembrolizumab (B1139204) is 1500 mg q3w.[10]

Q4: How can I assess the synergistic effects of SRK-181 with another drug in vitro?

A4: The checkerboard assay is a standard method for evaluating drug synergy in vitro. This involves testing a matrix of concentrations of SRK-181 and the combination drug to determine their effects on cell viability or other relevant endpoints. The results can be analyzed using methods like the Chou-Talalay Combination Index (CI) to quantify the interaction as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[11][12][13]

Data Presentation

Preclinical Synergy: SRK-181 and anti-PD-1 in Mouse Tumor Models
Treatment GroupTumor ModelKey FindingReference
SRK-181-mIgG1 + anti-PD-1EMT6 (Breast Cancer)Synergistic antitumor efficacy, with complete responders and significant tumor growth delay compared to monotherapies.[6][6]
SRK-181-mIgG1 + anti-PD-1MBT-2 (Bladder Cancer)Significant increase in effector T cells and a decrease in immunosuppressive myeloid cells in the tumor microenvironment.
SRK-181-mIgG1 + anti-PD-1Cloudman S91 (Melanoma)Combination treatment led to tumor regression or control.
Clinical Dose Escalation: DRAGON Trial (Part A)
Treatment ArmDose Levels EvaluatedKey Safety FindingReference
SRK-181 Monotherapy (Part A1)80, 240, 800, 1600, 2400, 3000 mg Q3W; 2000 mg Q2WNo dose-limiting toxicities observed up to 3000 mg Q3W and 2000 mg Q2W.[9][14][15][9][14][15]
SRK-181 + anti-PD-(L)1 (Part A2)240, 800, 1600, 2400 mg Q3WNo dose-limiting toxicities observed up to 2400 mg Q3W in combination.[14][15][14][15]

Experimental Protocols

Checkerboard Assay for In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effect of SRK-181 in combination with another anti-cancer agent on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • SRK-181 (and its vehicle control)

  • Combination drug (and its vehicle control)

  • 96-well flat-bottom microplates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Drug Dilution: Prepare serial dilutions of SRK-181 and the combination drug in complete medium.

  • Treatment: Remove the overnight medium from the cell plate and add the drug dilutions in a checkerboard format. Include wells with single-agent treatments and vehicle controls.

  • Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

Data Analysis (Chou-Talalay Method):

  • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

  • Determine the Combination Index (CI) using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x effect, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce x effect.[12][16]

  • Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][12][13]

In Vivo Synergy Study in Syngeneic Mouse Models

Objective: To evaluate the synergistic anti-tumor activity of SRK-181 and an immune checkpoint inhibitor in a relevant mouse tumor model.

Materials:

  • Syngeneic mouse tumor model (e.g., EMT6, MBT-2)

  • SRK-181 (or murine surrogate)

  • Anti-PD-1/PD-L1 antibody (or murine surrogate)

  • Vehicle controls

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of immunocompetent mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size.

  • Treatment Groups: Randomize mice into treatment groups: Vehicle control, SRK-181 alone, anti-PD-1/PD-L1 alone, and SRK-181 + anti-PD-1/PD-L1 combination.

  • Drug Administration: Administer the drugs according to the desired dosing schedule and route of administration.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

Data Analysis:

  • Compare tumor growth inhibition between the combination group and the monotherapy and control groups.

  • Analyze changes in the tumor immune microenvironment through techniques like flow cytometry or immunohistochemistry to assess immune cell infiltration and activation.

Troubleshooting Guides

In Vitro Synergy Assays
IssuePotential CauseSuggested Solution
High variability between replicate wellsInconsistent cell seeding, pipetting errors during drug dilution.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
No clear dose-response for single agentsInappropriate concentration range, drug instability.Perform a wider range of dilutions. Ensure proper storage and handling of drugs.
Unexpected cytotoxicity in vehicle controlsSolvent toxicity (e.g., DMSO).Determine the maximum tolerated solvent concentration for your cell line and do not exceed it.
Results not reproducibleCell line passage number too high, leading to genetic drift.Use low-passage cells and regularly authenticate your cell lines.
In Vivo Studies
IssuePotential CauseSuggested Solution
High variability in tumor growth within groupsInconsistent tumor cell implantation, variability in mouse health.Ensure consistent implantation technique. Monitor mouse health and exclude outliers if justified.
Lack of synergistic effectSuboptimal dosing or scheduling.Conduct dose-response studies for each agent individually before combining them. Explore different administration schedules.
Unexpected toxicity in combination groupOn-target or off-target toxicities of the combined agents.Monitor mice closely for signs of toxicity. Consider reducing the dose of one or both agents.

Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Latent TGF-beta1 Latent TGF-beta1 Active TGF-beta1 Active TGF-beta1 Latent TGF-beta1->Active TGF-beta1 Activation SRK-181 SRK-181 SRK-181->Latent TGF-beta1 Inhibits Activation TGF-beta Receptor II TGF-beta Receptor II Active TGF-beta1->TGF-beta Receptor II Binds TGF-beta Receptor I (ALK5) TGF-beta Receptor I (ALK5) TGF-beta Receptor II->TGF-beta Receptor I (ALK5) Recruits & Phosphorylates p-SMAD2/3 p-SMAD2/3 TGF-beta Receptor I (ALK5)->p-SMAD2/3 Phosphorylates Non-Smad Pathways Non-Smad Pathways TGF-beta Receptor I (ALK5)->Non-Smad Pathways Activates SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex Forms Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Regulates Non-Smad Pathways->Gene Transcription

Caption: SRK-181 inhibits the activation of latent TGF-β1, blocking downstream signaling.

Synergy_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Synergy Confirmation Cell_Culture Seed Cells in 96-well Plate Dose_Matrix Prepare Dose-Response Matrix (SRK-181 & Combination Drug) Cell_Culture->Dose_Matrix Treatment Treat Cells Dose_Matrix->Treatment Viability_Assay Perform Cell Viability Assay Treatment->Viability_Assay Data_Analysis Analyze Data (e.g., Chou-Talalay CI) Viability_Assay->Data_Analysis Tumor_Model Establish Syngeneic Tumor Model Treatment_Groups Randomize into Treatment Groups (Mono- & Combination Therapy) Tumor_Model->Treatment_Groups Dosing Administer Treatments Treatment_Groups->Dosing Tumor_Monitoring Monitor Tumor Growth Dosing->Tumor_Monitoring Endpoint_Analysis Analyze Tumor Growth Inhibition & Immune Microenvironment Tumor_Monitoring->Endpoint_Analysis

Caption: Workflow for assessing SRK-181 synergy in vitro and in vivo.

Troubleshooting_Logic Start Inconsistent Results Check_Single_Agents Do single agents show a clear dose-response? Start->Check_Single_Agents Optimize_Concentration Optimize concentration range Check_Single_Agents->Optimize_Concentration No Check_Variability Is there high variability between replicates? Check_Single_Agents->Check_Variability Yes Optimize_Concentration->Check_Variability Refine_Technique Refine cell seeding and pipetting techniques Check_Variability->Refine_Technique Yes Check_Controls Are vehicle controls behaving as expected? Check_Variability->Check_Controls No Refine_Technique->Check_Controls Assess_Solvent_Toxicity Assess and adjust solvent concentration Check_Controls->Assess_Solvent_Toxicity No Reproducibility_Issue Are results reproducible over time? Check_Controls->Reproducibility_Issue Yes Assess_Solvent_Toxicity->Reproducibility_Issue Standardize_Cells Use low-passage, authenticated cell lines Reproducibility_Issue->Standardize_Cells No Proceed Proceed with Synergy Analysis Reproducibility_Issue->Proceed Yes Standardize_Cells->Proceed

Caption: Logical workflow for troubleshooting inconsistent synergy assay results.

References

Technical Support Center: Investigating Potential Resistance to SRK-181

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of resistance to SRK-181, a selective inhibitor of latent TGF-β1 activation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SRK-181?

SRK-181 is a fully human monoclonal antibody that selectively targets and binds to the latent form of transforming growth factor-beta 1 (TGF-β1).[1][2][3] This binding prevents the activation of latent TGF-β1, thereby inhibiting its immunosuppressive signaling in the tumor microenvironment (TME).[1][4] By blocking TGF-β1-mediated immunosuppression, SRK-181 aims to enhance the anti-tumor immune response, particularly in combination with checkpoint inhibitors.[5]

Q2: Our experimental model is showing reduced sensitivity to SRK-181 treatment over time. What are the potential mechanisms of acquired resistance?

Reduced sensitivity to SRK-181 could arise from several factors. Based on the mechanism of other monoclonal antibody therapies and the complexity of the TGF-β signaling pathway, potential resistance mechanisms can be broadly categorized as:

  • Alterations in the Drug Target: Changes in the latent TGF-β1 protein that prevent SRK-181 from binding effectively.

  • Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of TGF-β1. This can include other TGF-β isoforms or downstream pathway activation.

  • Tumor Microenvironment (TME) Modifications: Changes in the TME that limit the efficacy of SRK-181.

The following troubleshooting guides provide detailed protocols to investigate these possibilities.

Troubleshooting Guides

Guide 1: Investigating Alterations in the Target (Latent TGF-β1)

Issue: Suspected alteration in the latent TGF-β1 protein leading to reduced SRK-181 binding.

Potential Causes:

  • Mutations in the TGFB1 gene affecting the SRK-181 binding epitope on the latent associated peptide (LAP).

  • Alternative splicing of TGFB1 pre-mRNA, resulting in a latent TGF-β1 isoform that is not recognized by SRK-181.

Experimental Workflow:

G cluster_0 Sample Collection cluster_1 Nucleic Acid Extraction cluster_2 Analysis Resistant_Cells Resistant Tumor Cells/Tissue gDNA_Extraction Genomic DNA Extraction Resistant_Cells->gDNA_Extraction RNA_Extraction RNA Extraction Resistant_Cells->RNA_Extraction Western_Blot Western Blot for Latent TGF-β1 Resistant_Cells->Western_Blot Control_Cells Parental/Sensitive Cells Control_Cells->gDNA_Extraction Control_Cells->RNA_Extraction Control_Cells->Western_Blot Sanger_NGS Sanger Sequencing or NGS of TGFB1 gDNA_Extraction->Sanger_NGS RT_qPCR RT-qPCR for TGFB1 Splice Variants RNA_Extraction->RT_qPCR

Caption: Workflow for investigating target alterations.

Experimental Protocols:

  • Protocol 1.1: Sequencing of the TGFB1 Gene

    • Genomic DNA Extraction: Isolate genomic DNA from both SRK-181 resistant and sensitive parental cells using a commercial kit.

    • PCR Amplification: Amplify the coding regions of the TGFB1 gene, specifically the exons encoding the latency-associated peptide (LAP), using high-fidelity DNA polymerase.

    • Sequencing: Perform Sanger sequencing or Next-Generation Sequencing (NGS) on the PCR products to identify any mutations.

    • Analysis: Compare the sequences from resistant and sensitive cells to identify mutations that may alter the SRK-181 binding site.

  • Protocol 1.2: Analysis of TGFB1 Splice Variants

    • RNA Extraction and cDNA Synthesis: Extract total RNA from resistant and sensitive cells and reverse transcribe to cDNA.

    • RT-qPCR: Design primers that specifically amplify different potential splice variants of TGFB1. Perform quantitative real-time PCR (RT-qPCR) to compare the expression levels of these variants between resistant and sensitive cells.

    • Western Blot: Analyze cell lysates and conditioned media for changes in the molecular weight of the latent TGF-β1 protein, which could indicate alternative splicing.

Data Interpretation:

Finding Potential Implication
Novel mutation in the LAP-coding region of TGFB1 in resistant cells.Resistance may be due to altered SRK-181 binding.
Increased expression of a specific TGFB1 splice variant in resistant cells.Resistance could be mediated by an SRK-181-insensitive isoform.
No significant changes in TGFB1 sequence or splicing.Resistance is likely due to mechanisms other than target alteration.
Guide 2: Investigating Bypass Signaling Pathways

Issue: SRK-181 is binding to its target, but downstream signaling and immunosuppression persist.

Potential Causes:

  • Upregulation of other TGF-β isoforms (TGF-β2 or TGF-β3) that are not targeted by SRK-181.

  • Constitutive activation of downstream signaling pathways, such as non-canonical TGF-β signaling (e.g., PI3K/AKT, MAPK pathways) or mutations in TGF-β receptors.[2][6]

Signaling Pathway Overview:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling SRK181 SRK-181 TGFb1 Latent TGF-β1 SRK181->TGFb1 Inhibits Activation Active_TGFb Active TGF-β TGFb1->Active_TGFb Blocked by SRK-181 TGFb23 Latent TGF-β2/3 TGFb23->Active_TGFb Activates TGFbR TGF-β Receptors (TβRI/TβRII) Active_TGFb->TGFbR Canonical Canonical (SMAD2/3) TGFbR->Canonical NonCanonical Non-Canonical (PI3K/AKT, MAPK) TGFbR->NonCanonical Immune_Suppression Immune Suppression Canonical->Immune_Suppression NonCanonical->Immune_Suppression

Caption: TGF-β signaling and SRK-181's point of intervention.

Experimental Protocols:

  • Protocol 2.1: Quantifying TGF-β Isoform Expression

    • Sample Collection: Collect cell culture supernatants or tumor lysates from resistant and sensitive models.

    • ELISA: Use isoform-specific ELISA kits to quantify the protein levels of TGF-β1, TGF-β2, and TGF-β3.

    • RT-qPCR: Extract RNA and perform RT-qPCR to measure the mRNA expression levels of TGFB1, TGFB2, and TGFB3.

  • Protocol 2.2: Assessing Downstream Signaling Activation

    • Western Blot Analysis: Prepare cell lysates from resistant and sensitive cells, both with and without SRK-181 treatment. Perform western blotting to assess the phosphorylation status of key downstream signaling proteins, including SMAD2/3 (canonical pathway) and AKT, ERK, and p38 (non-canonical pathways).

    • Receptor Sequencing: Sequence the TGFBR1 and TGFBR2 genes to identify potential activating mutations.[7][8][9]

Data Interpretation:

Finding Potential Implication
Increased expression of TGF-β2 and/or TGF-β3 in resistant cells.Resistance is likely due to isoform switching, bypassing SRK-181's selective inhibition.
Persistent phosphorylation of AKT, ERK, or p38 in resistant cells despite SRK-181 treatment.Activation of non-canonical pathways may be driving resistance.
Identification of a known or novel activating mutation in TGFBR1 or TGFBR2.Ligand-independent receptor activation could be the cause of resistance.
Reduced pSMAD2/3 in both sensitive and resistant cells upon SRK-181 treatment.Indicates SRK-181 is on-target; resistance is likely downstream or via parallel pathways.
Guide 3: Evaluating the Tumor Microenvironment (TME)

Issue: In vivo models show resistance, but in vitro assays with cancer cells alone do not.

Potential Causes:

  • Cancer-associated fibroblasts (CAFs) or other stromal cells may secrete other immunosuppressive cytokines or factors that compensate for TGF-β1 inhibition.[10][11]

  • Stromal cells may produce enzymes that degrade SRK-181.

  • Alterations in the extracellular matrix (ECM) may impact the bioavailability of SRK-181.

Experimental Workflow:

G cluster_0 In Vivo Model cluster_1 TME Component Isolation cluster_2 Analysis Resistant_Tumor SRK-181 Resistant Tumor Dissociation Tumor Dissociation Resistant_Tumor->Dissociation IHC Immunohistochemistry Resistant_Tumor->IHC FACS FACS Sorting Dissociation->FACS Cancer_Cells Cancer Cells FACS->Cancer_Cells CAFs CAFs FACS->CAFs Immune_Cells Immune Cells FACS->Immune_Cells Co_culture Co-culture Assays Cancer_Cells->Co_culture CAFs->Co_culture Cytokine_Array Cytokine Array of Supernatants CAFs->Cytokine_Array

Caption: Workflow for investigating TME-mediated resistance.

Experimental Protocols:

  • Protocol 3.1: Co-culture Experiments

    • Cell Isolation: Isolate cancer cells and CAFs from resistant tumors.

    • Co-culture System: Culture the cancer cells alone or with CAFs in the presence of SRK-181.

    • Viability/Proliferation Assay: Measure cancer cell viability or proliferation to determine if CAFs confer resistance to SRK-181.

  • Protocol 3.2: Cytokine Profiling of the TME

    • Conditioned Media: Collect conditioned media from CAF cultures isolated from resistant tumors.

    • Cytokine Array/Luminex: Use a cytokine array or Luminex assay to profile the secretome of these CAFs and identify upregulated immunosuppressive factors (e.g., IL-6, IL-10, VEGF).

  • Protocol 3.3: Immunohistochemistry (IHC) of Resistant Tumors

    • Tissue Sectioning: Obtain tissue sections from SRK-181 resistant and sensitive tumors.

    • Staining: Perform IHC for markers of alternative immunosuppressive pathways (e.g., PD-L1, IDO1) and for the presence of various immune cell populations (e.g., CD8+ T cells, regulatory T cells).

Data Interpretation:

Finding Potential Implication
CAFs protect cancer cells from SRK-181-mediated growth inhibition in co-culture.Stromal cells are likely a key driver of resistance.
Increased levels of other immunosuppressive cytokines in the TME of resistant tumors.The TME has adapted to use alternative immunosuppressive mechanisms.
Altered immune cell infiltration in resistant tumors (e.g., increased regulatory T cells).The immune landscape has shifted to a more immunosuppressive state, independent of TGF-β1.

By systematically applying these troubleshooting guides and experimental protocols, researchers can identify the potential mechanisms of resistance to SRK-181 in their specific experimental models, paving the way for the development of rational combination therapies and strategies to overcome resistance.

References

Technical Support Center: Mitigating Off-Target Effects of TGFβ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of TGFβ inhibitors in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TGFβ inhibitor is causing unexpected cytotoxicity in non-target cells. How can I address this?

A1: Unforeseen cytotoxicity can arise from off-target kinase inhibition or disruption of essential cellular processes. Consider the following troubleshooting steps:

  • Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration that achieves the desired on-target effect while minimizing toxicity.

  • Inhibitor Specificity: Verify the specificity of your inhibitor. Some small molecule inhibitors can have broad kinase inhibitory profiles. Compare the results with a structurally different TGFβ inhibitor to see if the toxicity is compound-specific.

  • Cell Type-Specific Effects: The observed toxicity might be specific to your cell line. Test the inhibitor on a panel of different cell lines to assess the generality of the cytotoxic effect.

  • Alternative Delivery Strategies: Consider localized delivery methods, such as antibody-drug conjugates (ADCs) or nanoparticle-based delivery systems, to concentrate the inhibitor at the target site and reduce systemic exposure.

Q2: I am not observing the expected inhibition of the TGFβ pathway, even at high concentrations of the inhibitor. What could be the issue?

A2: Lack of efficacy can be due to several factors, ranging from experimental setup to cellular resistance mechanisms.

  • Pathway Activation: Confirm that the TGFβ pathway is active in your experimental model. Measure the levels of phosphorylated SMAD2/3 (pSMAD2/3), key downstream mediators of TGFβ signaling, before and after treatment.

  • Inhibitor Stability: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh solutions for each experiment.

  • Cellular Uptake: Investigate if the inhibitor is efficiently entering the cells. Some cell types may have efflux pumps that actively remove the compound.

  • Alternative Signaling Pathways: Cells can develop resistance by activating compensatory signaling pathways. Analyze the activation of other pathways (e.g., MAPK, PI3K/AKT) that might bypass the need for TGFβ signaling.

Q3: My results suggest the inhibitor is activating other signaling pathways. How can I confirm and mitigate this?

A3: Off-target activation of other pathways is a known issue with some kinase inhibitors.

  • Phospho-Kinase Array: Use a phospho-kinase array to screen for the activation of a broad range of signaling pathways simultaneously. This can help identify the specific off-target pathways being affected.

  • Combination Therapy: Once the off-target pathway is identified, consider using a combination of your TGFβ inhibitor and a specific inhibitor for the off-target pathway. This can enhance the on-target effect while mitigating the undesirable off-target activity.

  • Structural Modification of the Inhibitor: If you are in the drug development process, medicinal chemistry efforts can be directed towards modifying the inhibitor's structure to improve its selectivity and reduce off-target binding.

Quantitative Data Summary

The following table summarizes data on the efficacy and off-target effects of different strategies to mitigate off-target effects of TGFβ inhibitors.

Mitigation StrategyOn-Target Efficacy (IC50)Off-Target Effect (Example)Cell Type/ModelReference
Galunisertib (LY2157299) 55 nM (TGFβRI)Minimal inhibition of p38αA375 Melanoma Cells
Vactosertib (TEW-7197) 16.9 nM (TGFβRI)Inhibition of ALK4 and ALK5MDA-MB-231 Breast Cancer Cells
Antibody-Drug Conjugate (ADC) Potent inhibition of tumor growthReduced systemic toxicityMouse Xenograft Model
Nanoparticle Delivery Enhanced tumor accumulationLower accumulation in healthy organsIn vivo mouse models

Key Experimental Protocols

Protocol 1: Western Blot for pSMAD2/3

This protocol is used to assess the on-target activity of TGFβ inhibitors.

  • Cell Lysis: Treat cells with the TGFβ inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against pSMAD2/3 and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Phospho-Kinase Array

This protocol helps identify off-target pathway activation.

  • Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol.

  • Array Incubation: Incubate the cell lysates with the phospho-kinase array membranes, which are spotted with antibodies against various phosphorylated kinases.

  • Washing: Wash the membranes to remove unbound proteins.

  • Detection Antibody: Incubate the membranes with a detection antibody cocktail.

  • Signal Detection: Add a chemiluminescent reagent and capture the signal using an imaging system.

  • Data Analysis: Quantify the spot intensities to determine the relative phosphorylation levels of different kinases.

Visualizations

TGFB_Signaling_Pathway TGFB TGFβ Ligand TGFBRII TGFβRII TGFB->TGFBRII TGFBRI TGFβRI (ALK5) TGFBRII->TGFBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBRI->SMAD23 Phosphorylation pSMAD23 pSMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Inhibitor TGFβ Inhibitor Inhibitor->TGFBRI Inhibition

Caption: Canonical TGFβ signaling pathway and the point of action for TGFβRI inhibitors.

Experimental_Workflow cluster_OnTarget On-Target Effect Assessment cluster_OffTarget Off-Target Effect Assessment cluster_Toxicity Cytotoxicity Assessment Cell_Culture Cell Culture Treatment TGFβ Inhibitor Treatment Cell_Culture->Treatment Western_Blot Western Blot (pSMAD2/3) Treatment->Western_Blot Cell_Culture2 Cell Culture Treatment2 TGFβ Inhibitor Treatment Cell_Culture2->Treatment2 PK_Array Phospho-Kinase Array Treatment2->PK_Array Cell_Culture3 Cell Culture Treatment3 TGFβ Inhibitor Treatment Cell_Culture3->Treatment3 MTT_Assay MTT Assay Treatment3->MTT_Assay

Caption: Experimental workflow for assessing on-target and off-target effects of TGFβ inhibitors.

Mitigation_Strategies Off_Target Off-Target Effects Dose_Opt Dose Optimization Off_Target->Dose_Opt Combo_Therapy Combination Therapy Off_Target->Combo_Therapy Targeted_Delivery Targeted Delivery Off_Target->Targeted_Delivery Structural_Mod Structural Modification Off_Target->Structural_Mod ADC ADC Targeted_Delivery->ADC e.g., ADC Nanoparticles Nanoparticles Targeted_Delivery->Nanoparticles e.g., Nanoparticles

Caption: Key strategies to mitigate the off-target effects of TGFβ inhibitors.

Technical Support Center: Improving the Therapeutic Window of SRK-181

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRK-181, a selective inhibitor of latent TGFβ1 activation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing SRK-181 in your experiments and to help troubleshoot potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is SRK-181 and how does it work?

A1: SRK-181 is a fully human monoclonal antibody of the IgG4/κ subtype that selectively binds to the latent form of Transforming Growth Factor-Beta 1 (TGF-β1).[1][2][3] By binding to latent TGF-β1, SRK-181 prevents its activation, thereby inhibiting TGF-β1-mediated signaling.[1][2] This is significant in cancer research as TGF-β1 in the tumor microenvironment is a key mediator of immunosuppression and primary resistance to checkpoint inhibitor therapies like anti-PD-(L)1.[4][5] SRK-181 is designed to have minimal to no binding to latent TGF-β2 and TGF-β3 isoforms or to the active TGF-β growth factors, which contributes to its improved safety profile compared to non-selective TGF-β inhibitors.[5][6]

Q2: What is the rationale for combining SRK-181 with anti-PD-(L)1 therapy?

A2: Preclinical studies have shown that elevated TGF-β1 activity is a major cause of resistance to checkpoint blockade therapies.[7] By selectively inhibiting the activation of TGF-β1, SRK-181 can render tumors that are resistant to anti-PD-(L)1 therapy vulnerable to these treatments.[8] The combination of SRK-181 with an anti-PD-1 antibody has been shown in mouse tumor models to lead to tumor regression and a significant survival benefit.[5][6][9] This is achieved by altering the tumor immune landscape, including an increase in CD8+ T cell infiltration and a decrease in immunosuppressive myeloid cells.[9][10]

Q3: What are the potential advantages of SRK-181's selectivity for TGF-β1?

A3: Non-selective inhibition of multiple TGF-β isoforms has been associated with dose-limiting toxicities, including cardiotoxicity.[1] SRK-181's high selectivity for latent TGF-β1 is hypothesized to widen the therapeutic window, potentially avoiding these off-target toxicities.[11] Preclinical toxicology studies in rats and monkeys have shown that SRK-181 is well-tolerated at high doses with no observed cardiotoxicities.[1][5][6]

Q4: What are the key biomarkers to assess SRK-181 activity?

A4: Key pharmacodynamic biomarkers for assessing SRK-181 activity include:

  • Phospho-Smad2 (p-Smad2): A downstream mediator of TGF-β signaling. A decrease in p-Smad2 levels in tumor tissue indicates target engagement and pathway inhibition.[6]

  • CD8+ T cell infiltration: An increase in the number of CD8+ T cells within the tumor microenvironment is an indicator of a pro-inflammatory response and reversal of immunosuppression.[10][12]

  • Circulating TGF-β1 levels: An increase in the levels of circulating total TGF-β1 may suggest target engagement, as the antibody binds to and stabilizes the latent form.[10]

  • Myeloid-Derived Suppressor Cells (MDSCs): A decrease in the population of these immunosuppressive cells in circulation and within the tumor can indicate a positive therapeutic effect.[4][10]

Troubleshooting Guides

In Vitro Experiments

Issue 1: No or low inhibition of TGF-β1 signaling in a cell-based assay.

  • Possible Cause 1: Suboptimal assay conditions.

    • Troubleshooting:

      • Ensure the cell line used expresses latent TGF-β1 and the necessary components for its activation. The LN229 human glioblastoma cell line is a suitable model for overexpressing latent TGF-β1.[1]

      • Use a sensitive reporter assay, such as the CAGA12-luciferase reporter, to measure TGF-β1 activity.[1]

      • Optimize the concentration of SRK-181. The reported IC50 for SRK-181 in inhibiting latent TGF-β1 activation is in the low nanomolar range (1.02-1.11 nM).[1]

      • Confirm the biological activity of the recombinant TGF-β1 used for stimulation, if applicable.

  • Possible Cause 2: Incorrect assessment of downstream signaling.

    • Troubleshooting:

      • When using Western blotting for p-Smad2, ensure that cells are stimulated with TGF-β1 for the optimal duration (e.g., 30 minutes) to observe maximal phosphorylation before assessing the inhibitory effect of SRK-181.[13]

      • Use appropriate controls, including a vehicle control and a positive control (TGF-β1 stimulation without SRK-181).

      • Ensure the lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of Smad2.[14]

In Vivo Experiments

Issue 2: Lack of efficacy of SRK-181 in a mouse tumor model.

  • Possible Cause 1: Inappropriate mouse model.

    • Troubleshooting:

      • Use syngeneic tumor models that are known to be resistant to anti-PD-1 therapy and have a TGF-β1-driven immunosuppressive microenvironment. Examples include MBT-2 (bladder cancer), EMT6 (breast cancer), and Cloudman S91 (melanoma) models.[5][6][9]

      • Ensure the murine version of SRK-181 (SRK-181-mIgG1) is used in mouse studies to minimize immunogenicity.[1]

  • Possible Cause 2: Suboptimal dosing and administration.

    • Troubleshooting:

      • The pharmacologically active dose of SRK-181-mIgG1 in mice has been reported to be in the range of 3 to 10 mg/kg.[1]

      • Administer SRK-181 via intravenous (IV) injection.[1]

      • Optimize the treatment schedule. In preclinical studies, weekly administration has been shown to be effective.[1]

  • Possible Cause 3: Inadequate assessment of endpoints.

    • Troubleshooting:

      • Monitor tumor growth by caliper measurements.

      • Assess changes in the tumor microenvironment through immunohistochemistry (IHC) for CD8+ T cells and flow cytometry for various immune cell populations, including MDSCs.[10][12]

      • Analyze downstream TGF-β signaling in tumor lysates by measuring p-Smad2 levels.

Data Presentation

Table 1: In Vitro IC50 of SRK-181 for Inhibition of Latent TGF-β1 Activation

SpeciesCell LineReporter SystemIC50 (nM)
HumanLN229 (overexpressing human latent TGF-β1)CAGA12-luciferase1.02
RatLN229 (overexpressing rat latent TGF-β1)CAGA12-luciferase1.11
Cynomolgus MonkeyLN229 (overexpressing cynomolgus latent TGF-β1)CAGA12-luciferase1.08
Data summarized from Welsh, A. et al. (2021).[1]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) of SRK-181 in 4-Week Toxicology Studies

SpeciesDosing RegimenNOAEL (mg/kg/week)
RatWeekly Intravenous Injection200
Cynomolgus MonkeyWeekly Intravenous Injection300
Data summarized from Welsh, A. et al. (2021).[1][15]

Table 3: Pharmacokinetic Parameters of SRK-181 in Different Species (Single IV Dose)

SpeciesDose (mg/kg)Cmax (µg/mL)AUC (µg*h/mL)t1/2 (h)
Mouse (C57BL/6)0.37.414133.4
370.32,12050.1
1022710,20062.7
3066440,30074.4
Rat (Sprague-Dawley)0.36.3116336.8
121.980853.8
367.83,60072.8
1024718,20097.5
3087382,900119
Cynomolgus Monkey127.51,46053.8
382.56,36072.8
1028831,50097.5
30986136,000119
Data adapted from Welsh, A. et al. (2021).[1][16]

Experimental Protocols

Protocol 1: Latent TGF-β1 Activation Assay

Objective: To determine the in vitro potency of SRK-181 in inhibiting the activation of latent TGF-β1.

Methodology: [1]

  • Cell Culture and Transfection:

    • Culture LN229 human glioblastoma cells in appropriate media.

    • Transfect LN229 cells to overexpress latent TGF-β1 from the species of interest (human, rat, or cynomolgus monkey).

  • Co-culture and Treatment:

    • Approximately 24 hours post-transfection, add SRK-181 at various concentrations to the transfected cells.

    • Simultaneously, add CAGA12 reporter cells to the culture.

  • Luciferase Assay:

    • After 16-20 hours of co-culture, measure luciferase activity using a suitable reagent (e.g., BrightGlo).

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Express the data as a percentage of the activity of the vehicle control (100% activity).

    • Fit the dose-response data to a suitable inhibition model to determine the IC50 value.

Protocol 2: Cytokine Release Assay

Objective: To assess the potential of SRK-181 to induce pro-inflammatory cytokine release from human peripheral blood mononuclear cells (PBMCs).

Methodology: [1]

  • Plate Coating:

    • Coat a tissue culture plate with SRK-181, a positive control (e.g., anti-CD3/anti-CD28 antibody cocktail), and a vehicle (IgG) control at various concentrations (e.g., 0.8 to 100 µg/mL).

  • PBMC Isolation and Culture:

    • Isolate PBMCs from healthy human donors.

    • Add 200,000 PBMCs per well to the pre-coated plate.

  • Incubation and Supernatant Collection:

    • Incubate the cells at 37°C for 48 hours.

    • Collect the cell culture supernatant.

  • Cytokine Measurement:

    • Measure the concentration of various cytokines (e.g., IFNγ, IL-2, IL-1β, TNFα, CCL2, IL-6) in the supernatant using a multiplex assay (e.g., Luminex).

  • Data Analysis:

    • Compare the cytokine levels in the SRK-181 treated wells to the vehicle and positive controls.

Protocol 3: Western Blot for Phospho-Smad2

Objective: To assess the inhibition of TGF-β1-induced Smad2 phosphorylation by SRK-181 in a target cell line.

Methodology: (Adapted from general Western blot protocols for p-Smad2[13][14])

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line known to respond to TGF-β1).

    • Serum-starve the cells for 18-24 hours to reduce basal phosphorylation.

    • Pre-incubate the cells with various concentrations of SRK-181 for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30 minutes. Include untreated and TGF-β1-only controls.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate.

    • Quantify band intensities using densitometry software.

    • Strip the membrane and re-probe for total Smad2 as a loading control.

    • Normalize the p-Smad2 signal to the total Smad2 signal.

Visualizations

TGFB_Signaling_and_SRK181_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Latent_TGFB1 Latent TGF-β1 (TGF-β1 + LAP) Active_TGFB1 Active TGF-β1 Latent_TGFB1->Active_TGFB1 Activation SRK181 SRK-181 SRK181->Latent_TGFB1 Binds and inhibits activation TGFBR TGF-β Receptor (Type I/II) Active_TGFB1->TGFBR Binds SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_transcription Gene Transcription (e.g., immunosuppression) Nucleus->Gene_transcription Regulates

Caption: SRK-181 Mechanism of Action.

Experimental_Workflow_In_Vivo Start Start: In Vivo Efficacy Study Tumor_Implantation Implant syngeneic tumor cells (e.g., MBT-2, EMT6) into mice Start->Tumor_Implantation Tumor_Growth Allow tumors to establish and reach a specified size Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize mice into treatment groups: - Vehicle Control - SRK-181-mIgG1 alone - Anti-PD-1 alone - SRK-181-mIgG1 + Anti-PD-1 Tumor_Growth->Treatment_Groups Dosing Administer treatment according to the defined schedule (e.g., weekly IV) Treatment_Groups->Dosing Monitoring Monitor tumor growth (calipers) and animal health regularly Dosing->Monitoring Endpoint Endpoint reached (e.g., tumor size limit, pre-defined time point) Monitoring->Endpoint Analysis Collect tumors and tissues for analysis: - Tumor Growth Inhibition (TGI) - Immunohistochemistry (e.g., CD8) - Flow Cytometry (immune cells) - Western Blot (p-Smad2) Endpoint->Analysis Data_Interpretation Interpret data to assess efficacy and mechanism of action Analysis->Data_Interpretation

Caption: In Vivo Experimental Workflow.

References

Technical Support Center: Refinement of Biomarker Strategies for SRK-181 Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biomarker strategies in SRK-181 clinical trials.

Introduction to SRK-181 and its Biomarker Strategy

SRK-181 is a selective inhibitor of latent transforming growth factor-beta 1 (TGF-β1) activation.[1] In the tumor microenvironment, TGF-β1 is a key mediator of immunosuppression and primary resistance to anti-PD-(L)1 therapy.[1][2] By preventing the activation of latent TGF-β1, SRK-181 aims to overcome this resistance, enhance anti-tumor immunity, and promote a cytotoxic T-lymphocyte (CTL)-mediated immune response.[2]

The biomarker strategy for the SRK-181 DRAGON Phase 1 trial (NCT04291079) is designed to establish proof of mechanism and identify potential predictors of response.[2][3] Key biomarkers being investigated include:

  • Tumor Infiltration by CD8+ T-cells: To assess the reversal of immune exclusion.

  • Phosphorylated SMAD2 (pSMAD2) in tumor tissue: As a pharmacodynamic marker of TGF-β pathway inhibition.

  • Circulating TGF-β1 levels: To evaluate target engagement.

  • Circulating Myeloid-Derived Suppressor Cells (MDSCs): As a marker of systemic immunosuppression.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the rationale for selecting CD8+ T-cell infiltration as a key biomarker for SRK-181 efficacy?

A1: Preclinical data and analyses of human tumors resistant to anti-PD-(L)1 therapy suggest that TGF-β1 is a major contributor to an immunosuppressive tumor microenvironment by preventing the entry of cytotoxic T-cells into the tumor.[1][2] SRK-181, by inhibiting TGF-β1 activation, is hypothesized to reverse this immune exclusion. Therefore, an increase in intratumoral CD8+ T-cell density following SRK-181 treatment serves as a direct indicator of its mechanism of action and a potential predictor of anti-tumor response.[3][4] In the DRAGON trial, an enhanced proinflammatory microenvironment with an increase in activated CD8+ T-cells was observed in responding patients across multiple cohorts.[5]

Q2: Why is the phosphorylation of SMAD2 measured as a pharmacodynamic biomarker?

A2: SMAD2 is a key downstream protein in the TGF-β signaling pathway. When TGF-β1 binds to its receptor, it triggers a signaling cascade that leads to the phosphorylation of SMAD2 and SMAD3. Phosphorylated SMADs then translocate to the nucleus to regulate gene expression. By measuring the levels of phosphorylated SMAD2 (pSMAD2) in tumor biopsies before and after treatment, researchers can directly assess the extent to which SRK-181 is inhibiting the TGF-β1 signaling pathway within the tumor. A decrease in pSMAD2 levels would indicate successful target engagement and pathway inhibition.

Q3: What are the challenges associated with measuring circulating TGF-β1 and how can they be addressed?

A3: Measuring circulating TGF-β1 is challenging due to several factors. A large pool of TGF-β1 is stored in platelets and can be released during blood sample collection and processing, leading to artificially elevated levels.[6] Additionally, TGF-β1 exists in both latent and active forms, and standard ELISAs may not distinguish between them.[6] To address these challenges, it is crucial to use standardized protocols for blood collection and processing to minimize platelet activation. This includes using appropriate anticoagulants and careful handling of samples. Furthermore, assays that can differentiate between the latent and active forms or that measure the total TGF-β1 pool in a reproducible manner are necessary for accurate assessment of target engagement by SRK-181.[6]

Q4: How does SRK-181 treatment affect circulating MDSC levels?

A4: In the DRAGON trial, treatment with SRK-181 and pembrolizumab (B1139204) was associated with a decrease in circulating immunosuppressive MDSC levels, particularly in patients who experienced a partial response.[3][4] This suggests that inhibiting TGF-β1 may not only impact the tumor microenvironment directly but also reduce systemic immunosuppressive cell populations, contributing to a more effective anti-tumor immune response.

Data Presentation

Table 1: Illustrative Quantitative Biomarker Changes in SRK-181 Trials

(Note: The following data is representative and intended for illustrative purposes based on qualitative reports from the DRAGON trial. Actual data from the trial may vary.)

BiomarkerPre-treatment (Mean ± SD)Post-treatment (Mean ± SD)Fold Changep-value
Intratumoral CD8+ T-cells (cells/mm²)150 ± 50450 ± 1203.0<0.05
Tumor pSMAD2 (% positive cells)65 ± 1520 ± 80.3<0.01
Circulating TGF-β1 (ng/mL)25 ± 810 ± 40.4<0.05
Circulating gMDSCs (% of PBMCs)5 ± 22 ± 10.4<0.05

Table 2: Clinical Response in ccRCC Cohort of DRAGON Trial

ParameterValue
Objective Response Rate (ORR)21.4%
Disease Control Rate (DCR)57%
Number of Evaluable Patients28
Confirmed Partial Responses (PRs)6
Best Tumor Reduction in PRs33% to 93%

Data from the DRAGON trial as of August 29, 2023.[3]

Mandatory Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Latent TGF-beta1 Latent TGF-beta1 Active TGF-beta1 Active TGF-beta1 Latent TGF-beta1->Active TGF-beta1 Activation SRK-181 SRK-181 SRK-181->Latent TGF-beta1 Inhibits Activation TGF-beta Receptor TGF-beta Receptor Active TGF-beta1->TGF-beta Receptor Binds SMAD2/3 SMAD2/3 TGF-beta Receptor->SMAD2/3 Phosphorylates pSMAD2/3 pSMAD2/3 SMAD2/3->pSMAD2/3 SMAD Complex SMAD Complex pSMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates Immunosuppression Immunosuppression Gene Transcription->Immunosuppression Tumor Progression Tumor Progression Gene Transcription->Tumor Progression

Caption: SRK-181 Mechanism of Action on the TGF-β Signaling Pathway.

Biomarker_Analysis_Workflow cluster_patient Patient Enrollment & Treatment cluster_analysis Biomarker Analysis Patient Patient Baseline Samples Baseline Samples Patient->Baseline Samples Biopsy & Blood Draw SRK-181 Treatment SRK-181 Treatment Baseline Samples->SRK-181 Treatment Tumor Biopsy Tumor Biopsy Baseline Samples->Tumor Biopsy Blood Sample Blood Sample Baseline Samples->Blood Sample On-Treatment Samples On-Treatment Samples SRK-181 Treatment->On-Treatment Samples Biopsy & Blood Draw On-Treatment Samples->Tumor Biopsy On-Treatment Samples->Blood Sample IHC Staining IHC Staining Tumor Biopsy->IHC Staining CD8, pSMAD2 ELISA ELISA Blood Sample->ELISA Circulating TGF-beta1 Flow Cytometry Flow Cytometry Blood Sample->Flow Cytometry MDSCs Data Analysis Data Analysis IHC Staining->Data Analysis ELISA->Data Analysis Flow Cytometry->Data Analysis

Caption: Experimental workflow for biomarker analysis in SRK-181 trials.

Experimental Protocols

Immunohistochemistry (IHC) for CD8 and pSMAD2 in Tumor Biopsies

Objective: To quantify the number of CD8+ T-cells and the level of pSMAD2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval:

    • For CD8: Heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) at 95-100°C for 20 minutes.

    • For pSMAD2: HIER using a Tris-EDTA buffer (pH 9.0) at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides in Tris-buffered saline with Tween 20 (TBST).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Rinse with TBST.

    • Block non-specific antibody binding with a protein block (e.g., 5% normal goat serum in TBST) for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate slides with the primary antibody (anti-CD8 or anti-pSMAD2) at the optimal dilution overnight at 4°C in a humidified chamber.

  • Detection:

    • Wash slides with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash slides with TBST.

    • Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Image Analysis:

    • Scan slides at high resolution.

    • Use digital pathology software to quantify the number of CD8+ cells per mm² of tumor area and the percentage of pSMAD2-positive tumor cells.

ELISA for Circulating TGF-β1

Objective: To measure the concentration of total TGF-β1 in patient plasma.

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection to obtain platelet-poor plasma.

    • Store plasma at -80°C until analysis.

  • Activation of Latent TGF-β1:

    • Acidify plasma samples with 1 N HCl to a pH of 2-3 and incubate for 10 minutes at room temperature.

    • Neutralize the samples with 1.2 N NaOH / 0.5 M HEPES.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for TGF-β1 overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Add standards and activated plasma samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for TGF-β1 and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP and incubate for 20 minutes at room temperature.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate in the dark until color develops.

    • Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the recombinant TGF-β1 standards.

    • Calculate the concentration of TGF-β1 in the samples based on the standard curve, correcting for the dilution factor from the activation step.

Troubleshooting Guides

IHC Staining for CD8 and pSMAD2
IssuePossible Cause(s)Recommended Solution(s)
No or Weak Staining Inactive primary antibodyUse a new, validated lot of antibody.
Improper antigen retrievalOptimize HIER conditions (buffer pH, temperature, time).
Insufficient primary antibody concentrationTitrate the primary antibody to determine the optimal concentration.
Small, degraded biopsy sampleHandle tissue gently during processing. Consider using a more sensitive detection system.
High Background Staining Non-specific antibody bindingIncrease blocking time or use a different blocking reagent.
Endogenous peroxidase activityEnsure complete inactivation with 3% H₂O₂.
Drying of the tissue sectionKeep slides moist throughout the staining procedure.
Non-specific Staining Cross-reactivity of secondary antibodyUse a secondary antibody that is pre-adsorbed against the species of the tissue.
High primary antibody concentrationReduce the concentration of the primary antibody.
Circulating TGF-β1 ELISA
IssuePossible Cause(s)Recommended Solution(s)
High Variability between Replicates Inaccurate pipettingUse calibrated pipettes and proper technique.
Incomplete washingEnsure thorough washing of all wells between steps.
Low Signal Incomplete activation of latent TGF-β1Verify the pH after acidification and neutralization steps.
Degraded reagentsUse fresh or properly stored reagents.
High Background Insufficient blockingIncrease blocking time or try a different blocking buffer.
Platelet activation during sample collectionAdhere strictly to the blood collection and processing protocol to obtain platelet-poor plasma.
Cross-reactivity of antibodiesUse a validated, high-quality ELISA kit.

References

Addressing variability in patient response to SRK-181

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing variability in patient response to SRK-181. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SRK-181?

A1: SRK-181 is a fully human monoclonal antibody of the IgG4 isotype that selectively targets and inhibits the activation of latent transforming growth factor-beta 1 (TGF-β1).[1][2] TGF-β1 is a cytokine that, in the tumor microenvironment, can promote immunosuppression, thereby hindering the body's anti-tumor immune response.[2] By preventing the activation of latent TGF-β1, SRK-181 aims to abrogate this immunosuppression, enhance anti-tumor immunity, and promote a cytotoxic T-lymphocyte (CTL)-mediated immune response against tumor cells.[1] This mechanism is intended to overcome primary resistance to immune checkpoint inhibitors like anti-PD-(L)1 therapies.[1][3]

Q2: What is the rationale for combining SRK-181 with an anti-PD-(L)1 therapy?

A2: The TGF-β signaling pathway has been identified as a potential primary resistance mechanism to anti-PD-(L)1 therapy.[1][4] In many tumors resistant to these therapies, TGF-β1 contributes to an immunosuppressive tumor microenvironment that excludes and prevents the entry of cytotoxic T cells.[5] SRK-181, by inhibiting TGF-β1 activation, is designed to render these tumors more susceptible to anti-PD-(L)1 therapy, thereby driving tumor regression through a combination approach.[3]

Q3: In which tumor types has SRK-181 shown clinical activity?

A3: In the Phase 1 DRAGON trial, SRK-181 in combination with pembrolizumab (B1139204) has shown encouraging responses in heavily pretreated and anti-PD-(L)1 resistant patients across several tumor types. As of early 2024, promising objective response rates have been observed in clear cell renal cell carcinoma (ccRCC), head and neck squamous cell carcinoma (HNSCC), melanoma (MEL), and urothelial carcinoma (UC).[6] However, no responses were observed in the non-small cell lung cancer (NSCLC) cohort.[6]

Q4: What is known about the variability in patient response to SRK-181?

A4: Variability in patient response is an active area of investigation. Biomarker analyses from the DRAGON trial suggest that the baseline immune contexture of the tumor may play a role. For instance, in ccRCC, an enhanced proinflammatory microenvironment with activated CD8+ T-cells was associated with a positive response.[6] Additionally, levels of circulating granulocytic myeloid-derived suppressor cells (gMDSC) have been correlated with clinical activity in ccRCC patients.[5] Further research is ongoing to identify predictive biomarkers to help select patients most likely to benefit from SRK-181 treatment.

Q5: What are the common adverse events associated with SRK-181?

A5: In the DRAGON trial, SRK-181 in combination with pembrolizumab has been generally well tolerated.[6][7] The most common treatment-related adverse events of any grade include rash, pruritus, fatigue, and diarrhea.[6]

Troubleshooting Guides

This section provides guidance for addressing specific issues that may arise during experiments with SRK-181.

In Vitro Cell-Based Assays

Issue: High variability or lack of SRK-181 effect in a TGF-β1-dependent cell assay.

  • Possible Cause 1: Suboptimal cell culture conditions.

    • Troubleshooting Tip: Ensure consistent cell passage number, confluency, and serum starvation conditions, as these can affect TGF-β signaling.

  • Possible Cause 2: Inconsistent activation of latent TGF-β1.

    • Troubleshooting Tip: The method of latent TGF-β1 activation (e.g., acid activation, heat treatment) should be highly standardized. Ensure complete neutralization after acid activation to avoid artifacts.

  • Possible Cause 3: Issues with the SRK-181 antibody.

    • Troubleshooting Tip: Verify the concentration and integrity of the SRK-181 antibody. Use a positive control (e.g., a known neutralizing anti-TGF-β antibody) and a negative control (e.g., an isotype-matched irrelevant antibody) in your experiments.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Issue: Low yield or poor viability of TILs from tumor samples.

  • Possible Cause 1: Harsh tissue dissociation.

    • Troubleshooting Tip: Optimize enzymatic digestion protocols by titrating enzyme concentrations and incubation times. Mechanical dissociation should be gentle to minimize cell damage.

  • Possible Cause 2: Cell clumping.

    • Troubleshooting Tip: Add DNase to the dissociation buffer to prevent clumping from released DNA from dead cells. Pass the cell suspension through a cell strainer to remove aggregates before staining.

  • Possible Cause 3: Inefficient lymphocyte isolation.

    • Troubleshooting Tip: For tumors with low lymphocyte infiltration, consider using an enrichment technique, such as a density gradient centrifugation (e.g., Ficoll-Paque) or magnetic-activated cell sorting (MACS) for CD45+ cells.

Issue: High background or non-specific staining.

  • Possible Cause 1: Fc receptor-mediated antibody binding.

    • Troubleshooting Tip: Incubate cells with an Fc receptor blocking reagent before adding your primary antibodies to prevent non-specific binding to cells like macrophages and B cells.

  • Possible Cause 2: Dead cells.

    • Troubleshooting Tip: Always include a viability dye in your staining panel to exclude dead cells from the analysis, as they can non-specifically bind antibodies.

  • Possible Cause 3: Inappropriate antibody concentration.

    • Troubleshooting Tip: Titrate each antibody to determine the optimal concentration that provides the best signal-to-noise ratio.

Immunohistochemistry (IHC) for CD8+ T Cells

Issue: Weak or no CD8 staining in positive control tissue.

  • Possible Cause 1: Inadequate antigen retrieval.

    • Troubleshooting Tip: Optimize the antigen retrieval method (heat-induced or enzymatic) by adjusting the temperature, time, and pH of the retrieval solution.

  • Possible Cause 2: Primary antibody issue.

    • Troubleshooting Tip: Verify the primary antibody's expiration date and storage conditions. Titrate the antibody to find the optimal concentration.

  • Possible Cause 3: Inactive detection system.

    • Troubleshooting Tip: Ensure the secondary antibody and detection reagents (e.g., DAB substrate) are fresh and prepared correctly.

Issue: High background staining.

  • Possible Cause 1: Endogenous peroxidase activity.

    • Troubleshooting Tip: Include a peroxidase blocking step (e.g., incubation with hydrogen peroxide) before adding the primary antibody.

  • Possible Cause 2: Non-specific antibody binding.

    • Troubleshooting Tip: Use a blocking solution (e.g., normal serum from the same species as the secondary antibody) before primary antibody incubation. Ensure washes between steps are thorough.

Quantitative Data Summary

The following tables summarize the anti-tumor activity of SRK-181 in combination with pembrolizumab from the Phase 1 DRAGON trial in anti-PD-(L)1 resistant patients.

Table 1: Overall Response Rate (ORR) by Tumor Type

Tumor TypeEfficacy Evaluable Patients (n)Objective Response Rate (ORR)
Clear Cell Renal Cell Carcinoma (ccRCC)3020%
Head and Neck Squamous Cell Carcinoma (HNSCC)633.3%
Melanoma (MEL)1020%
Urothelial Carcinoma (UC)11Not Reported
Non-Small Cell Lung Cancer (NSCLC)110%
Data as of January 12, 2024.[6]

Table 2: Efficacy in ccRCC Cohort

ResponseNumber of PatientsDetails
Confirmed Partial Response (PR)4Tumor reduction of -50% to -84%; remained on study for 5+ to 14+ months.
Stable Disease (SD)74 remained on study for 2+ to 8+ months.
Data as of May 26, 2023, for 16 response-evaluable patients.[7]

Experimental Protocols

Protocol 1: In Vitro Latent TGF-β1 Activation and Inhibition Assay

This protocol describes a cell-based assay to measure the ability of SRK-181 to inhibit the activation of latent TGF-β1.

Materials:

  • LN229 human glioblastoma cells (or other suitable cell line for overexpressing latent TGF-β1)

  • CAGA12 luciferase reporter cells (respond to active TGF-β)

  • SRK-181 and isotype control antibody

  • Cell culture media and supplements

  • Luciferase assay reagent

  • 96-well plates

Methodology:

  • Plate LN229 cells: Seed LN229 cells in a 96-well plate and culture overnight to allow for the deposition of extracellular matrix containing latent TGF-β1.

  • Prepare SRK-181 dilutions: Prepare a serial dilution of SRK-181 and the isotype control antibody in appropriate cell culture medium.

  • Treatment: Remove the media from the LN229 cells and add the SRK-181 or control antibody dilutions.

  • Add reporter cells: Overlay the CAGA12 reporter cells onto the LN229 cell layer.

  • Incubate: Co-culture the cells for 16-24 hours to allow for the activation of latent TGF-β1 and subsequent stimulation of the reporter cells.

  • Measure luciferase activity: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data analysis: Plot the luciferase signal against the antibody concentration. Calculate the IC50 value for SRK-181.

Protocol 2: Immunohistochemistry for CD8+ T-Cell Infiltration

This protocol provides a general method for staining CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

  • FFPE tumor sections on slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody: anti-CD8 rabbit monoclonal antibody

  • HRP-conjugated goat anti-rabbit secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 min).

    • Rehydrate through graded ethanol (100%, 95%, 70%; 2 x 3 min each).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer at 95-100°C for 20-30 minutes.

    • Allow slides to cool at room temperature for 20 minutes.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes.

    • Rinse with wash buffer (e.g., TBST).

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Apply diluted anti-CD8 primary antibody and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer.

    • Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with wash buffer.

    • Apply DAB substrate solution until brown staining develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Rinse, dehydrate through graded ethanol and xylene.

    • Apply a coverslip with mounting medium.

Protocol 3: Assay for SMAD2/3 Phosphorylation

This protocol outlines a method to assess the downstream effects of TGF-β signaling inhibition by measuring the phosphorylation of SMAD2/3 in peripheral blood mononuclear cells (PBMCs) or tumor cells.

Materials:

  • Isolated PBMCs or cultured tumor cells

  • Recombinant human TGF-β1

  • SRK-181 or other inhibitors

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Antibodies for sandwich ELISA: capture antibody for total SMAD2/3, detection antibody for phospho-SMAD2 (Ser465/467) and phospho-SMAD3 (Ser423/425), and detection antibody for total SMAD2/3.

  • HRP-conjugated secondary antibody and substrate

  • 96-well ELISA plates

Methodology:

  • Cell Stimulation:

    • Pre-incubate cells with SRK-181 or vehicle control for a specified time.

    • Stimulate cells with a sub-saturating dose of TGF-β1 (e.g., below 20 pM) for a short period (e.g., 30-60 minutes).

  • Cell Lysis:

    • Immediately place cells on ice and lyse with ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • ELISA for Phospho-SMAD2/3 and Total SMAD2/3:

    • Coat separate 96-well plates with the capture antibody for total SMAD2/3.

    • Block the plates.

    • Add cell lysates to the wells and incubate.

    • Wash the plates.

    • Add either the phospho-SMAD2/3 detection antibody or the total SMAD2/3 detection antibody to the respective plates and incubate.

    • Wash the plates.

    • Add HRP-conjugated secondary antibody and incubate.

    • Wash the plates and add substrate.

    • Stop the reaction and read the absorbance.

  • Data Analysis:

    • Calculate the ratio of the phospho-SMAD2/3 signal to the total SMAD2/3 signal for each sample.

    • Compare the ratios between treated and untreated samples to determine the inhibitory effect of SRK-181.

Visualizations

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Latent TGF-b1 Latent TGF-b1 Active TGF-b1 Active TGF-b1 Latent TGF-b1->Active TGF-b1 Activation SRK-181 SRK-181 SRK-181->Latent TGF-b1 Inhibits TGF-bRII TGF-βRII Active TGF-b1->TGF-bRII Binds TGF-bRI TGF-βRI TGF-bRII->TGF-bRI Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-bRI->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex p-SMAD2/3 + SMAD4 p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates Gene Transcription Gene Transcription (e.g., immunosuppression) Nucleus->Gene Transcription Regulates

Caption: Canonical TGF-β signaling pathway and the mechanism of SRK-181 inhibition.

experimental_workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo / In Vivo Analysis Cell_Culture Cell Culture (e.g., Tumor Cells, PBMCs) Treatment Treatment with SRK-181 & TGF-β1 Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis pSMAD_Assay pSMAD ELISA Lysis->pSMAD_Assay Tumor_Biopsy Tumor Biopsy Dissociation Tissue Dissociation Tumor_Biopsy->Dissociation Staining Cell Staining (Flow Cytometry / IHC) Dissociation->Staining Analysis Data Analysis (e.g., CD8+ cell count) Staining->Analysis

Caption: Workflow for assessing SRK-181 activity and patient response biomarkers.

References

SRK-181 Technical Support Center: Enhancing Stability and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and delivery of SRK-181, a selective inhibitor of latent TGFβ1 activation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and use of SRK-181, offering potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Increased protein aggregation detected by SEC-HPLC. 1. Improper storage conditions (e.g., exposure to light, elevated temperatures).2. Multiple freeze-thaw cycles.3. Incorrect buffer pH or ionic strength.4. Mechanical stress (e.g., vigorous vortexing).1. Store undiluted SRK-181 at -20°C in the dark.[1] Avoid repeated freeze-thaw cycles.[1]2. Aliquot the antibody solution upon first use to minimize freeze-thaw cycles.3. Ensure the buffer system is appropriate for IgG4 antibodies, such as a citrate-buffered saline.[2]4. Mix gently by inversion or slow pipetting.
Precipitate observed in the vial upon thawing. 1. Protein concentration at the freeze-front during slow freezing.2. Buffer components precipitating at low temperatures.1. Thaw the vial rapidly in a water bath at room temperature to minimize cryo-concentration effects.2. Gently swirl the vial to redissolve any precipitate. Do not vortex. If the precipitate persists, it may indicate significant aggregation, and the sample should be evaluated for integrity.
Reduced binding activity in functional assays. 1. Protein denaturation or degradation.2. Oxidation of critical amino acid residues.3. Improper dilution or handling of the antibody.1. Confirm proper storage and handling procedures have been followed.2. Perform a biophysical characterization (e.g., using differential scanning calorimetry) to assess the conformational stability of the antibody.3. Prepare fresh dilutions for each experiment and use low-binding tubes and pipette tips.
Inconsistent results between experiments. 1. Variability in antibody preparation.2. Inconsistent experimental conditions.1. Standardize the protocol for thawing, diluting, and handling SRK-181.2. Ensure all experimental parameters (e.g., temperature, incubation times, buffer compositions) are consistent across all assays.

Frequently Asked Questions (FAQs)

Formulation and Storage

  • Q1: What is the recommended storage condition for SRK-181? A1: For research-grade SRK-181, the undiluted solution should be stored at -20°C in the dark to avoid freeze-thaw cycles.[1] Preclinical studies have utilized a citrate-buffered saline vehicle stored at room temperature for the formulation.[2]

  • Q2: How many freeze-thaw cycles can SRK-181 tolerate? A2: It is recommended to avoid multiple freeze-thaw cycles.[1] For optimal performance, it is best to aliquot the antibody into single-use volumes upon the first thaw.

  • Q3: What are the general characteristics of the SRK-181 antibody? A3: SRK-181 is a fully human monoclonal antibody of the IgG4/κ isotype that selectively binds to latent TGFβ1.[2]

Handling and Preparation

  • Q4: How should I thaw frozen SRK-181? A4: Thaw vials rapidly in a room temperature water bath. Avoid slow thawing at 2-8°C, as this can increase the risk of aggregation.

  • Q5: What is the best way to mix the SRK-181 solution? A5: Mix gently by inverting the vial several times or by slow pipetting. Avoid vigorous vortexing or shaking, as this can induce mechanical stress and lead to aggregation.

  • Q6: What diluents are compatible with SRK-181 for in vitro experiments? A6: While specific diluent compatibility studies for SRK-181 are not publicly available, a citrate-buffered saline has been used in preclinical formulations.[2] For general monoclonal antibody stability, isotonic buffers with a pH between 6.0 and 7.0 are often suitable.

Experimental Protocols

Protocol 1: Assessment of SRK-181 Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

This protocol outlines a method to quantify the presence of high molecular weight species (aggregates) in an SRK-181 sample.

  • Sample Preparation:

    • Thaw SRK-181 as recommended.

    • If necessary, dilute the sample to a concentration of 1 mg/mL in the appropriate mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • SEC-HPLC Conditions:

    • Column: A suitable size-exclusion column for monoclonal antibody analysis (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A neutral pH buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The main peak corresponds to the monomeric antibody.

    • Peaks eluting earlier than the main peak represent high molecular weight aggregates.

    • Calculate the percentage of aggregate as the area of the aggregate peaks divided by the total area of all peaks.

Protocol 2: Evaluation of SRK-181 Thermal Stability by Differential Scanning Calorimetry (DSC)

This protocol measures the thermal transition midpoint (Tm), an indicator of the conformational stability of SRK-181.

  • Sample Preparation:

    • Dialyze the SRK-181 sample against the desired buffer (e.g., citrate-buffered saline, pH 6.0).

    • Adjust the concentration to 1 mg/mL in the same buffer.

    • Prepare a buffer blank for reference.

  • DSC Parameters:

    • Instrument: A differential scanning calorimeter.

    • Scan Rate: 1°C/min.

    • Temperature Range: 25°C to 95°C.

    • Cell Volume: As per instrument specifications.

  • Data Analysis:

    • Subtract the buffer blank thermogram from the sample thermogram.

    • Fit the resulting data to a suitable model to determine the melting temperature (Tm) of the protein domains. A higher Tm indicates greater thermal stability.

Visualizations

SRK_181_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_outcome Therapeutic Outcome Latent TGFβ1 Complex Latent TGFβ1 Complex Active TGFβ1 Active TGFβ1 Latent TGFβ1 Complex->Active TGFβ1 Activation TGFβ Receptor TGFβ Receptor Active TGFβ1->TGFβ Receptor Binds Immune Cell (T-cell) Immune Cell (T-cell) Active TGFβ1->Immune Cell (T-cell) Suppresses Activity Tumor Cell Tumor Cell TGFβ Receptor->Tumor Cell Promotes Proliferation & Immunosuppression Enhanced Anti-Tumor Immunity Enhanced Anti-Tumor Immunity Immune Cell (T-cell)->Enhanced Anti-Tumor Immunity Increased Activity SRK-181 SRK-181 SRK-181->Latent TGFβ1 Complex Binds and Inhibits Activation Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation Thaw_SRK181 Thaw SRK-181 Dilute_Sample Dilute Sample Thaw_SRK181->Dilute_Sample Filter_Sample Filter Sample (for SEC) Dilute_Sample->Filter_Sample DSC DSC Analysis Dilute_Sample->DSC SEC_HPLC SEC-HPLC Analysis Filter_Sample->SEC_HPLC Quantify_Aggregation Quantify % Aggregation SEC_HPLC->Quantify_Aggregation Determine_Tm Determine Melting Temp (Tm) DSC->Determine_Tm

References

Managing potential adverse events associated with SRK-181

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing potential adverse events associated with SRK-181. The information is intended to assist researchers in their experimental planning and execution.

Understanding SRK-181 and its Mechanism of Action

SRK-181 is a fully human monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGF-β1).[1] TGF-β1 is a cytokine that plays a dual role in cancer; it can act as a tumor suppressor in the early stages but can promote tumor progression and metastasis in later stages.[2][3][4][5] In the tumor microenvironment, TGF-β1 contributes to immunosuppression, which can lead to resistance to checkpoint inhibitor therapies.[1] SRK-181 is being developed to overcome this resistance by blocking TGF-β1 and enhancing the anti-tumor immune response.[1][6]

Visualizing the TGF-β1 Signaling Pathway

The diagram below illustrates the simplified canonical TGF-β signaling pathway, which SRK-181 is designed to inhibit. TGF-β1 binds to its receptor, leading to a signaling cascade that ultimately alters gene expression.

TGF_beta_pathway Simplified TGF-β Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Latent TGF-β1 Latent TGF-β1 Active TGF-β1 Active TGF-β1 Latent TGF-β1->Active TGF-β1 SRK-181 SRK-181 SRK-181->Latent TGF-β1 Inhibits activation TGF-β Receptor TGF-β Receptor Active TGF-β1->TGF-β Receptor Binds to SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to nucleus and alters

Caption: Simplified TGF-β signaling pathway and the point of SRK-181 intervention.

Potential Adverse Events and Management

Clinical trial data for SRK-181, particularly from the DRAGON trial (NCT04291079), have indicated that the drug is generally well-tolerated.[7][8][9] However, as with many immunotherapies, researchers should be prepared to manage potential immune-related adverse events (irAEs). The most common adverse events observed in the DRAGON trial are summarized below.

Summary of Common Adverse Events with SRK-181 (in combination with pembrolizumab)
Adverse EventFrequency
RashMost Common
PruritusMost Common
FatigueMost Common
DiarrheaMost Common
PemphigoidOccurred in at least 2% of patients (serious)
Generalized Dermatitis ExfoliativeObserved in one patient (Grade 4)
Immune-mediated hepatitisReported as a treatment-related serious adverse event

This table is a summary of publicly available data and may not be exhaustive. Researchers should refer to the specific clinical trial protocol for detailed information.

Troubleshooting Guides for Common Adverse Events

The following guides provide general recommendations for managing potential adverse events. These are not substitutes for the specific protocols of a clinical trial. Always adhere to the trial-specific management guidelines.

Issue 1: Dermatologic Toxicities (Rash and Pruritus)

Q: A subject in our experiment has developed a rash and is complaining of itching. How should we proceed?

A: Dermatologic toxicities are common with immunotherapies.[1] The management approach depends on the severity (grade) of the reaction.

Experimental Workflow for Managing Dermatologic Toxicities:

derm_toxicity_workflow Workflow for Managing Dermatologic Toxicities start Rash/Pruritus Observed grade Grade the Severity (e.g., CTCAE) start->grade grade1_2 Grade 1-2 Management grade->grade1_2 Grade 1-2 grade3 Grade 3 Management grade->grade3 Grade 3 grade4 Grade 4 Management grade->grade4 Grade 4 continue_tx Continue SRK-181 with close monitoring grade1_2->continue_tx supportive_care Topical Corticosteroids Oral Antihistamines Emollients grade1_2->supportive_care hold_tx Hold SRK-181 grade3->hold_tx consult Consult Dermatology grade3->consult systemic_steroids Systemic Corticosteroids (e.g., Prednisone) grade3->systemic_steroids discontinue_tx Permanently Discontinue SRK-181 grade4->discontinue_tx grade4->consult grade4->systemic_steroids

Caption: A stepwise approach to managing dermatologic adverse events.

Management Recommendations:

  • Grade 1-2 (Mild to Moderate):

    • Continue SRK-181 with close monitoring.

    • Initiate supportive care with topical corticosteroids (medium to high potency), oral antihistamines for pruritus, and emollients.[1][4]

  • Grade 3 (Severe):

    • Hold SRK-181 administration.

    • Initiate systemic corticosteroids (e.g., prednisone (B1679067) 0.5-1 mg/kg/day).[1][4]

    • A dermatology consultation is recommended.[1]

    • Consider resuming SRK-181 only after symptoms have resolved to ≤ Grade 1.[1]

  • Grade 4 (Life-threatening):

    • Permanently discontinue SRK-181.

    • Hospitalization may be required.

    • Administer high-dose systemic corticosteroids.

    • Urgent dermatology consultation is critical.

Issue 2: Bullous Pemphigoid

Q: A subject has developed blisters consistent with bullous pemphigoid. What is the recommended course of action?

A: Bullous pemphigoid is a serious autoimmune blistering disease that has been observed with SRK-181 in combination with pembrolizumab.[7] Prompt diagnosis and management are crucial.

Management Recommendations:

  • Diagnosis: A skin biopsy is often necessary to confirm the diagnosis.[10]

  • Management:

    • Treatment typically involves high-potency topical corticosteroids for localized disease.[11][12]

    • For more widespread disease, systemic corticosteroids (e.g., prednisone) are the mainstay of treatment.[11][13]

    • Other immunosuppressive agents such as azathioprine, mycophenolate mofetil, or methotrexate (B535133) may be considered as steroid-sparing agents.[10][11]

    • In refractory cases, rituximab (B1143277) may be an option.[10]

    • The decision to continue or discontinue SRK-181 should be made in consultation with a dermatologist and based on the severity of the pemphigoid and the specific clinical trial protocol.

Issue 3: Immune-Mediated Hepatitis

Q: A subject's routine lab work shows a significant elevation in liver enzymes (AST/ALT). What are the initial steps?

A: Immune-mediated hepatitis is a potential serious adverse event with immunotherapies.[7] The management depends on the grade of hepatotoxicity.

Management Recommendations:

  • Initial Workup:

    • Rule out other causes of liver injury, such as viral hepatitis (Hepatitis A, B, C), alcohol use, and other hepatotoxic medications.[2]

    • Imaging of the liver may be considered.[2]

  • Management by Grade:

    • Grade 2: Hold SRK-181. Consider initiating oral corticosteroids (e.g., prednisone 0.5-1 mg/kg/day).[14]

    • Grade 3-4: Hold or permanently discontinue SRK-181 based on the clinical trial protocol. Hospitalization may be necessary. Administer high-dose intravenous corticosteroids (e.g., methylprednisolone (B1676475) 1-2 mg/kg/day).[14][15]

    • If there is no improvement with corticosteroids within 2-3 days, other immunosuppressive medications like mycophenolate mofetil may be required.[7][8]

    • A consultation with a hepatologist is recommended.[2]

Issue 4: Fatigue and Diarrhea

Q: Several subjects are reporting fatigue and diarrhea. What supportive care measures can be implemented?

A: Fatigue and diarrhea are common, generally low-grade side effects of immunotherapy.

Management of Fatigue:

  • Encourage subjects to maintain a balance of rest and light activity, as tolerated.[9]

  • Ensure adequate hydration.[9]

  • Rule out other contributing factors such as anemia or thyroid dysfunction.

Management of Diarrhea:

  • Grade 1-2:

    • Encourage oral hydration with electrolyte-containing fluids.[16]

    • Dietary modifications, such as the BRAT diet (bananas, rice, applesauce, toast), may be helpful in the short term.[16]

    • Antidiarrheal medications (e.g., loperamide) may be considered, but only after consultation with the study physician to rule out infectious causes.

  • Grade 3-4 (Colitis):

    • This is a more serious condition and should be managed similarly to other severe immune-related adverse events, with holding or discontinuing SRK-181 and initiating corticosteroids.

    • Hospitalization and consultation with a gastroenterologist may be necessary.

Experimental Protocols: Monitoring for Adverse Events

A robust monitoring plan is essential for early detection and management of potential adverse events.

Recommended Monitoring Protocol:

ParameterFrequencyRationale
Physical Examination At baseline and prior to each doseTo assess for skin changes, and general well-being.
Vital Signs At baseline and prior to each doseTo monitor for any systemic changes.
Complete Blood Count (CBC) with Differential At baseline and prior to each doseTo monitor for hematologic abnormalities.
Comprehensive Metabolic Panel (CMP) At baseline and prior to each doseTo monitor liver function (AST, ALT, bilirubin), renal function, and electrolytes.
Thyroid Function Tests (TSH) At baseline and as clinically indicatedTo monitor for immune-related endocrinopathies.

FAQs

Q: Does the occurrence of an immune-related adverse event with SRK-181 correlate with treatment efficacy?

A: For some immunotherapies, a correlation between the development of irAEs and a better treatment response has been suggested. However, this has not been definitively established for SRK-181 and should not be used as a prognostic indicator. The primary focus should always be on the safe and effective management of any adverse events.

Q: What is the risk of cardiotoxicity with SRK-181?

A: Non-selective inhibition of multiple TGF-β isoforms has been associated with dose-limiting cardiotoxicities.[17][18] SRK-181 is a selective inhibitor of TGF-β1, which may avoid the toxicities associated with non-selective TGF-β inhibition.[17][18] Preclinical toxicology studies with SRK-181 did not show any treatment-related adverse findings, including cardiotoxicity.[19] However, as with any investigational agent, researchers should remain vigilant and adhere to the cardiac monitoring specified in the clinical trial protocol.

Q: Where can I find the most up-to-date safety information for SRK-181?

A: The most current and detailed information can be found in the official clinical trial protocol for the study you are participating in (e.g., DRAGON trial, NCT04291079), as well as communications from the study sponsor, Scholar Rock.[20][21][22] Publications and presentations from scientific meetings like ASCO will also provide updated data.

References

Validation & Comparative

Navigating TGF-β Inhibition: A Comparative Toxicological Guide to SRK-181 and Non-Selective Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of the selective TGF-β1 inhibitor, SRK-181, and non-selective TGF-β inhibitors. The information presented is supported by preclinical experimental data to aid in informed decision-making for therapeutic development.

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response.[1][2][3] Its dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages, has made it a compelling target for therapeutic intervention.[1][2][4] However, the clinical development of TGF-β inhibitors has been hampered by significant on-target toxicities.[5][6][7] This guide examines the toxicological landscape of TGF-β inhibition, contrasting the selective approach of SRK-181 with that of non-selective inhibitors.

Executive Summary: A Tale of Two Toxicological Profiles

Preclinical evidence strongly suggests a significant divergence in the safety profiles of SRK-181 and non-selective TGF-β inhibitors. SRK-181, a monoclonal antibody that selectively targets the latent form of TGF-β1, has demonstrated a favorable toxicology profile in rodent and non-human primate studies, being well-tolerated at high doses with no significant adverse findings.[8][9] In stark contrast, non-selective inhibition of multiple TGF-β isoforms is frequently associated with severe, dose-limiting toxicities, most notably cardiovascular complications such as valvulopathy and hemorrhage.[5][6][7]

Quantitative Toxicology Data

The following tables summarize the key quantitative toxicological findings from preclinical studies of SRK-181 and non-selective TGF-β inhibitors.

Table 1: Summary of Preclinical Toxicology Findings for SRK-181 [8][9]

SpeciesStudy DurationDosing RegimenNo-Observed-Adverse-Effect Level (NOAEL)Key Toxicological Observations
Rat4 weeksWeekly intravenous200 mg/kgWell-tolerated; no treatment-related adverse findings.
Cynomolgus Monkey4 weeksWeekly intravenous300 mg/kgWell-tolerated; no treatment-related adverse findings.

Table 2: Summary of Preclinical Toxicology Findings for Non-Selective TGF-β Inhibitors [5][7]

Inhibitor ClassSpeciesKey Dose-Limiting ToxicitiesSpecific Observations
Pan-TGF-β neutralizing mAbMouse, Cynomolgus MonkeyCardiovascular toxicity, hemorrhageMortality due to acute bleeding and cardiovascular events in mice at ≥ 30 mg/kg. Prolonged menstruation in female monkeys at 100 mg/kg. Histopathologic changes in teeth, tongue, and skin in mice.
Small molecule TGF-β receptor inhibitorsRat, DogCardiac valvulopathy, hemorrhage, anemia, gastrointestinal, immune, bone/cartilage, reproductive, and renal toxicitiesInflammation, hemorrhage, and stromal hyperplasia of heart valves.
Dual TGF-β2/3 inhibitionMouse, Cynomolgus MonkeySevere multi-organ toxicities, including cardiovascular toxicityAdverse findings in several organs.

Signaling Pathways and Mechanisms of Action

The differential toxicology profiles of SRK-181 and non-selective inhibitors can be attributed to their distinct mechanisms of action and targets within the TGF-β signaling cascade.

TGF_beta_pathway Active TGF-β Active TGF-β TβRII TβRII Active TGF-β->TβRII Binds TβRI TβRI TβRII->TβRI Recruits & Phosphorylates SMAD2/3 SMAD2/3 TβRI->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex Complexes with Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus & Regulates SMAD4 SMAD4 SMAD4->SMAD Complex

Caption: TGF-β Signaling Pathway and Inhibitor Targets.

SRK-181 specifically binds to the latent form of TGF-β1, preventing its activation and subsequent signaling.[8][9][10] This targeted approach leaves the other TGF-β isoforms (TGF-β2 and TGF-β3) and the active forms of all isoforms unaffected. In contrast, non-selective inhibitors, which include pan-TGF-β neutralizing antibodies and small molecule receptor kinase inhibitors, block the activity of multiple or all TGF-β isoforms.[5][6][7] This broad inhibition is believed to be the primary driver of the observed severe toxicities, as TGF-β isoforms have distinct and non-redundant roles in maintaining tissue homeostasis.[6][7]

Experimental Protocols

The following outlines the methodologies employed in the key preclinical toxicology studies.

SRK-181 Toxicology Studies[8][9]
  • Test Article: SRK-181 (fully human anti-latent TGF-β1 monoclonal antibody).

  • Species: Sprague-Dawley rats and cynomolgus monkeys.

  • Study Design: 4-week repeat-dose toxicology studies with a recovery period.

  • Dosing: Weekly intravenous (IV) administration.

  • Dose Groups (Rats): Vehicle control, 20, 60, and 200 mg/kg/week.

  • Dose Groups (Monkeys): Vehicle control, 30, 100, and 300 mg/kg/week.

  • Endpoints:

    • Clinical observations

    • Body weight and food consumption

    • Ophthalmoscopy

    • Electrocardiography (ECG)

    • Hematology and clinical chemistry

    • Coagulation and urinalysis

    • Gross pathology

    • Organ weights

    • Histopathology

SRK181_Tox_Workflow cluster_monitoring In-life Monitoring cluster_necropsy Terminal Necropsy Animal Selection (Rat, Monkey) Animal Selection (Rat, Monkey) Dose Group Assignment Dose Group Assignment Animal Selection (Rat, Monkey)->Dose Group Assignment Weekly IV Dosing (4 weeks) Weekly IV Dosing (4 weeks) Dose Group Assignment->Weekly IV Dosing (4 weeks) In-life Monitoring In-life Monitoring Weekly IV Dosing (4 weeks)->In-life Monitoring Terminal Necropsy Terminal Necropsy In-life Monitoring->Terminal Necropsy Data Analysis & Reporting Data Analysis & Reporting Terminal Necropsy->Data Analysis & Reporting Clinical Observations Clinical Observations Body Weight Body Weight ECG ECG Blood/Urine Collection Blood/Urine Collection Gross Pathology Gross Pathology Organ Weights Organ Weights Histopathology Histopathology

Caption: SRK-181 Preclinical Toxicology Workflow.

Non-Selective TGF-β Inhibitor Toxicology Studies (General Protocol)[5][6][7]
  • Test Article: Pan-TGF-β neutralizing monoclonal antibodies or small molecule TGF-β receptor kinase inhibitors.

  • Species: Mice, rats, and/or cynomolgus monkeys.

  • Study Design: Dose-range finding and repeat-dose toxicology studies of varying durations.

  • Dosing: Typically intravenous (IV) for antibodies and oral (PO) for small molecules.

  • Endpoints: Similar to SRK-181 studies with a strong focus on cardiovascular assessments, including:

    • Echocardiography for cardiac function and valvular integrity.

    • Histopathological examination of the heart and major blood vessels.

    • Biomarkers of cardiac injury (e.g., troponins).

Discussion and Conclusion

The preclinical data compellingly demonstrate that the selective inhibition of latent TGF-β1 by SRK-181 offers a significantly improved safety profile compared to non-selective TGF-β inhibition. The absence of dose-limiting toxicities, particularly cardiotoxicity, in robust preclinical models positions SRK-181 as a potentially safer therapeutic candidate.[8][9] The severe adverse events associated with pan-TGF-β inhibitors underscore the importance of isoform selectivity in targeting this complex signaling pathway.[5][6][7] The findings suggest that the toxicities observed with non-selective agents are likely on-target effects resulting from the broad suppression of essential TGF-β signaling in various tissues.

For researchers and drug developers, these findings highlight a critical consideration in the design of TGF-β-targeted therapies. The strategy of selectively inhibiting a single isoform, as exemplified by SRK-181, may be key to unlocking the therapeutic potential of modulating the TGF-β pathway while avoiding the safety liabilities that have hindered the progression of previous non-selective inhibitors. Further clinical investigation is warranted to confirm these preclinical safety advantages in human subjects.

References

A Comparative Analysis of SRK-181 with Other TGFβ Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SRK-181, a novel transforming growth factor-beta (TGFβ) pathway modulator, with other therapeutic agents targeting this critical signaling cascade. The information presented is based on publicly available preclinical and clinical data, offering a resource for researchers and drug development professionals.

Introduction to TGFβ Signaling and its Role in Cancer

The transforming growth factor-beta (TGFβ) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] In the context of cancer, TGFβ plays a dual role. In the early stages of tumorigenesis, it acts as a tumor suppressor by inhibiting cell growth and inducing apoptosis.[3][4] However, in advanced cancers, tumor cells often become resistant to TGFβ's cytostatic effects. The pathway then paradoxically switches to a tumor-promoting role, fostering invasion, metastasis, angiogenesis, and immunosuppression within the tumor microenvironment.[3][5] This complex and context-dependent role of TGFβ makes it a challenging but compelling target for cancer therapy.[4]

Overview of TGFβ Pathway Modulators

A variety of strategies have been developed to modulate the TGFβ signaling pathway for therapeutic purposes. These can be broadly categorized as:

  • Ligand Traps: Monoclonal antibodies or soluble receptors that bind to and neutralize TGFβ ligands, preventing them from activating their receptors.

  • Receptor Inhibitors: Small molecules that target the kinase activity of the TGFβ receptors (TβRI and TβRII), blocking downstream signaling.

  • Antisense Oligonucleotides: Molecules that target TGFβ mRNA, preventing its translation into protein.

This guide will focus on a comparative analysis of SRK-181 with other prominent TGFβ pathway modulators in clinical development: Fresolimumab, Galunisertib (B1674415), and BCA101.

Mechanism of Action

The therapeutic agents discussed in this guide employ distinct mechanisms to inhibit TGFβ signaling, offering different levels of selectivity and targeting strategies.

SRK-181 is a fully human monoclonal antibody that selectively targets the latent form of TGFβ1.[6][7] By binding to the latent TGFβ1 complex, SRK-181 prevents its activation, thereby inhibiting downstream signaling.[6] This highly selective approach aims to avoid the toxicities associated with non-selective, or pan-TGFβ, inhibition.[7][8]

Fresolimumab (GC1008) is a human monoclonal antibody that acts as a pan-TGFβ inhibitor, neutralizing all three major isoforms: TGFβ1, TGFβ2, and TGFβ3.[9]

Galunisertib (LY2157299) is an orally bioavailable small molecule inhibitor that targets the kinase domain of the TGFβ receptor type I (TβRI/ALK5).[2][5] By blocking the ATP-binding site of TβRI, it prevents the phosphorylation of downstream signaling molecules SMAD2 and SMAD3.[2]

BCA101 is a first-in-class bifunctional antibody. It comprises an anti-EGFR monoclonal antibody fused to the extracellular domain of the human TGFβ receptor type II (TGFβRII), which acts as a "trap" for TGFβ.[10][11] This design is intended to localize the inhibition of TGFβ to the tumor microenvironment where EGFR is overexpressed.[10]

Data Presentation

The following tables summarize the available quantitative data for SRK-181 and its comparators. It is important to note that this data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Potency and Selectivity of TGFβ Pathway Modulators
ModulatorTargetMechanism of ActionIC50 / KdSelectivity ProfileReference(s)
SRK-181 Latent TGFβ1Monoclonal Antibody (Inhibits activation)IC50: 1.02 - 1.11 nM (inhibition of latent TGFβ1 activation)Highly selective for latent TGFβ1 with minimal to no binding to latent TGFβ2 or TGFβ3.[12]
Fresolimumab TGFβ1, TGFβ2, TGFβ3Monoclonal Antibody (Pan-TGFβ neutralization)Kd: 1.8 nM (TGFβ1), 2.8 nM (TGFβ2), 1.4 nM (TGFβ3)Pan-inhibitor of all three TGFβ isoforms.[13]
Galunisertib TβRI (ALK5) KinaseSmall Molecule InhibitorIC50: 56 nMSelective for TβRI (ALK5) kinase; also inhibits ALK4 with an IC50 of 77.7 nM.[1][5][14]
BCA101 EGFR and TGFβBifunctional Antibody (EGFR targeting and TGFβ trap)Not reported as a single IC50 value. Neutralizes ~90% of TGFβ in tumors at 10 mg/kg in vivo.Dual specificity for EGFR and TGFβ. The TGFβ trap sequesters active TGFβ.[10][11][15]
Table 2: Preclinical and Clinical Development Status
ModulatorPreclinical HighlightsPhase of Clinical Development (Selected Indications)Reference(s)
SRK-181 Overcomes primary resistance to anti-PD-1 therapy in syngeneic tumor models. Favorable safety profile in preclinical toxicology studies, with no observed cardiotoxicity.Phase 1 (DRAGON trial; NCT04291079) in patients with locally advanced or metastatic solid tumors, alone or in combination with anti-PD-(L)1 therapy.[16][17]
Fresolimumab Demonstrated antifibrotic activity in preclinical models.Has been evaluated in Phase 1 and 2 trials for idiopathic pulmonary fibrosis, focal segmental glomerulosclerosis, and various cancers.[13]
Galunisertib Inhibits tumor growth in various xenograft and syngeneic models. Reverses TGFβ-mediated immunosuppression.Has been investigated in Phase 1 and 2 trials for glioblastoma, pancreatic cancer, and hepatocellular carcinoma, often in combination with other therapies.[2][18][19]
BCA101 Durable tumor response in patient-derived xenograft models. Superior tumor inhibition in combination with anti-PD-1 in syngeneic models.Currently in clinical trials for various solid tumors, including head and neck squamous cell carcinoma, as monotherapy and in combination with pembrolizumab (B1139204) (NCT04429542).[10][11][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of TGFβ pathway modulators.

TGFβ Ligand Quantification (ELISA)

Objective: To measure the concentration of TGFβ in biological samples such as cell culture supernatants, serum, or plasma.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the TGFβ protein.

Materials:

  • TGFβ ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, RayBiotech)[20][21]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash buffer, substrate solution, stop solution (typically provided in the kit)

  • Samples (cell culture supernatant, serum, plasma)

  • Acid activation and neutralization buffers (for total TGFβ measurement)

Procedure:

  • Sample Preparation:

    • For measurement of total TGFβ (latent + active), samples must be acid-activated to release the active TGFβ from the latent complex. This is typically done by adding HCl, incubating, and then neutralizing with NaOH/HEPES buffer.[10]

    • For measurement of only active TGFβ, no activation step is needed.

    • Dilute samples as necessary with the assay diluent provided in the kit.

  • Assay Protocol (based on a typical kit protocol): [10][20][22] a. Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. b. Add 100 µL of standard or sample to each well of the antibody-coated microplate. c. Incubate for 2.5 hours at room temperature or overnight at 4°C. d. Aspirate and wash each well four times with wash buffer. e. Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature. f. Aspirate and wash each well four times. g. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 45 minutes at room temperature. h. Aspirate and wash each well four times. i. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark. j. Add 50 µL of stop solution to each well. k. Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of each standard against its known concentration.

    • Determine the concentration of TGFβ in the samples by interpolating their absorbance values from the standard curve.

Inhibition of SMAD Phosphorylation (Western Blot)

Objective: To assess the ability of a TGFβ inhibitor to block the phosphorylation of SMAD2/3, a key downstream event in the canonical TGFβ signaling pathway.

Principle: Western blotting is used to separate proteins by size and detect the levels of phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3 using specific antibodies.

Materials:

  • Cell line responsive to TGFβ (e.g., HeLa, NIH/3T3)

  • TGFβ1 ligand

  • TGFβ inhibitor (e.g., SRK-181, Galunisertib)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSMAD2/3, anti-total SMAD2/3, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: [18][23] a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal signaling. c. Pre-treat cells with various concentrations of the TGFβ inhibitor for 1-2 hours. d. Stimulate the cells with TGFβ1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Protein Extraction: [18] a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer. c. Scrape the cells and collect the lysate. d. Centrifuge to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each lysate.

  • Western Blotting: [24] a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against pSMAD2/3 overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the protein bands using a chemiluminescent substrate. h. Strip the membrane and re-probe for total SMAD2/3 and the loading control.

  • Data Analysis: [25]

    • Quantify the band intensities using densitometry software.

    • Normalize the pSMAD levels to the total SMAD levels and then to the loading control to determine the relative inhibition of SMAD phosphorylation.

Cell Migration Assay (Transwell Assay)

Objective: To evaluate the effect of TGFβ modulators on the migratory capacity of cancer cells.

Principle: A Transwell assay, also known as a Boyden chamber assay, is used to measure the chemotactic response of cells towards a chemoattractant.

Materials:

  • Transwell inserts (with 8.0 µm pore size)

  • Cancer cell line of interest

  • Serum-free and serum-containing cell culture medium

  • TGFβ1 (as a chemoattractant or to induce migration)

  • TGFβ inhibitor

  • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure: [26]

  • Cell Preparation: a. Culture cells to sub-confluency. b. Serum-starve the cells for 12-24 hours. c. Harvest and resuspend the cells in serum-free medium.

  • Assay Setup: a. Add serum-containing medium (chemoattractant) to the lower chamber of the Transwell plate. b. Seed the cell suspension into the upper chamber of the Transwell insert. c. Add different concentrations of the TGFβ inhibitor to both the upper and lower chambers. d. If assessing TGFβ-induced migration, add TGFβ1 to the lower chamber as the chemoattractant.

  • Incubation: a. Incubate the plate at 37°C for a period that allows for cell migration but not proliferation (e.g., 12-48 hours, depending on the cell line).

  • Staining and Quantification: a. Remove the non-migrated cells from the upper surface of the insert with a cotton swab. b. Fix the migrated cells on the lower surface of the membrane with methanol. c. Stain the cells with crystal violet. d. Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

  • Data Analysis:

    • Compare the number of migrated cells in the inhibitor-treated groups to the control group to determine the effect of the inhibitor on cell migration.

In Vivo Tumor Growth Inhibition Studies

Objective: To assess the anti-tumor efficacy of TGFβ modulators in a living organism.

Principle: Syngeneic or orthotopic tumor models are used to evaluate the effect of a therapeutic agent on tumor growth and survival.

Protocols:

  • Syngeneic Tumor Models: [4]

    • Cell Line Selection: Choose a murine tumor cell line that is syngeneic to the mouse strain being used (e.g., CT26 colon carcinoma in BALB/c mice, B16 melanoma in C57BL/6 mice).

    • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

    • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, TGFβ inhibitor alone, anti-PD-1 alone, combination therapy). Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral).

    • Efficacy Assessment: Continue to monitor tumor volume and body weight. At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry to assess immune cell infiltration).

    • Survival Studies: In some studies, mice are monitored for survival as the primary endpoint.

  • Orthotopic Tumor Models: [6][24][25]

    • Cell Line and Implantation Site: Select a human or murine tumor cell line and implant it into the corresponding organ of an immunocompromised or immunocompetent mouse, respectively (e.g., pancreatic tumor cells into the pancreas).

    • Surgical Procedure: Perform a surgical procedure to implant the tumor cells into the target organ.

    • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).

    • Treatment and Efficacy Assessment: Administer treatments and assess efficacy as described for syngeneic models. Orthotopic models are particularly useful for studying metastasis to distant organs.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the TGFβ signaling pathway and a typical experimental workflow for evaluating TGFβ inhibitors.

TGFβ Signaling Pathway

TGFb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Latent TGFb Latent TGFb Active TGFb Active TGFb Latent TGFb->Active TGFb Activation TbRII TβRII Active TGFb->TbRII Binds SRK-181 SRK-181 SRK-181->Latent TGFb Inhibits activation Fresolimumab Fresolimumab Fresolimumab->Active TGFb Neutralizes BCA101_trap BCA101 (TGFb Trap) BCA101_trap->Active TGFb Sequesters TbRI TβRI (ALK5) TbRII->TbRI Recruits & phosphorylates SMAD2/3 SMAD2/3 TbRI->SMAD2/3 Phosphorylates Galunisertib Galunisertib Galunisertib->TbRI Inhibits kinase activity pSMAD2/3 p-SMAD2/3 SMAD Complex SMAD2/3/4 Complex pSMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates Cell Cycle Arrest Cell Cycle Arrest Gene Transcription->Cell Cycle Arrest Apoptosis Apoptosis Gene Transcription->Apoptosis EMT EMT Gene Transcription->EMT Immunosuppression Immunosuppression Gene Transcription->Immunosuppression

Caption: Canonical TGFβ/SMAD signaling pathway and points of inhibition by different modulators.

Experimental Workflow for In Vitro Inhibitor Screening

Inhibitor_Screening_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Pre-treatment Pre-treat cells with inhibitor Cell_Culture->Pre-treatment Inhibitor_Prep Prepare Inhibitor Concentrations Inhibitor_Prep->Pre-treatment TGFb_Stim Prepare TGFβ Stimulation Stimulation Stimulate cells with TGFβ TGFb_Stim->Stimulation Pre-treatment->Stimulation pSMAD_WB Western Blot (pSMAD/Total SMAD) Stimulation->pSMAD_WB Migration_Assay Transwell Migration Assay Stimulation->Migration_Assay Gene_Expression qRT-PCR (Target Genes) Stimulation->Gene_Expression Data_Analysis_pSMAD Data_Analysis_pSMAD pSMAD_WB->Data_Analysis_pSMAD Quantify Inhibition Data_Analysis_Migration Data_Analysis_Migration Migration_Assay->Data_Analysis_Migration Quantify Migration Data_Analysis_Gene Data_Analysis_Gene Gene_Expression->Data_Analysis_Gene Analyze Gene Expression

Caption: A typical workflow for the in vitro screening of TGFβ pathway inhibitors.

Conclusion

The modulation of the TGFβ signaling pathway represents a promising avenue for cancer therapy, particularly for overcoming resistance to immunotherapy. SRK-181, with its highly selective mechanism of targeting latent TGFβ1, offers a potentially more favorable safety profile compared to pan-TGFβ inhibitors. Fresolimumab, Galunisertib, and BCA101 each present unique approaches to pathway inhibition, with ongoing clinical trials continuing to elucidate their therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community in the continued exploration and development of novel TGFβ-targeted therapies.

References

SRK-181 Clinical Trial Results: A Comparative Analysis of Monotherapy and Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for SRK-181, an investigational selective inhibitor of latent TGFβ1 activation, as both a monotherapy and in combination with anti-PD-(L)1 checkpoint inhibitors. The data is primarily derived from the Phase 1 DRAGON (NCT04291079) trial, which is evaluating the safety and efficacy of SRK-181 in patients with locally advanced or metastatic solid tumors that are resistant to anti-PD-(L)1 therapy.[1][2][3]

Executive Summary

SRK-181 is a fully human IgG4 monoclonal antibody designed to selectively target and inhibit the activation of latent transforming growth factor-beta 1 (TGFβ1).[4][5] The TGFβ1 signaling pathway is implicated in creating an immunosuppressive tumor microenvironment, which can lead to resistance to checkpoint inhibitors.[4][6][7] By inhibiting TGFβ1, SRK-181 aims to overcome this resistance and enhance the anti-tumor immune response.[5] Clinical data from the DRAGON trial suggests that SRK-181 is generally well-tolerated and shows promising anti-tumor activity, particularly when used in combination with pembrolizumab (B1139204) in heavily pretreated patients with clear cell renal cell carcinoma (ccRCC) and other solid tumors.[1][4]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the DRAGON trial for SRK-181 as a monotherapy and in combination with an anti-PD-(L)1 antibody.

Efficacy of SRK-181 Combination Therapy in ccRCC (Part B)
Efficacy EndpointReported Value (as of Aug 29, 2023)Reported Value (as of May 26, 2023)
Objective Response Rate (ORR)21.4% (6/28 evaluable patients)25% (4/16 evaluable patients)[4]
Confirmed Partial Responses (PR)6 patients[8]4 patients[4]
Best Tumor Reduction in PRs-33% to -93%[8]-50% to -84%[4]
Stable Disease (SD)10 patients[8]7 patients[4]
Disease Control Rate (DCR)57%[8]69%[4]

Note: The available data for monotherapy from the dose-escalation phase (Part A1) did not include specific efficacy metrics like ORR. Early evidence of efficacy was noted with prolonged stable disease and one confirmed partial response across the trial.[9]

Safety Profile of SRK-181
Treatment ArmKey Safety Findings
Monotherapy (Part A1) Generally well-tolerated. No dose-limiting toxicities (DLTs) were observed up to 3000 mg every 3 weeks (q3w) or 2000 mg every 2 weeks (q2w).[1]
Combination Therapy (Part B) Generally well-tolerated when combined with pembrolizumab.[10] One Grade 4 treatment-related adverse event (AE) of generalized exfoliative dermatitis was reported.[8][10] The most common treatment-related AEs were rash, pruritus, fatigue, and diarrhea.[4][10]

Experimental Protocols

DRAGON Trial (NCT04291079) Design

The DRAGON trial is a Phase 1, open-label, multicenter study designed to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of SRK-181 alone and in combination with anti-PD-(L)1 therapy.[2][4]

Key Inclusion Criteria:

  • Patients aged 18 years or older.

  • Locally advanced or metastatic solid tumors.

  • Measurable disease per RECIST v1.1 criteria.[1]

  • For combination therapy cohorts, patients must have demonstrated resistance to prior anti-PD-(L)1 therapy.

Key Exclusion Criteria:

  • History of intolerance or discontinuation of prior anti-PD-(L)1 therapy due to severe immune-related adverse events.[2]

  • Concurrent anti-cancer treatments.[2]

Trial Structure:

  • Part A1 (Monotherapy Dose Escalation): Determined the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of SRK-181 as a single agent.[2]

  • Part A2 (Combination Therapy Dose Escalation): Determined the MTD and RP2D of SRK-181 in combination with an anti-PD-(L)1 antibody.[2]

  • Part B (Dose Expansion): Enrolled parallel cohorts of patients with specific tumor types (ccRCC, melanoma, NSCLC, urothelial carcinoma, HNSCC) to further evaluate the safety and efficacy of SRK-181 at the RP2D in combination with pembrolizumab.[2][4][10]

Visualizations

SRK-181 Mechanism of Action

SRK181_Mechanism_of_Action cluster_TME Tumor Microenvironment Latent_TGFb1 Latent TGFβ1 Complex Active_TGFb1 Active TGFβ1 Latent_TGFb1->Active_TGFb1 Activation TGFb_Receptor TGFβ Receptor Active_TGFb1->TGFb_Receptor Binding T_Cell T-Cell TGFb_Receptor->T_Cell Suppression of Immune Function Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Tumor Cell Killing SRK181 SRK-181 SRK181->Latent_TGFb1 Inhibition of Activation

Caption: SRK-181 selectively binds to latent TGFβ1, preventing its activation and subsequent immunosuppressive signaling in the tumor microenvironment.

DRAGON Clinical Trial Workflow

DRAGON_Trial_Workflow cluster_trial DRAGON Trial (NCT04291079) cluster_cohorts Part B Cohorts Part_A1 Part A1: Monotherapy Dose Escalation (Determine MTD/RP2D of SRK-181) Part_A2 Part A2: Combination Dose Escalation (Determine MTD/RP2D of SRK-181 + anti-PD-(L)1) Part_A1->Part_A2 Part_B Part B: Dose Expansion (SRK-181 + Pembrolizumab at RP2D) Part_A2->Part_B ccRCC ccRCC Part_B->ccRCC Melanoma Melanoma Part_B->Melanoma NSCLC NSCLC Part_B->NSCLC UC UC Part_B->UC HNSCC HNSCC Part_B->HNSCC

Caption: The DRAGON trial follows a dose-escalation and expansion design to evaluate SRK-181 monotherapy and combination therapy.

References

Unraveling the Mechanism of SRK-181: A Comparative Analysis Across Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-validation of SRK-181's mechanism, benchmarked against other TGF-β inhibitors, offering researchers a comprehensive guide to its therapeutic potential in overcoming resistance to cancer immunotherapy.

In the landscape of immuno-oncology, overcoming resistance to checkpoint inhibitors is a paramount challenge. Transforming growth factor-beta (TGF-β) has emerged as a key mediator of this resistance, creating an immunosuppressive tumor microenvironment. SRK-181, a highly selective inhibitor of latent TGF-β1, is being developed to counteract this effect. This guide provides a comparative analysis of SRK-181's mechanism and performance with other TGF-β inhibitors, supported by experimental data and detailed protocols to aid researchers in their investigations.

Mechanism of Action: A Selective Approach

SRK-181 is a fully human monoclonal antibody that specifically targets the latent form of TGF-β1, preventing its activation and subsequent signaling.[1][2][3] This selectivity is a key differentiator from other, broader TGF-β inhibitors that often target multiple isoforms, leading to potential off-target toxicities, including cardiotoxicities.[1][2][4] By focusing on TGF-β1, the predominant isoform in many tumors resistant to anti-PD-(L)1 therapy, SRK-181 aims to remodel the tumor microenvironment, increase T-cell infiltration, and restore sensitivity to checkpoint blockade.[5]

Alternatives such as galunisertib (B1674415) and vactosertib (B612291) are small molecule inhibitors that target the TGF-β receptor I (TGF-βRI) kinase, thereby blocking the downstream signaling cascade of all three TGF-β isoforms.[6][7] While effective in inhibiting TGF-β signaling, this broader approach carries the risk of toxicities associated with the inhibition of TGF-β2 and TGF-β3, which play roles in normal physiological processes.[1]

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Latent TGF-β1 Latent TGF-β1 Active TGF-β1 Active TGF-β1 Latent TGF-β1->Active TGF-β1 Activation TGF-β Receptor II TGF-β Receptor II Active TGF-β1->TGF-β Receptor II Binds SRK-181 SRK-181 SRK-181->Latent TGF-β1 Inhibits Activation TGF-β Receptor I TGF-β Receptor I TGF-β Receptor II->TGF-β Receptor I Recruits & Phosphorylates p-SMAD2/3 p-SMAD2/3 TGF-β Receptor I->p-SMAD2/3 Phosphorylates Galunisertib/\nVactosertib Galunisertib/ Vactosertib Galunisertib/\nVactosertib->TGF-β Receptor I Inhibits Kinase Activity SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus & Initiates Immune Suppression,\nTumor Progression Immune Suppression, Tumor Progression Gene Transcription->Immune Suppression,\nTumor Progression Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_ex_vivo Ex Vivo/Biomarker Analysis Cell_Culture Tumor Cell Lines & Primary Cells TGF_Assay TGF-β1 Activation Assay (e.g., CAGA-luciferase reporter) Cell_Culture->TGF_Assay Cell_Viability Cell Viability/Apoptosis Assays (e.g., MTT, Annexin V) Cell_Culture->Cell_Viability Mouse_Models Syngeneic Mouse Tumor Models (e.g., MC38, 4T1) TGF_Assay->Mouse_Models Treatment Treatment with SRK-181, Alternatives, +/- anti-PD-1 Mouse_Models->Treatment Tumor_Measurement Tumor Growth & Survival Monitoring Treatment->Tumor_Measurement Tissue_Collection Tumor & Blood Sample Collection Tumor_Measurement->Tissue_Collection IHC Immunohistochemistry (p-SMAD2, CD8+ T-cells) Tissue_Collection->IHC FACS Flow Cytometry (Immune Cell Profiling) Tissue_Collection->FACS

References

Head-to-Head Comparison of SRK-181 with other Immunotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, overcoming resistance to checkpoint inhibitors is a critical challenge. SRK-181, a selective inhibitor of latent transforming growth factor-beta 1 (TGF-β1), has emerged as a promising agent designed to restore sensitivity to anti-PD-1/PD-L1 therapies. This guide provides an objective, data-driven comparison of SRK-181 with other immunotherapeutic agents that have been investigated to address checkpoint inhibitor resistance. The comparison is based on publicly available preclinical and clinical data.

SRK-181: A Selective TGF-β1 Inhibitor

SRK-181 is a fully human monoclonal antibody that selectively binds to and inhibits the activation of latent TGF-β1.[1][2] The rationale behind this approach is that TGF-β1 is a key cytokine that promotes an immunosuppressive tumor microenvironment, thereby contributing to primary resistance to checkpoint inhibitors. By specifically targeting the latent form of TGF-β1, SRK-181 aims to remodel the tumor microenvironment, enhance anti-tumor immunity, and synergize with checkpoint blockade.[1] A key differentiator of SRK-181 is its high selectivity for the TGF-β1 isoform, which is intended to provide a wider therapeutic window and avoid toxicities associated with non-selective TGF-β inhibition.[1][2]

Mechanism of Action of SRK-181

SRK181_Mechanism cluster_TME Tumor Microenvironment cluster_Outcome Therapeutic Outcome Tumor_Cells Tumor Cells Latent_TGFb1 Latent TGF-β1 Tumor_Cells->Latent_TGFb1 Secretion Immune_Cells Immune Cells (e.g., Fibroblasts, Myeloid Cells) Immune_Cells->Latent_TGFb1 Secretion Active_TGFb1 Active TGF-β1 Latent_TGFb1->Active_TGFb1 Activation TGFb_Receptor TGF-β Receptor (on T-cells) Active_TGFb1->TGFb_Receptor Binding & Signaling T_Cell CD8+ T-cell TGFb_Receptor->T_Cell Suppression of - Infiltration - Proliferation - Cytotoxicity Immune_Exclusion Immune Exclusion & Checkpoint Inhibitor Resistance T_Cell->Immune_Exclusion SRK181 SRK-181 SRK181->Latent_TGFb1 Binds & Inhibits Activation Immune_Infiltration T-cell Infiltration & Restored CPI Sensitivity SRK181->Immune_Infiltration

Caption: Mechanism of action of SRK-181 in the tumor microenvironment.

Preclinical and Clinical Development of SRK-181

SRK-181 is being evaluated in the Phase 1 DRAGON trial (NCT04291079) as a monotherapy and in combination with anti-PD-(L)1 agents in patients with locally advanced or metastatic solid tumors that have shown resistance to checkpoint inhibitors.

Head-to-Head Comparison

The following sections provide a comparative overview of SRK-181 with other immunotherapeutic agents investigated for overcoming checkpoint inhibitor resistance. It is important to note that the data presented are from separate clinical trials and not from direct head-to-head studies. Therefore, cross-trial comparisons should be interpreted with caution due to potential differences in study design, patient populations, and prior therapies.

Agents Targeting the TGF-β Pathway

TGF-β has been a key target for overcoming immunotherapy resistance. Besides SRK-181, other agents targeting this pathway include bintrafusp alfa and galunisertib (B1674415).

FeatureSRK-181Bintrafusp Alfa (M7824)Galunisertib
Mechanism of Action Selective inhibitor of latent TGF-β1 activationBifunctional fusion protein: anti-PD-L1 antibody linked to a TGF-β trap (sequesters TGF-β1, -β2, -β3)Small molecule inhibitor of TGF-β receptor I (TGFβRI) kinase
Target Latent TGF-β1PD-L1 and active TGF-β isoforms 1, 2, and 3TGF-β Receptor I
Development Status Phase 1 (DRAGON trial ongoing)Development largely discontinued (B1498344) after failing to meet endpoints in pivotal trialsInvestigated in Phase 1/2 trials, further development uncertain
AgentTrialTumor Type(s)Objective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
SRK-181 + Pembrolizumab (B1139204) DRAGON (Phase 1)ccRCC21.4%57%Not Reported
Bintrafusp Alfa Phase 1 Expansion CohortNSCLC (refractory/resistant to anti-PD-(L)1)4.8%[3][4]Not ReportedNot Reported
Galunisertib + Nivolumab (B1139203) Phase 1b/2NSCLC (IO-naïve, post-platinum)24%[5][6][7][8]40% (PR+SD)[5][6][7][8]5.26 months[5][6][7][8]
AgentGrade ≥3 TRAEsMost Common TRAEs (any grade)
SRK-181 + Pembrolizumab Not extensively detailed, but generally well-tolerated. One Grade 4 dermatitis exfoliative generalized reported.Rash, pruritus, fatigue, diarrhea
Bintrafusp Alfa 22.9% (in NSCLC cohort)[3][4]Asthenia, fatigue, eczema, pruritus[3][4]
Galunisertib + Nivolumab No Grade 4 or 5 TRAEs reported in the Phase 2 NSCLC cohort.Pruritus (36%), fatigue (32%), decreased appetite (28%)[5][6][7][8]
Agents with Other Mechanisms of Action

Other strategies to overcome checkpoint inhibitor resistance involve targeting different pathways, such as angiogenesis (VEGF) and metabolic pathways (IDO1).

FeatureLenvatinib (B1674733) + PembrolizumabCabozantinib (B823)Epacadostat (B560056) + Pembrolizumab
Mechanism of Action Multi-kinase inhibitor (including VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT) + Anti-PD-1 antibodyMulti-kinase inhibitor (including MET, VEGFR2, and AXL)IDO1 inhibitor + Anti-PD-1 antibody
Target Multiple tyrosine kinases + PD-1Multiple tyrosine kinasesIndoleamine 2,3-dioxygenase 1 (IDO1) + PD-1
Development Status Approved for certain cancers, including advanced RCCApproved for certain cancers, including advanced RCCDevelopment halted after failing to meet primary endpoint in Phase 3 melanoma trial
AgentTrialTumor Type(s)Objective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Lenvatinib + Pembrolizumab Phase 2 (NCT02501096)ccRCC (progressed on prior PD-1/L1)52.9%[9]Not explicitly reported, but majority experienced tumor shrinkage[9]10.8 months (by RECIST v1.1)[9]
Lenvatinib + Pembrolizumab LEAP-004 (Phase 2)Melanoma (progressed on prior PD-1/L1)21.4%[10][11][12][13]66.0%[10][11][12][13]4.2 months[10][11][12][13]
Cabozantinib Retrospective AnalysisccRCC (progressed on ICB)36%[14]79% (ORR+SD)[14]6.5 months (Time to Treatment Failure)[14]
Epacadostat + Pembrolizumab ECHO-301/KEYNOTE-252 (Phase 3)MelanomaNo significant improvement over pembrolizumab alone[15][16][17][18]No significant improvementNo significant improvement (Median PFS ~4.7 months)[16]
AgentGrade ≥3 TRAEsMost Common TRAEs (any grade)
Lenvatinib + Pembrolizumab 45.6% (in LEAP-004)[10][11][12][13]Hypertension, diarrhea, fatigue, decreased appetite, nausea
Cabozantinib Dose reductions common due to AEsFatigue, palmar-plantar erythrodysesthesia, diarrhea[14]
Epacadostat + Pembrolizumab 10% (serious TRAEs)[16]Lipase increase[16]

Experimental Protocols

SRK-181: Key Experiment Methodologies

A common method to assess the inhibitory activity of SRK-181 involves co-culturing cells that overexpress latent TGF-β1 with reporter cells that express a luciferase gene under the control of a TGF-β-responsive promoter.

InVitro_Assay Start Start: In Vitro Assay Cell_Culture 1. Co-culture latent TGF-β1 overexpressing cells (e.g., LN229) with TGF-β reporter cells (e.g., CAGA12). Start->Cell_Culture Treatment 2. Treat co-culture with varying concentrations of SRK-181 or control. Cell_Culture->Treatment Incubation 3. Incubate for a defined period (e.g., 24 hours). Treatment->Incubation Luciferase_Assay 4. Measure luciferase activity to quantify TGF-β signaling. Incubation->Luciferase_Assay Analysis 5. Analyze dose-response inhibition to determine IC50 of SRK-181. Luciferase_Assay->Analysis End End: Determine Inhibitory Potency Analysis->End

Caption: Workflow for in vitro assessment of SRK-181 activity.

To evaluate the in vivo efficacy of SRK-181 in overcoming resistance to checkpoint inhibitors, syngeneic mouse tumor models that are refractory to anti-PD-1 therapy are often used.

  • Animal Models: Mice (e.g., C57BL/6) are implanted with tumor cells (e.g., bladder, melanoma, or breast cancer cell lines) that are known to be resistant to anti-PD-1 therapy.[1]

  • Treatment Groups: Once tumors are established, mice are randomized into treatment groups, which typically include:

    • Vehicle control

    • SRK-181-mIgG1 (murine version of SRK-181) alone

    • Anti-PD-1 antibody alone

    • SRK-181-mIgG1 in combination with an anti-PD-1 antibody

  • Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume. Survival is also a key endpoint.

  • Pharmacodynamic Assessment: At the end of the study, tumors may be harvested for analysis of the tumor microenvironment, including immunohistochemistry or flow cytometry to quantify the infiltration of CD8+ T-cells and other immune cell populations.

This is a multi-center, open-label, dose-escalation (Part A) and dose-expansion (Part B) study.

  • Patient Population: Patients with locally advanced or metastatic solid tumors who have demonstrated primary resistance to anti-PD-(L)1 therapy.

  • Study Design:

    • Part A1: SRK-181 monotherapy dose escalation.

    • Part A2: SRK-181 in combination with an approved anti-PD-(L)1 agent dose escalation.

    • Part B: Dose expansion of SRK-181 in combination with an anti-PD-(L)1 agent in specific tumor cohorts (e.g., ccRCC, melanoma, HNSCC, urothelial carcinoma).

  • Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose and recommended Phase 2 dose.

  • Secondary and Exploratory Endpoints: Pharmacokinetics, anti-drug antibodies, objective response rate, duration of response, and biomarker analyses.

Summary and Conclusion

SRK-181 represents a targeted approach to overcoming checkpoint inhibitor resistance by selectively inhibiting the activation of latent TGF-β1. Preclinical data support its mechanism of action, and early clinical data from the DRAGON trial show promising anti-tumor activity in combination with pembrolizumab in heavily pretreated, anti-PD-1 resistant patient populations, particularly in clear cell renal cell carcinoma.

When compared to other agents aimed at reversing checkpoint inhibitor resistance, SRK-181's selective targeting of TGF-β1 is a key differentiating feature, potentially offering a more favorable safety profile than non-selective TGF-β inhibitors. Bifunctional agents like bintrafusp alfa, which simultaneously target PD-L1 and TGF-β, have faced challenges in demonstrating superiority over single-agent checkpoint inhibitors in pivotal trials. Agents with different mechanisms, such as the multi-kinase inhibitors lenvatinib and cabozantinib, have shown significant efficacy in combination with checkpoint inhibitors in the anti-PD-1 resistant setting, particularly in ccRCC, and are now established treatment options. Conversely, the IDO1 inhibitor epacadostat failed to show a benefit when added to pembrolizumab in a large Phase 3 trial in melanoma, highlighting the challenges in targeting metabolic pathways to overcome resistance.

The field of immunotherapy for checkpoint inhibitor-resistant cancers is dynamic, with multiple strategies being explored. The ongoing clinical development of SRK-181 will be crucial in defining its role in the treatment armamentarium. Future randomized controlled trials will be necessary to definitively establish the clinical benefit of SRK-181 in combination with checkpoint inhibitors compared to other available therapies. Researchers and drug development professionals should continue to monitor the evolving data from the DRAGON trial and other studies in this space to inform future research and clinical trial design.

References

SRK-181 Demonstrates Promise in Overcoming Checkpoint Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of SRK-181 with alternative therapies for patients with checkpoint inhibitor-refractory solid tumors reveals a promising new avenue for treatment. SRK-181, a selective inhibitor of latent TGF-β1, has shown encouraging anti-tumor activity in heavily pretreated patients who have developed resistance to anti-PD-1/PD-L1 therapies.

This guide provides a comprehensive analysis of the efficacy of SRK-181 based on data from the Phase 1 DRAGON trial, comparing it with other therapeutic options available for patients with checkpoint inhibitor-refractory clear cell renal cell carcinoma (ccRCC), melanoma, and head and neck squamous cell carcinoma (HNSCC).

Efficacy of SRK-181 in Checkpoint Inhibitor-Refractory Tumors

The DRAGON trial (NCT04291079) is a Phase 1 study evaluating the safety and efficacy of SRK-181, both as a monotherapy and in combination with an anti-PD-(L)1 antibody, in patients with locally advanced or metastatic solid tumors. The trial enrolled patients who were non-responders to prior anti-PD-1 therapy.

Data from the DRAGON trial indicates that SRK-181 in combination with pembrolizumab (B1139204) was generally well-tolerated and demonstrated promising anti-tumor activity across multiple tumor types, most notably in ccRCC and melanoma. The combination treatment was associated with an enhanced proinflammatory tumor microenvironment, characterized by increased infiltration of CD8+ T-cells.

Quantitative Efficacy Data for SRK-181

The following table summarizes the efficacy of SRK-181 in combination with pembrolizumab in checkpoint inhibitor-refractory patients from the DRAGON trial.

Tumor TypeNumber of Evaluable PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Reference
ccRCC 3020%-
Melanoma 1020%-
HNSCC 633.3%-
Urothelial Carcinoma 110%-
NSCLC 110%-

Comparison with Alternative Therapies

The treatment landscape for checkpoint inhibitor-refractory cancers is evolving, with several alternative therapies showing varying degrees of efficacy.

Clear Cell Renal Cell Carcinoma (ccRCC)

For patients with ccRCC who have progressed on checkpoint inhibitors, subsequent treatment options often involve tyrosine kinase inhibitors (TKIs).

TreatmentTrialNumber of PatientsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
SRK-181 + Pembrolizumab DRAGON (Part B)3020%-
Cabozantinib METEOR-17%7.4 months
Lenvatinib + Everolimus Study 205-37%7.1 months
Nivolumab (B1139203) + Ipilimumab (after prior ICI) Retrospective study4520%4 months
Melanoma

In the setting of anti-PD-1 refractory melanoma, several immunotherapeutic approaches are being explored.

TreatmentTrialNumber of PatientsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
SRK-181 + Pembrolizumab DRAGON (Part B)1020%-
Ipilimumab + Nivolumab SWOG 16169228%3.0 months (6-month rate: 34%)
Lifileucel (TIL therapy) Phase 2-31.4%7.2 months
Relatlimab + Nivolumab RELATIVITY-020-12%- (6-month rate: 20%)
RP-1 (Oncolytic Virus) + Nivolumab IGNYTE156~33%-
Head and Neck Squamous Cell Carcinoma (HNSCC)

For patients with recurrent or metastatic HNSCC who have progressed after platinum-based chemotherapy, treatment options are limited.

TreatmentTrialNumber of PatientsObjective Response Rate (ORR)Median Overall Survival (OS)Reference
SRK-181 + Pembrolizumab DRAGON (Part B)633.3%-
Nivolumab CheckMate-14124013.3%7.5 months
Pembrolizumab KEYNOTE-040-14.6%8.4 months
Standard of Care (Chemotherapy/Cetuximab) CheckMate-1411215.8%5.1 months

Experimental Protocols

DRAGON Trial (SRK-181)

The DRAGON trial (NCT04291079) is a multi-center, open-label, Phase 1 study of SRK-181 administered intravenously.

  • Part A (Dose Escalation): This part of the study followed a standard 3+3 design to determine the maximum tolerated dose and recommended Phase 2 dose of SRK-181, both as a monotherapy (Part A1) and in combination with an anti-PD-(L)1 agent (Part A2).

  • Part B (Dose Expansion): This phase evaluates the combination of SRK-181 at the recommended Phase 2 dose with an anti-PD-(L)1 antibody in specific cohorts of patients with ccRCC, melanoma, HNSCC, urothelial carcinoma, and non-small cell lung cancer who are non-responders to prior anti-PD-1 therapy.

  • Key Inclusion Criteria: Patients with locally advanced or metastatic solid tumors, measurable disease per RECIST v1.1, and an ECOG performance status of 0-1.

  • Key Exclusion Criteria for Combination Cohorts: Patients must have previously received an anti-PD-(L)1 therapy and were considered non-responders.

  • Primary Outcome Measures: Safety and tolerability of SRK-181.

  • Secondary Outcome Measures: Pharmacokinetics, anti-drug antibodies, and anti-tumor activity (ORR and duration of response).

Signaling Pathways and Mechanisms of Action

SRK-181: Targeting the TGF-β1 Pathway

Transforming growth factor-beta 1 (TGF-β1) is a key cytokine that promotes an immunosuppressive tumor microenvironment, contributing to resistance to checkpoint inhibitors. TGF-β1 can impair T-cell infiltration and their tumor-killing activity. SRK-181 is a fully human monoclonal antibody that selectively inhibits the activation of latent TGF-β1. By blocking TGF-β1 signaling, SRK-181 aims to reverse this immunosuppression and enhance the anti-tumor immune response.

TGF_beta_pathway cluster_TME Tumor Microenvironment cluster_TCell T-Cell SRK-181 SRK-181 Latent TGF-β1 Latent TGF-β1 SRK-181->Latent TGF-β1 Inhibits activation Active TGF-β1 Active TGF-β1 Latent TGF-β1->Active TGF-β1 Activation TGF-β Receptor TGF-β Receptor Active TGF-β1->TGF-β Receptor Binds SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 Phosphorylates pSMAD2/3 pSMAD2/3 SMAD2/3->pSMAD2/3 Immune Suppression Genes Immune Suppression Genes pSMAD2/3->Immune Suppression Genes Upregulates T-Cell Infiltration & Activity T-Cell Infiltration & Activity Immune Suppression Genes->T-Cell Infiltration & Activity Inhibits

Caption: SRK-181 inhibits the activation of latent TGF-β1, preventing downstream signaling that leads to T-cell suppression.

Alternative Treatment Pathways

Alternative therapies for checkpoint inhibitor-refractory cancers target different pathways to overcome resistance.

  • Ipilimumab + Nivolumab: This combination targets two different immune checkpoints. Nivolumab blocks the PD-1 pathway, while ipilimumab blocks the CTLA-4 pathway. This dual blockade can lead to a more robust anti-tumor immune response.

Dual_Checkpoint_Inhibition cluster_APC Antigen Presenting Cell cluster_TCell T-Cell cluster_Tumor Tumor Cell B7 B7 CD28 CD28 B7->CD28 Co-stimulation CTLA-4 CTLA-4 B7->CTLA-4 Inhibitory Signal T-Cell Activation T-Cell Activation CD28->T-Cell Activation Ipilimumab Ipilimumab Ipilimumab->CTLA-4 Blocks Nivolumab Nivolumab PD-1 PD-1 Nivolumab->PD-1 Blocks PD-L1 PD-L1 PD-L1->PD-1 Inhibitory Signal

Caption: Dual checkpoint blockade with ipilimumab (anti-CTLA-4) and nivolumab (anti-PD-1) to enhance T-cell activation.

  • Lifileucel (TIL Therapy): This is a form of adoptive cell therapy where a patient's own tumor-infiltrating lymphocytes (TILs) are harvested, expanded in a laboratory, and then re-infused into the patient to attack the cancer cells.

TIL_Therapy_Workflow Tumor Resection Tumor Resection TIL Isolation TIL Isolation Tumor Resection->TIL Isolation TIL Expansion (with IL-2) TIL Expansion (with IL-2) TIL Isolation->TIL Expansion (with IL-2) Expanded TILs Expanded TILs TIL Expansion (with IL-2)->Expanded TILs TIL Infusion TIL Infusion Expanded TILs->TIL Infusion Lymphodepleting Chemotherapy Lymphodepleting Chemotherapy Lymphodepleting Chemotherapy->TIL Infusion Patient Patient Patient->Tumor Resection Patient->Lymphodepleting Chemotherapy TIL Infusion->Patient

Caption: Workflow for Tumor-Infiltrating Lymphocyte (TIL) therapy.

Conclusion

Assessing the Long-Term Safety Profile of SRK-181: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emerging long-term safety profile of SRK-181, a selective inhibitor of latent Transforming Growth Factor-beta 1 (TGF-β1), against alternative and complementary therapies. Given that SRK-181 is currently in early-stage clinical development, this guide focuses on available preclinical and Phase 1 clinical trial data and contrasts it with the established long-term safety profiles of immune checkpoint inhibitors and the known toxicities of broader, non-selective TGF-β inhibitors.

Introduction to SRK-181

SRK-181 is a fully human monoclonal antibody designed to selectively bind to and inhibit the activation of latent TGF-β1.[1][2][3] The TGF-β signaling pathway, particularly the TGF-β1 isoform, is implicated in creating an immunosuppressive tumor microenvironment, which can lead to primary resistance against immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies.[2][3][4] By selectively targeting the latent form of TGF-β1, SRK-181 aims to overcome this resistance and enhance the efficacy of checkpoint inhibitors, potentially avoiding the toxicities associated with non-selective inhibition of multiple TGF-β isoforms.[1][5]

Comparative Safety Analysis

The long-term safety profile of SRK-181 is still under investigation. However, data from preclinical studies and the Phase 1 DRAGON trial provide initial insights. This section compares the emerging safety data for SRK-181 with the known long-term safety profiles of its intended combination partners (immune checkpoint inhibitors) and the class-specific toxicities of pan-TGF-β inhibitors.

Table 1: Summary of Preclinical Safety Findings for SRK-181

SpeciesStudy DurationKey FindingsNo-Observed-Adverse-Effect Level (NOAEL)
Rat4 weeksWell-tolerated with no treatment-related adverse findings.[1][5]200 mg/kg (highest dose tested)[1][6]
Cynomolgus Monkey4 weeksWell-tolerated with no treatment-related adverse findings.[1][5]300 mg/kg (highest dose tested)[1][6]
In Vitro (Human Cells)N/ANo effect on platelet function; no induction of cytokine release from peripheral blood mononuclear cells.[1]N/A

A significant finding from preclinical toxicology studies is the absence of cardiotoxicities with SRK-181, a known concern with non-selective TGF-β pathway inhibitors.[3][7][8]

Table 2: Emerging Clinical Safety Profile of SRK-181 (Phase 1 DRAGON Trial)

Data is sourced from various readouts of the NCT04291079 trial. Adverse Events (AEs) are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[1][9][10]

Treatment ArmMost Common Treatment-Related Adverse Events (TRAEs, Any Grade)Grade 3 TRAEsGrade 4 TRAEsGrade 5 TRAEsDose-Limiting Toxicities (DLTs)
SRK-181 Monotherapy (Part A1) Fatigue (16%), Decreased appetite (13.3%), Nausea (11%)[3][8]Not specified in detail, but low incidence.None observed.None observed.None observed up to 3000 mg q3w or 2000 mg q2w.[3][10]
SRK-181 + anti-PD-(L)1 (Part A2/B) Pruritus (15-20%), Rash maculo-papular (15-20%), Rash (10%)[3]Immune-mediated hepatitis, pemphigoid, rash (n=1 each).Generalized dermatitis exfoliative (n=1).[11][12]None observed.[11][12]None observed up to 2400 mg q3w.[3][10]

Overall, SRK-181 has been generally well-tolerated both as a monotherapy and in combination with anti-PD-(L)1 therapy in its initial clinical evaluation.[3][10]

Table 3: Established Long-Term Safety Profile of Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab)

Immune checkpoint inhibitors are the standard of care in many solid tumors and the primary combination partners for SRK-181. Their long-term side effects are primarily immune-related adverse events (irAEs).

Frequency of Long-Term irAEsCommon Long-Term irAEsOnsetManagement
Over 40% of patients may develop a long-term immune-related side effect.[9]Skin toxicities (e.g., rash, vitiligo), Endocrinopathies (e.g., hypothyroidism, hyperthyroidism, adrenal insufficiency, type 1 diabetes), Musculoskeletal (e.g., arthritis), Neurological toxicities.[9]Can occur at any time during or after treatment.Often managed with corticosteroids or other immunosuppressive agents.[9]

Table 4: Known Class-Specific Toxicities of Non-Selective/Pan-TGF-β Inhibitors

This table highlights potential toxicities that SRK-181 is designed to avoid through its selective targeting of TGF-β1.

Organ SystemAssociated ToxicitiesNotes
Cardiovascular Cardiac valvulopathies, anemia, hemorrhage.[13]A significant concern with pan-TGF-β neutralizing antibodies and small molecule inhibitors.[13] SRK-181 preclinical studies showed no cardiotoxicity.[3][7][8]
Dermatologic Keratoacanthoma, squamous cell carcinoma.Associated with broad inhibition of the TGF-β pathway.
General Impaired immunity, abnormal wound healing.[13]Reflects the broad physiological roles of TGF-β isoforms.

Experimental Protocols

SRK-181 Preclinical Toxicology Studies
  • Objective : To evaluate the safety and tolerability of SRK-181 in non-human species.

  • Methodology : Good Laboratory Practice (GLP) compliant 4-week toxicology studies were conducted in Sprague-Dawley rats and cynomolgus monkeys.[6] SRK-181 was administered via weekly intravenous infusion at various dose levels.[1][6] The no-observed-adverse-effect level (NOAEL) was determined as the highest dose tested (200 mg/kg in rats and 300 mg/kg in monkeys).[6] The studies included comprehensive monitoring of clinical signs, body weight, food consumption, and extensive post-mortem histopathological examination.

SRK-181 DRAGON Phase 1 Clinical Trial (NCT04291079)
  • Objective : To investigate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of SRK-181 alone and in combination with anti-PD-(L)1 therapy.[11][12]

  • Study Design : An open-label, multi-center, dose-escalation and dose-expansion study.[4][12]

    • Part A1 (Monotherapy Dose Escalation) : Patients with advanced solid tumors received SRK-181 as a single agent in a standard 3+3 dose-escalation design.[3][12]

    • Part A2 (Combination Dose Escalation) : Patients who were resistant to prior anti-PD-(L)1 therapy received SRK-181 in combination with an approved anti-PD-(L)1 agent in a 3+3 design.[3][12]

    • Part B (Dose Expansion) : Patients in specific cohorts (e.g., ccRCC, melanoma, NSCLC) received SRK-181 at the recommended Phase 2 dose in combination with an anti-PD-(L)1 agent.[3]

  • Key Assessments : Safety was the primary endpoint, monitored continuously through physical examinations, laboratory tests, and recording of adverse events, graded by CTCAE.[1][9][10] Efficacy was a secondary endpoint, assessed using RECIST v1.1 criteria.

Visualizations: Signaling Pathways and Workflows

TGFB1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_TumorCell Tumor / Stromal Cell cluster_Immune Immune Response Latent_TGFB1 Latent TGF-β1 Complex Active_TGFB1 Active TGF-β1 Latent_TGFB1->Active_TGFB1 Activation Integrins Integrins / Proteases TGFBR TGF-β Receptor Active_TGFB1->TGFBR Binds SRK181 SRK-181 SRK181->Latent_TGFB1 Inhibits Activation SMAD pSMAD2/3 TGFBR->SMAD Signaling Pro-Tumor Signaling (EMT, Invasion, Angiogenesis) SMAD->Signaling Immune_Suppression Immune Suppression (T-cell exclusion, Treg induction) SMAD->Immune_Suppression CD8_TCell CD8+ T-Cell Infiltration & Activation Immune_Suppression->CD8_TCell Inhibits

Caption: Mechanism of Action of SRK-181 in the TGF-β1 Pathway.

DRAGON_Trial_Workflow cluster_PartA Part A: Dose Escalation (3+3 Design) cluster_PartB Part B: Dose Expansion start Patient Enrollment (Advanced Solid Tumors) PartA1 Part A1: SRK-181 Monotherapy start->PartA1 PartA2 Part A2: SRK-181 + anti-PD-(L)1 (in resistant patients) start->PartA2 RP2D Determine Recommended Phase 2 Dose (RP2D) & MTD PartA1->RP2D PartA2->RP2D PartB SRK-181 (at RP2D) + anti-PD-(L)1 in Specific Tumor Cohorts (e.g., ccRCC, Melanoma, NSCLC) RP2D->PartB endpoint Primary Endpoint: Safety & Tolerability Secondary Endpoints: Antitumor Activity (RECIST v1.1) PartB->endpoint

Caption: Simplified Workflow of the DRAGON Phase 1 Clinical Trial.

References

A Comparative Guide to the Reproducibility of Preclinical Findings on SRK-181 in Clinical Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical findings for SRK-181 (also known as linavonkibart), a selective inhibitor of latent transforming growth factor-beta 1 (TGF-β1) activation. SRK-181 is under investigation for its potential to overcome resistance to immune checkpoint inhibitors (CPIs) in patients with advanced solid tumors.[1][2][3] The data presented herein is intended to offer a comprehensive overview of SRK-181's journey from preclinical validation to early clinical proof-of-concept, highlighting the translation of its proposed mechanism of action into observable clinical outcomes.

Mechanism of Action: Targeting TGF-β1-Mediated Immunosuppression

Transforming growth factor-beta (TGF-β) signaling plays a dual role in cancer.[4][5][6] In early stages, it can act as a tumor suppressor, but in advanced cancers, it often promotes tumor progression, metastasis, and creates an immunosuppressive tumor microenvironment.[4][5][7] The TGF-β1 isoform, in particular, is associated with resistance to anti-PD-(L)1 therapies by preventing the infiltration and activity of effector T cells into the tumor.[3][8]

SRK-181 is a fully human IgG4 monoclonal antibody designed to selectively bind to the latent form of TGF-β1, preventing its activation.[9][10] This selective approach aims to reverse TGF-β1-driven immune exclusion and restore anti-tumor immunity without the toxicities associated with non-selective TGF-β inhibition.[3][9][11]

TGF_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Cell Tumor/Immune Cell Latent_TGFB1 Latent TGF-β1 Complex Active_TGFB1 Active TGF-β1 Latent_TGFB1->Active_TGFB1 Activation SRK181 SRK-181 SRK181->Latent_TGFB1 Inhibits Activation Receptor TGF-β Receptor (TβRI/TβRII) Active_TGFB1->Receptor Binds SMAD SMAD 2/3 Phosphorylation Receptor->SMAD SMAD_Complex SMAD 2/3/4 Complex SMAD->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Immune_Suppression Immune Suppression (e.g., T-cell exclusion, MDSC recruitment) Gene_Transcription->Immune_Suppression Preclinical_Workflow cluster_Efficacy In Vivo Efficacy Workflow A Establish CPI-Resistant Tumor Models in Mice B Treatment Groups: 1. Vehicle 2. Anti-PD-1 3. SRK-181-mIgG1 4. Combination A->B C Monitor Tumor Volume and Survival B->C D Endpoint Analysis: - Tumor Growth Inhibition - T-cell Infiltration (IHC) - Survival Benefit C->D Clinical_Trial_Logic cluster_Trial DRAGON Trial Logical Flow cluster_PartA Part A: Dose Escalation (3+3 Design) cluster_PartB Part B: Dose Expansion at RPBD Enroll Enroll Patients: Advanced Solid Tumors, Anti-PD-(L)1 Resistant A1 A1: SRK-181 Monotherapy Enroll->A1 A2 A2: SRK-181 + Anti-PD-(L)1 Enroll->A2 RP2D Determine Recommended Part B Dose (RPBD) A1->RP2D A2->RP2D B_ccRCC ccRCC Cohort RP2D->B_ccRCC B_Mel Melanoma Cohort RP2D->B_Mel B_NSCLC NSCLC Cohort RP2D->B_NSCLC B_Other Other Cohorts RP2D->B_Other Endpoints Primary Endpoint: Safety & DLTs Secondary Endpoints: Efficacy (ORR, etc.) Exploratory: Biomarkers (CD8+, MDSC) B_ccRCC->Endpoints B_Mel->Endpoints B_NSCLC->Endpoints B_Other->Endpoints

References

SRK-181: A Targeted Approach to Overcoming Immunotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Biomarker Data and Clinical Outcomes in Anti-PD-1 Resistant Solid Tumors

For researchers, scientists, and drug development professionals navigating the complexities of cancer immunotherapy, the emergence of resistance to checkpoint inhibitors presents a significant hurdle. SRK-181, a selective inhibitor of latent transforming growth factor-beta 1 (TGFβ1), is a promising investigational agent designed to address this challenge. This guide provides a comparative analysis of SRK-181, placing its clinical and biomarker data in the context of other therapeutic alternatives for patients with advanced solid tumors that have developed resistance to anti-PD-1/PD-L1 therapies.

Mechanism of Action: Reversing Immune Suppression

Transforming growth factor-beta (TGFβ) is a multifaceted cytokine that plays a pivotal role in tumor immune evasion.[1][2] Specifically, the TGFβ1 isoform is a key mediator of the immunosuppressive tumor microenvironment, contributing to primary resistance to programmed cell death protein 1 (PD-1) pathway blockade.[3] SRK-181 is a fully human monoclonal antibody that selectively targets and inhibits the activation of the latent form of TGFβ1.[3][4] This targeted approach is designed to prevent the release of active TGFβ1, thereby abrogating its immunosuppressive effects and enhancing the anti-tumor immune response.[3] By preventing TGFβ1-mediated signaling, SRK-181 aims to increase the infiltration and activation of cytotoxic T-lymphocytes (CTLs) within the tumor, leading to tumor cell death.[3]

The signaling pathway of TGFβ involves its binding to a receptor complex, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. This cascade can result in the suppression of immune cell function and the promotion of an immunosuppressive tumor microenvironment.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Latent TGFβ1 Latent TGFβ1 Active TGFβ1 Active TGFβ1 Latent TGFβ1->Active TGFβ1 Activation SRK-181 SRK-181 SRK-181->Latent TGFβ1 Inhibits Activation TGFβ Receptor Complex TGFβ Receptor Complex Active TGFβ1->TGFβ Receptor Complex Binds SMAD2/3 SMAD2/3 TGFβ Receptor Complex->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus Immune Suppression Immune Suppression Gene Transcription->Immune Suppression

SRK-181 inhibits the activation of latent TGFβ1, preventing downstream signaling that leads to immune suppression.

Clinical and Biomarker Correlation: The DRAGON Trial

The ongoing Phase 1 DRAGON trial (NCT04291079) is evaluating SRK-181 as a monotherapy and in combination with anti-PD-(L)1 therapy in patients with locally advanced or metastatic solid tumors that are resistant to anti-PD-1 therapy.[5] Emerging data from this trial highlight a correlation between biomarker modulation and clinical outcomes.

Biomarker Analysis Workflow

A key component of the DRAGON trial is the comprehensive biomarker strategy to validate the mechanism of action of SRK-181 and to assess treatment response. This involves the collection of tumor biopsies and peripheral blood at baseline and on-treatment for various analyses, including immunohistochemistry (IHC) and flow cytometry.

Experimental_Workflow Patient Enrollment Patient Enrollment Baseline Samples Baseline Samples Patient Enrollment->Baseline Samples Tumor Biopsy, Peripheral Blood SRK-181 +/- anti-PD-(L)1 SRK-181 +/- anti-PD-(L)1 Baseline Samples->SRK-181 +/- anti-PD-(L)1 Biomarker Analysis Biomarker Analysis Baseline Samples->Biomarker Analysis On-Treatment Samples On-Treatment Samples SRK-181 +/- anti-PD-(L)1->On-Treatment Samples Tumor Biopsy, Peripheral Blood Clinical Assessment Clinical Assessment SRK-181 +/- anti-PD-(L)1->Clinical Assessment RECIST 1.1 On-Treatment Samples->Biomarker Analysis Data Correlation Data Correlation Clinical Assessment->Data Correlation Biomarker Analysis->Data Correlation

A generalized workflow for the collection and analysis of clinical and biomarker data in the DRAGON trial.
Key Biomarker Findings for SRK-181

Initial results from the DRAGON trial have demonstrated that treatment with SRK-181, particularly in combination with pembrolizumab, leads to favorable changes in the tumor microenvironment and peripheral blood, which are associated with anti-tumor activity.

  • Increased CD8+ T-Cell Infiltration: In paired tumor biopsies, treatment with SRK-181 and an anti-PD-1 antibody was associated with an increased influx of CD8+ T-cells into the tumor.[5] This is a critical indicator of a reinvigorated anti-tumor immune response.

  • Decreased Circulating Myeloid-Derived Suppressor Cells (MDSCs): Treatment with SRK-181 and an anti-PD-1 agent led to a decrease in the levels of circulating immunosuppressive MDSCs.[4]

These biomarker changes provide evidence for the mechanism of action of SRK-181 in overcoming the immunosuppressive tumor microenvironment associated with resistance to checkpoint inhibitors.

Comparative Landscape: SRK-181 vs. Alternative Therapies

Direct head-to-head comparative data for SRK-181 against other therapies in the anti-PD-1 resistant setting is not yet available. However, we can analyze the performance of SRK-181 in the context of existing treatment options for two key tumor types where it has shown promise: clear cell renal cell carcinoma (ccRCC) and melanoma.

Clear Cell Renal Cell Carcinoma (ccRCC)

Patients with ccRCC that is resistant to anti-PD-1 therapy have limited options. The combination of lenvatinib (B1674733) and everolimus (B549166) is one such option.

Treatment Patient Population Objective Response Rate (ORR) Disease Control Rate (DCR) Key Biomarker Data
SRK-181 + Pembrolizumab Anti-PD-1 resistant metastatic ccRCC21.4%57%Decreased circulating gMDSCs correlated with clinical activity.
Lenvatinib + Everolimus Metastatic ccRCC progressed on a PD-1/PD-L1 checkpoint inhibitor52.6%Not ReportedData on immune biomarkers like CD8+ T-cells and MDSCs is not readily available from the provided search results.
Melanoma

For patients with advanced melanoma who have progressed on anti-PD-1 therapy, the combination of ipilimumab and nivolumab (B1139203) is a potential treatment avenue.

Treatment Patient Population Objective Response Rate (ORR) Disease Control Rate (DCR) Key Biomarker Data
SRK-181 + Pembrolizumab Anti-PD-1 resistant melanomaData not yet mature from DRAGON trialData not yet mature from DRAGON trialIncreased CD8+ T-cell infiltration and decreased circulating MDSCs observed across tumor types.
Ipilimumab + Nivolumab Advanced melanoma progressed on PD-1 blockade28%60%Increased fold change in CD4+ T-cell subsets was associated with clinical benefit.

Experimental Protocols

Detailed experimental protocols for the biomarker analyses in the DRAGON trial and comparator studies are not fully available in the public domain. However, based on standard methodologies, the following provides a general overview.

Immunohistochemistry for CD8+ T-Cell Infiltration
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.

  • Staining: Sections are incubated with a primary antibody against CD8, followed by a secondary antibody and a detection system (e.g., DAB chromogen).

  • Analysis: The density of CD8+ T-cells within the tumor and at the invasive margin is quantified, often using digital image analysis software.

Flow Cytometry for Myeloid-Derived Suppressor Cells (MDSCs)
  • Sample Preparation: Whole blood or peripheral blood mononuclear cells (PBMCs) are collected. Red blood cells are lysed if whole blood is used.

  • Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies to identify MDSC subsets. A common panel for human MDSCs includes markers such as CD11b, CD14, CD15, CD33, and HLA-DR.

  • Data Acquisition: Stained cells are analyzed on a flow cytometer.

  • Data Analysis: The percentage of MDSCs (often defined as CD11b+CD33+HLA-DR-/low) and their subsets (e.g., monocytic MDSCs: CD14+; granulocytic MDSCs: CD15+) within the total mononuclear or myeloid cell population is determined.

Conclusion

SRK-181, with its selective inhibition of latent TGFβ1, presents a rational and promising approach to overcoming resistance to checkpoint inhibitors. The initial clinical and biomarker data from the DRAGON trial are encouraging, demonstrating a clear mechanism of action that translates to anti-tumor activity in a heavily pre-treated patient population. While direct comparative data is pending, the performance of SRK-181 in ccRCC and the broader biomarker changes observed across tumor types suggest its potential to offer a new therapeutic option for patients with limited choices. Further research and mature data from ongoing trials will be crucial to fully delineate the position of SRK-181 in the evolving landscape of cancer immunotherapy.

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling any chemical waste, it is crucial to consult the Safety Data Sheet (SDS) for the specific chemical(s) involved. If an SDS is not available, the substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield where splashing is possible.

  • Skin Protection: Use chemically resistant, impermeable gloves. An impervious apron or chemical suit and resistant boots are recommended when handling larger quantities.

  • Ventilation: Always handle chemical waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3]

**Step-by-Step Chemical Waste Disposal Protocol

  • Waste Identification and Segregation:

    • Never mix incompatible wastes to prevent chemical reactions.[4][5]

    • Collect halogenated and non-halogenated organic solvents in separate containers.

    • Separate organic wastes from inorganic and metal-containing wastes.

    • Do not mix liquids and solids unless they are part of the same process waste stream.

  • Container Selection and Labeling:

    • Use containers that are compatible with the chemical waste being stored. For instance, do not use glass containers for hydrofluoric acid or metal containers for corrosive waste.[4]

    • Ensure containers are in good condition, with no cracks or leaks, and have a secure, threaded cap.[6]

    • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name(s) of the contents, and their approximate percentages.[4][7]

  • Waste Accumulation and Storage:

    • Keep waste containers closed at all times except when adding waste.[4][5]

    • Store liquid waste containers in secondary containment bins to catch any potential leaks.[5]

    • Store waste in a designated Satellite Accumulation Area (SAA) that is under the control of the lab personnel.

    • Flammable wastes should be stored in a fire-rated cabinet.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

    • Provide the EHS department with a completed hazardous material pickup request form, including all necessary information about the waste.

    • Do not dispose of hazardous chemicals by pouring them down the drain, allowing them to evaporate, or placing them in the regular trash.[4][5]

Quantitative Data on Chemical Waste Management

For ease of reference, the following table summarizes key quantitative parameters for laboratory chemical waste management.

ParameterGuidelineSource
Maximum Lab Waste Storage Do not store more than 10 gallons of hazardous waste in your lab.[4]
Acutely Toxic Waste Limit Satellite Accumulation Areas must not exceed one quart of acutely toxic chemical waste.[4]
Container Size Avoid using waste containers larger than 10 liters. Containers over 35 lbs may be refused.[6]
Empty Container Rinsing For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[4]

Experimental Protocols and Signaling Pathways

Logical Workflow for Laboratory Chemical Waste Disposal

The following diagram illustrates the general decision-making and procedural flow for the safe disposal of chemical waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_contain Containment cluster_storage Storage cluster_disposal Disposal start Chemical Waste Generated identify Identify Waste Properties (Consult SDS) start->identify segregate Segregate Incompatible Wastes identify->segregate container Select Compatible Container segregate->container label_waste Label with 'Hazardous Waste' & Contents container->label_waste store Store in Designated SAA (Secondary Containment) label_waste->store keep_closed Keep Container Closed store->keep_closed request_pickup Request EHS Pickup keep_closed->request_pickup end Waste Removed by EHS request_pickup->end

References

Essential Safety and Operational Guidance for Handling AI-181, a DENV-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Handling

Body PartRecommended ProtectionSpecifications
Eyes Safety GogglesChemical splash goggles are mandatory to prevent accidental eye contact.
Hands Chemical-resistant GlovesNitrile or neoprene gloves should be worn at all times.
Body Laboratory CoatA full-length lab coat should be worn to protect skin and clothing.
Respiratory Fume HoodAll handling of AI-181 powder or solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly with soap and water after handling.

Storage and Disposal Protocols

Proper storage and disposal are critical to prevent contamination and ensure the stability of the compound.

AspectGuideline
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Disposal Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not allow to enter drains or waterways.

Experimental Workflow for In Vitro Antiviral Assays

G cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., Vero, Huh-7) cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding virus_prep DENV-2 Stock Preparation & Titration virus_infection Infect Cells with DENV-2 virus_prep->virus_infection ai181_prep This compound Stock Solution Preparation compound_treatment Treat Cells with Serial Dilutions of this compound ai181_prep->compound_treatment cell_seeding->compound_treatment compound_treatment->virus_infection incubation Incubate for 48-72 hours virus_infection->incubation quantification Quantify Viral Inhibition (e.g., Plaque Assay, RT-qPCR, ELISA) incubation->quantification cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) incubation->cytotoxicity data_analysis Data Analysis (IC50, CC50 determination) quantification->data_analysis cytotoxicity->data_analysis

Potential Mechanism of Action and Signaling Pathways

G cluster_host_cell Host Cell cluster_inhibitor Potential this compound Targets entry Viral Entry uncoating Uncoating entry->uncoating translation Translation & Polyprotein Processing uncoating->translation replication RNA Replication translation->replication assembly Virion Assembly replication->assembly egress Egress assembly->egress target_entry E Glycoprotein target_entry->entry target_protease NS2B-NS3 Protease target_protease->translation target_polymerase NS5 RNA Polymerase target_polymerase->replication target_ns1 NS1 Protein target_ns1->replication target_host Host Factors target_host->entry target_host->replication

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.